molecular formula C6H5NO4 B072545 1H-Pyrrole-2,3-dicarboxylic acid CAS No. 1125-32-2

1H-Pyrrole-2,3-dicarboxylic acid

Cat. No.: B072545
CAS No.: 1125-32-2
M. Wt: 155.11 g/mol
InChI Key: OEUSNWDYXDEXDR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,3-dicarboxylic acid is a versatile and valuable heterocyclic building block in organic synthesis and drug discovery. Its structure, featuring both a pyrrole ring and two adjacent carboxylic acid groups, makes it a privileged scaffold for constructing more complex molecules. This compound serves as a key precursor in the synthesis of porphyrin analogs and other macrocyclic compounds, which are crucial in the development of catalysts, molecular sensors, and materials for organic electronics. In medicinal chemistry, it is extensively used to create novel pharmacophores, particularly as a bioisostere for other heterocyclic systems, aiding in the development of enzyme inhibitors and receptor ligands. The carboxylic acid functionalities allow for facile derivatization into amides, esters, and anhydrides, or enable coordination chemistry as a ligand for metal-organic frameworks (MOFs) and catalysis. Its planar, conjugated system is of significant interest in material science for the design of conductive polymers and organic semiconductors. For research applications only, this high-purity compound is an essential tool for scientists exploring the interface of organic chemistry, pharmaceuticals, and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2,3-dicarboxylic acid
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InChI

InChI=1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OEUSNWDYXDEXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40150073
Record name Pyrrole-2,3-dicarboxylic acid
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Molecular Weight

155.11 g/mol
Source PubChem
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CAS No.

1125-32-2
Record name Pyrrole-2,3-dicarboxylic acid
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Record name Pyrrole-2,3-dicarboxylic acid
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Record name Pyrrole-2,3-dicarboxylic acid
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Record name 1H-pyrrole-2,3-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 1H-pyrrole-2,3-dicarboxylic acid and its derivatives. Pyrrole dicarboxylic acids are important heterocyclic compounds that serve as building blocks in medicinal chemistry and materials science.[1][2] This document details a key one-pot synthetic route, presents quantitative data in a structured format, provides a detailed experimental protocol, and visualizes the synthetic workflow. Additionally, it explores the biological activity of a closely related pyrrole dicarboxylic acid isomer, offering valuable context for drug development professionals.

One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives

A highly efficient one-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported, involving the ring annulation of α-amino acids and acetylenic esters.[3] This method is noted for its mild reaction conditions, operational simplicity, and good to excellent yields.[3]

Data Presentation: Reaction Yields

The following table summarizes the yields obtained from the reaction of various α-amino acids with dialkyl acetylenedicarboxylates in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[3]

Entryα-Amino Acid (1)Product (3)Yield (%)
1PhenylalanineCH₂PhMeDimethyl 4-hydroxy-5-(phenylmethyl)-1H-pyrrole-2,3-dicarboxylate95
2Valinei-PrMeDimethyl 4-hydroxy-5-isopropyl-1H-pyrrole-2,3-dicarboxylate85
3Isoleucines-BuMeDimethyl 4-hydroxy-5-(sec-butyl)-1H-pyrrole-2,3-dicarboxylate80
4TryptophanIndol-3-ylmethylMeDimethyl 4-hydroxy-5-(indol-3-ylmethyl)-1H-pyrrole-2,3-dicarboxylate90
5PhenylalanineCH₂PhEtDiethyl 4-hydroxy-5-(phenylmethyl)-1H-pyrrole-2,3-dicarboxylate92
6Valinei-PrEtDiethyl 4-hydroxy-5-isopropyl-1H-pyrrole-2,3-dicarboxylate82
7Isoleucines-BuEtDiethyl 4-hydroxy-5-(sec-butyl)-1H-pyrrole-2,3-dicarboxylate78
8TryptophanIndol-3-ylmethylEtDiethyl 4-hydroxy-5-(indol-3-ylmethyl)-1H-pyrrole-2,3-dicarboxylate88
Experimental Protocol

General Procedure for the Synthesis of Dimethyl 4-Hydroxy-5-substituted-1H-pyrrole-2,3-dicarboxylates (3a-d): [3]

A solution of the respective α-amino acid (1 mmol) and dimethyl acetylenedicarboxylate (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is stirred at room temperature. To this solution, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol) is added portion-wise over 10 minutes. The reaction mixture is then stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the precipitated dicyclohexylurea (DCU) is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions alpha_amino_acid α-Amino Acid (1) reaction_mixture One-Pot Reaction alpha_amino_acid->reaction_mixture acetylenic_ester Dialkyl Acetylenedicarboxylate (2) acetylenic_ester->reaction_mixture reagent DCC reagent->reaction_mixture solvent DMF solvent->reaction_mixture temperature Room Temperature temperature->reaction_mixture time 24 h time->reaction_mixture intermediate Proposed Intermediates (4 and 5) reaction_mixture->intermediate workup Filtration & Purification reaction_mixture->workup intermediate->workup product 4-Hydroxy-1H-pyrrole-2,3-dicarboxylate Derivative (3) workup->product

Caption: One-pot synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylate derivatives.

Synthesis of Pyrrole-2,3-diones

Pyrrole-2,3-diones are related heterocyclic compounds that can be synthesized through the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkyl urea derivatives.[4] This reaction proceeds with the loss of a water molecule and results in moderate yields of the desired products.[4]

Data Presentation: Reaction Yields for Pyrrole-2,3-diones
EntryFuran-2,3-dioneUrea DerivativeProductYield (%)Reflux Time (h)
14-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dioneN,N-dimethylurea1-(N,N-dimethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione476
24-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dioneN,N-dimethylurea1-(N,N-dimethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione684
34-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dioneN,N-diethylurea1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione525
44-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dioneN,N-diethylurea1-(N,N-diethylcarbamyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione654
Experimental Protocol

General Procedure for the Synthesis of 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones: [4]

A mixture of the appropriate 4-aroyl-5-aryl-furan-2,3-dione (1 mmol) and N,N-dialkylurea (1 mmol) in anhydrous toluene (20 mL) is refluxed for 4-6 hours. After the reaction is complete, the solvent is removed by evaporation under reduced pressure. The resulting oily residue is treated with dry diethyl ether to obtain the crude pyrrole-2,3-dione. The crude product is then purified by recrystallization from toluene or 2-propanol.

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions furandione 4-Aroyl-5-aryl-furan-2,3-dione reaction Cyclocondensation furandione->reaction urea N,N-Dialkylurea urea->reaction solvent Toluene solvent->reaction temperature Reflux temperature->reaction time 4-6 h time->reaction workup Solvent Evaporation & Recrystallization reaction->workup h2o H₂O reaction->h2o elimination product 1-(N,N-dialkylcarbamyl)-4-aroyl-5-aryl- 1H-pyrrole-2,3-dione workup->product

Caption: Synthesis of 1H-pyrrole-2,3-dione derivatives from furan-2,3-diones.

Biological Activity of a Pyrrole Dicarboxylic Acid Isomer

While the primary focus of this guide is the synthesis of this compound, it is noteworthy that the isomeric 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[5][6] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it plays a critical role in virulence and biofilm formation.[6] As a QS inhibitor, 1H-pyrrole-2,5-dicarboxylic acid can reduce the production of virulence factors and inhibit biofilm formation, making it a potential candidate for novel antibacterial therapies.[5][6]

Quorum Sensing Inhibition Pathway

G cluster_pa Pseudomonas aeruginosa lasI LasI Synthase AHL AHL Autoinducer lasI->AHL produces lasR LasR Receptor AHL->lasR binds to complex LasR-AHL Complex AHL->complex lasR->complex virulence Virulence Factor Production & Biofilm Formation complex->virulence activates PDCA 1H-Pyrrole-2,5- dicarboxylic acid (QS Inhibitor) PDCA->lasR inhibits binding

Caption: Inhibition of P. aeruginosa quorum sensing by 1H-pyrrole-2,5-dicarboxylic acid.

References

An In-depth Technical Guide to the Chemical Properties of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2,3-dicarboxylic acid is a heterocyclic organic compound featuring a five-membered pyrrole ring substituted with two adjacent carboxylic acid groups. This molecule serves as a valuable building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a common motif in a vast array of biologically active natural products and synthetic compounds, including porphyrins and certain pharmaceuticals.[1][2] The presence of the dicarboxylic acid functionality provides multiple reactive sites for further chemical modification, making it an interesting scaffold for the development of novel therapeutic agents and functional materials.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
CAS Number 1125-32-2[3][4][5][6][7]
Molecular Formula C₆H₅NO₄[3][5]
Molecular Weight 155.11 g/mol [3][8]
Appearance White to off-white solid[3]
Melting Point 225 °C (decomposes)[3]
Boiling Point (Predicted) 480.7 ± 30.0 °C[3]
pKa (Predicted) 3.07 ± 0.50[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound often involves the construction of the pyrrole ring followed by functional group manipulations, or the modification of a pre-existing pyrrole scaffold. A common laboratory-scale synthesis involves the hydrolysis of its corresponding diester, diethyl 1H-pyrrole-2,3-dicarboxylate. The diester itself can be synthesized through various methods for constructing substituted pyrroles.

General synthetic strategies for pyrrole derivatives include well-established name reactions such as the Paal-Knorr, Knorr, and Hantzsch pyrrole syntheses, which involve the condensation of dicarbonyl compounds with amines.[9][10][11] For instance, the Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester.[9][12]

A logical workflow for a common synthesis route is depicted below.

synthesis_workflow start Starting Materials (e.g., α-Amino Acid & Acetylenic Ester) intermediate Diethyl 1H-Pyrrole-2,3-dicarboxylate start->intermediate Ring Formation hydrolysis Base Hydrolysis (e.g., NaOH or KOH) intermediate->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification product This compound acidification->product Precipitation

Caption: General synthesis workflow for this compound.

Reactivity

The reactivity of this compound is governed by both the aromatic pyrrole ring and the two carboxylic acid groups.

  • Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the two electron-withdrawing carboxylic acid groups deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole.

  • Carboxylic Acid Groups: The carboxyl groups can undergo typical reactions such as esterification, amidation, and reduction. The proximity of the two acid groups can also allow for the formation of cyclic anhydrides upon heating.

Experimental Protocols

Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate to yield the target dicarboxylic acid. This method is analogous to standard procedures for the saponification of pyrrole diesters.[13]

Materials:

  • Diethyl 1H-pyrrole-2,3-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (for washing, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve diethyl 1H-pyrrole-2,3-dicarboxylate in ethanol in a round-bottom flask.

  • Saponification: Prepare a solution of sodium hydroxide in water and add it to the flask. The molar ratio of NaOH to the diester should be at least 2:1.

  • Reflux: Heat the mixture to reflux with stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Washing (Optional): The remaining aqueous solution can be washed with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Drying: Wash the collected solid with cold water and dry it under vacuum to obtain the final product.

The workflow for this experimental protocol is visualized below.

experimental_workflow cluster_hydrolysis Saponification cluster_workup Work-up & Isolation dissolve Dissolve Diester in Ethanol add_base Add aq. NaOH dissolve->add_base reflux Reflux add_base->reflux concentrate Remove Ethanol reflux->concentrate acidify Acidify with HCl concentrate->acidify filter Vacuum Filtration acidify->filter dry Dry Product filter->dry

Caption: Experimental workflow for the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While specific spectral data is not abundant in the literature, the expected characteristics can be inferred from its structure and data from similar compounds like pyrrole-2-carboxylic acid.[14][15][16]

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the two protons on the pyrrole ring (likely in the δ 6.0-7.5 ppm range). A broad singlet for the N-H proton (variable chemical shift). Broad singlets for the two carboxylic acid protons (typically > δ 10 ppm).
¹³C NMR Four signals for the pyrrole ring carbons. Two signals for the carboxylic acid carbons (typically in the δ 160-180 ppm range).
IR Spectroscopy A broad O-H stretch from the carboxylic acids (approx. 2500-3300 cm⁻¹). A C=O stretch from the carboxylic acids (approx. 1680-1710 cm⁻¹). An N-H stretch (approx. 3300-3500 cm⁻¹). C-N and C-C stretching bands characteristic of the pyrrole ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to its molecular weight (155.11 g/mol ). Fragmentation patterns involving the loss of CO₂ (44 Da) and H₂O (18 Da).

Biological Activity and Applications

Pyrrole-containing compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[17][18] The pyrrole-dicarboxylic acid scaffold, in particular, has shown potential in medicinal chemistry.

For example, 1H-pyrrole-2,5-dicarboxylic acid, an isomer of the title compound, has been identified as a quorum-sensing (QS) inhibitor in the bacterium Pseudomonas aeruginosa.[19][20] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production.[19][20] Inhibiting this pathway is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to resistance. This suggests that other pyrrole dicarboxylic acids, including the 2,3-isomer, could be explored for similar activities.

The logical relationship of these properties highlights the compound's potential.

logical_relationship main 1H-Pyrrole-2,3- dicarboxylic Acid structure Pyrrole Ring + 2 COOH Groups main->structure reactivity Dual Reactivity: - Electrophilic Substitution - Carboxyl Reactions structure->reactivity synthesis Synthetic Building Block reactivity->synthesis application Potential Applications synthesis->application medchem Medicinal Chemistry (e.g., QS Inhibition) application->medchem matsci Materials Science (e.g., Polymers, MOFs) application->matsci

Caption: Logical relationship of the core properties and applications.

References

Crystal Structure of 1H-Pyrrole-2,3-dicarboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield the specific crystal structure data for 1H-Pyrrole-2,3-dicarboxylic acid. To fulfill the request for an in-depth technical guide, this document presents a detailed analysis of the crystal structure of the closely related compound, 1H-Pyrrole-2-carboxylic acid . This information serves as a valuable case study, illustrating the experimental protocols and data presentation relevant to the crystallographic analysis of pyrrole derivatives.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmacologically active compounds. The spatial arrangement of atoms within their crystal lattices, dictated by intermolecular forces, profoundly influences their physicochemical properties, such as solubility, stability, and bioavailability. Understanding the crystal structure is therefore a critical aspect of drug development and materials science. This guide provides a technical summary of the crystallographic data and the experimental protocol for the single-crystal X-ray diffraction analysis of 1H-Pyrrole-2-carboxylic acid.

Crystallographic Data Summary

The crystal structure of 1H-Pyrrole-2-carboxylic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters and data collection and refinement details are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 1H-Pyrrole-2-carboxylic acid
ParameterValue
Empirical FormulaC₅H₅NO₂
Formula Weight111.10 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
Temperature173 K
Wavelength (Mo Kα)0.71073 Å
a14.080 (3) Å
b5.0364 (10) Å
c14.613 (3) Å
α90°
β98.969 (3)°
γ90°
Volume1023.6 (3) ų
Z8
Calculated Density1.442 Mg/m³
Absorption Coefficient0.11 mm⁻¹
F(000)464
Crystal Size0.42 x 0.40 x 0.37 mm
Theta range for data collectionNot specified
Index rangesNot specified
Reflections collected2277
Independent reflections1006 [R(int) = 0.015]
Completeness to theta = Not specifiedNot specified
Absorption correctionMulti-scan
Max. and min. transmission0.959 and 0.954
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1006 / 0 / 74
Goodness-of-fit on F²1.06
Final R indices [I>2sigma(I)]R1 = 0.063, wR2 = 0.191
R indices (all data)Not specified
Largest diff. peak and hole0.74 and -0.73 e.Å⁻³

Data sourced from reference[1].

Molecular and Crystal Structure Description

In the crystal structure of 1H-Pyrrole-2-carboxylic acid, the pyrrole ring and the carboxylic acid substituent are nearly coplanar.[1] The molecules form inversion dimers through O—H···O hydrogen bonds between the carboxylic acid groups.[1] These dimers are further linked into chains along the a-axis by N—H···O hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of 1H-Pyrrole-2-carboxylic acid followed a standard single-crystal X-ray diffraction workflow.

Crystal Growth

Colorless, monoclinic single crystals suitable for X-ray analysis were obtained by slow evaporation.[1] Commercially available 1H-Pyrrole-2-carboxylic acid was dissolved in a solvent mixture of 80% ethanol and 20% ethyl acetate. The solution was left exposed to the air at room temperature for approximately five days to yield well-defined crystals.[1]

Data Collection

A suitable single crystal was mounted on a Bruker SMART 1K CCD area-detector diffractometer. The crystal was maintained at a temperature of 173 K during data collection to minimize thermal vibrations. The diffractometer used Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images were collected as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data was processed using the SAINT-Plus software for cell refinement and data reduction.[1] An absorption correction was applied using the SADABS program.[1] The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All non-hydrogen atoms were refined with anisotropic displacement parameters. The hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the key workflows and interactions described in this technical guide.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination dissolution Dissolve in EtOH/EtOAc evaporation Slow Evaporation at RT dissolution->evaporation crystals Obtain Single Crystals evaporation->crystals mounting Mount Crystal crystals->mounting cooling Cool to 173 K mounting->cooling diffraction Collect Diffraction Data cooling->diffraction reduction Data Reduction (SAINT-Plus) diffraction->reduction absorption Absorption Correction (SADABS) reduction->absorption solution Structure Solution (SHELXS97) absorption->solution refinement Structure Refinement (SHELXL97) solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure hydrogen_bonding mol1 Molecule A mol2 Molecule B (Inversion Center) mol1->mol2 O-H···O (Carboxylic Acid Dimer) mol3 Molecule C (in chain) mol1->mol3 N-H···O (Chain Formation) mol2->mol1 O-H···O (Carboxylic Acid Dimer)

References

An In-depth Technical Guide to the Spectroscopic Data of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1H-Pyrrole-2,3-dicarboxylic acid. The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical analysis. This document summarizes key spectroscopic data in a structured format, details the experimental protocols for these analyses, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the known spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound [1]

¹H-NMR (400 MHz, DMSO-d₆) ¹³C-NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
12.7 (s, br, 2H, COOH)161.2
12.2 (s, 1H, NH)127.2
6.74 (d, 2H, J=1.7 Hz, pyrrole)114.9

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data of this compound [1]

Wavenumber (ν_max, cm⁻¹) Functional Group Assignment
3496N-H Stretch
3432O-H Stretch (Carboxylic Acid)

Table 3: Mass Spectrometry (MS) Data of this compound

Mass Spectrometry (MS)
Molecular Weight 155.11 g/mol
Molecular Formula C₆H₅NO₄
Experimental Data Not available in the searched resources.
Predicted m/z [M+H]⁺: 156.0291

Note: Experimental mass spectrometry data for this compound was not found in the available public literature and databases. The predicted m/z value is provided for reference.

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small quantity (typically 1-5 mg) of this compound is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample is placed in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H-NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • ¹³C-NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software.

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The solid sample of this compound is analyzed using the KBr (potassium bromide) pellet method. A small amount of the sample (approximately 1-2 mg) is intimately mixed and ground with about 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The FT-IR spectrum is recorded using a standard FT-IR spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

  • Sample Preparation: For a solid sample like this compound, a dilute solution is prepared by dissolving a small amount of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for polar molecules like dicarboxylic acids.

  • Data Acquisition: The sample solution is introduced into the ESI source. For positive ion mode, the instrument is set to detect protonated molecules [M+H]⁺. The mass analyzer is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

  • Data Processing: The acquired data is processed to generate a mass spectrum, which plots ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample Sample Dissolution_NMR Dissolve in DMSO-d6 Sample->Dissolution_NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet Dissolution_MS Dissolve in Methanol/Acetonitrile Sample->Dissolution_MS NMR NMR Spectrometer (¹H & ¹³C) Dissolution_NMR->NMR FTIR FT-IR Spectrometer KBr_Pellet->FTIR MS Mass Spectrometer (ESI) Dissolution_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data FTIR_Data IR Spectrum (Wavenumbers) FTIR->FTIR_Data MS_Data Mass Spectrum (m/z ratios) MS->MS_Data

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates its fundamental chemical properties, outlines relevant synthetic and analytical methodologies, and explores the biological significance of the broader pyrrole dicarboxylic acid scaffold, offering valuable insights for professionals in research and drug development.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Its core structure consists of a pyrrole ring substituted with two carboxylic acid groups at the 2 and 3 positions. The molecular formula of the compound is C₆H₅NO₄.[1][2] Its hydrated form, this compound hydrate, has a molecular formula of C₆H₇NO₅.[3]

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Weight 155.11 g/mol [4][5]
155.1082 g/mol [1][2]
Molecular Formula C₆H₅NO₄[1][2][4]
CAS Number 1125-32-2[1][2][4]
937-27-9[6]
Physical Form Solid[1][2]
Melting Point 225 °C (decomposes)[4]
Boiling Point 480.7±30.0 °C (Predicted)[4]
Purity 98% (typical)[1][2]
InChI Key OEUSNWDYXDEXDR-UHFFFAOYSA-N[1][2]

Synthesis and Analytical Methodologies

While specific, detailed protocols for the direct synthesis of this compound are not extensively documented in readily available literature, methodologies for closely related derivatives provide a strong foundation for its preparation.

Experimental Protocol: Synthesis of Substituted Pyrrole-2,3-dicarboxylic Acid Derivatives

A representative one-pot method for synthesizing highly substituted 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves the ring annulation of acetylenic esters and α-amino acids.[1] This approach is noted for being mild, operationally simple, and high-yielding.[1]

Materials:

  • α-Amino acid (e.g., phenylalanine, valine)

  • Acetylenic ester (e.g., dimethyl acetylenedicarboxylate)

  • N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent

  • Dimethylformamide (DMF) as a solvent

Procedure:

  • Dissolve the chosen α-amino acid and acetylenic ester in DMF at room temperature.

  • Add the coupling agent, DCC, to the mixture.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Upon completion, the desired tetrasubstituted pyrrole product is isolated and purified from the reaction mixture.

This method avoids harsh conditions and utilizes inexpensive starting materials, making it an attractive route for generating libraries of pyrrole derivatives for screening purposes.[1]

Experimental Protocol: Analytical Quantification by LC-MS/MS

For the analysis of pyrrole carboxylic acids in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method. The following protocol is adapted from a validated method for the quantification of the related compound, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA), in human skin biopsies.[3][7]

Sample Preparation (Oxidative Degradation):

  • The biological sample (e.g., tissue homogenate) is subjected to an oxidative degradation procedure to release the analyte.

  • Following oxidation, extract the analyte from the matrix.

  • Evaporate the extract supernatants to dryness.

  • Reconstitute the residue in the mobile phase solvent for analysis.

LC-MS/MS Analysis:

  • Chromatography: Perform chromatographic separation on a reverse-phase HPLC column.[7]

  • Ionization: Utilize an appropriate ionization source (e.g., electrospray ionization, ESI) in the mass spectrometer.

  • Detection: Monitor specific precursor-to-product ion transitions for the analyte and an internal standard using Multiple Reaction Monitoring (MRM) for accurate quantification.

  • Quantification: Establish a calibration curve over a relevant concentration range (e.g., 1-1000 ng/mL) to determine the analyte concentration in the samples.[7]

This method provides high throughput and sensitivity, requiring minimal sample volume.[7]

Biological Significance and Therapeutic Potential

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[8] While direct biological activities of this compound are not widely reported, its isomer, 1H-Pyrrole-2,5-dicarboxylic acid (PT22) , has demonstrated significant potential as a novel antibacterial agent.[5][9]

Quorum Sensing Inhibition in Pseudomonas aeruginosa

P. aeruginosa is a critical pathogen known for its multidrug resistance, often facilitated by biofilm formation, a process regulated by quorum sensing (QS).[4] PT22, isolated from an endophytic fungus, acts as a QS inhibitor.[4][10] It has been shown to reduce the production of key virulence factors like pyocyanin and rhamnolipid and inhibit biofilm formation without affecting bacterial growth.[4][9][10]

Furthermore, PT22 functions as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics such as gentamycin and piperacillin against P. aeruginosa.[4][5][10] This synergistic effect presents a promising strategy for combating chronic and resistant infections.[4][10] The diagram below illustrates the logical workflow of quorum sensing in P. aeruginosa and the inhibitory action of a pyrrole dicarboxylic acid derivative.

G cluster_bacterium Pseudomonas aeruginosa AHL AHL Signal (e.g., 3-oxo-C12-HSL) Regulator QS Regulator (e.g., LasR) AHL->Regulator Binds to Complex AHL-Regulator Complex Regulator->Complex Genes Virulence Genes (las, rhl) Complex->Genes Activates Factors Virulence Factors (Biofilm, Pyocyanin etc.) Genes->Factors Expression of Inhibitor Pyrrole Dicarboxylic Acid (e.g., PT22) Inhibitor->Regulator Interferes with binding

Caption: Quorum sensing inhibition pathway in P. aeruginosa.

Other Potential Applications

The pyrrole ring system is integral to compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[8] Derivatives of pyrrole-2-carboxamide are being actively investigated as potent inhibitors of the MmpL3 protein, a critical target for treating drug-resistant tuberculosis.[11] Additionally, 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) has been established as a major oxidation product of melanin and serves as a reliable biomarker for oxidative stress in hair and skin.[3] This highlights the relevance of pyrrole carboxylic acids in forensic toxicology and dermatology research.[3]

Conclusion

This compound, while a simple molecule, belongs to a class of compounds with profound importance in science and medicine. Its fundamental structure is a building block for more complex molecules with significant therapeutic potential. The demonstrated activity of its close isomers against drug-resistant bacteria underscores the value of exploring this chemical space. The synthetic and analytical frameworks outlined in this guide provide researchers and drug development professionals with the essential knowledge to further investigate this compound and its derivatives for novel applications.

References

In-Depth Technical Guide: 1H-Pyrrole-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1125-32-2

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a key heterocyclic organic compound. This document consolidates its chemical and physical properties, safety and handling information, and explores its synthesis and potential biological significance.

Chemical and Physical Properties

This compound is a solid, naturally occurring compound that serves as a building block in the synthesis of melanin.[1] It possesses the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol .[1]

PropertyValueSource
CAS Number 1125-32-2-
Molecular Formula C₆H₅NO₄[1]
Molecular Weight 155.11 g/mol [1]
Melting Point 225 °C (decomposes)
Physical Form Solid
Purity Min. 95%[1]
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

A general workflow for the synthesis of pyrrole dicarboxylic acids can be conceptualized as follows:

G Start Starting Materials (e.g., furan-2,3-diones, amines) Reaction Cyclocondensation or Multi-step Synthesis Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of pyrrole dicarboxylic acids.

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, data for closely related compounds can provide valuable reference points. For instance, the infrared (IR) spectrum of a pyrrole-2,3-dione derivative shows characteristic carbonyl (C=O) stretching vibrations.[4] Mass spectrometry and Nuclear Magnetic Resonance (NMR) data for various pyrrole carboxylic acid derivatives are available in public databases, though specific spectra for the 2,3-dicarboxylic acid isomer are not consistently reported.

Biological Activity and Potential Applications

This compound is recognized as a degradation product of melanin.[5] Preliminary information suggests that it may act as a tyrosinase inhibitor and exhibit cytotoxic properties at high concentrations.[1] However, detailed studies quantifying these effects, such as IC₅₀ values for tyrosinase inhibition or specific cytotoxicity data against various cell lines, are not extensively documented for the 2,3-isomer.

It is important to distinguish this compound from its isomer, 1H-pyrrole-2,5-dicarboxylic acid, which has been identified as a quorum-sensing inhibitor and acts as an antibiotic accelerant against Pseudomonas aeruginosa.[6][7] The biological role of the 2,3-isomer remains an area requiring further investigation.

The potential for tyrosinase inhibition by carboxylic acids is a subject of ongoing research, suggesting a plausible mechanism of action for this compound that warrants deeper exploration.

Caption: Proposed role of this compound in melanin metabolism.

Safety and Handling

For safe handling of this compound, it is recommended to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Store the compound in a dry, well-ventilated place with the container tightly sealed.

Conclusion

This compound is a compound of interest due to its connection to melanin metabolism and its potential as a tyrosinase inhibitor. While its chemical and physical properties are reasonably well-documented, further research is needed to establish detailed synthesis protocols and to fully elucidate its biological activities and potential applications in drug development and other scientific fields. The information presented in this guide serves as a foundational resource for researchers and scientists working with this compound.

References

Synthetic Pathways to 1H-Pyrrole-2,3-dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes toward 1H-Pyrrole-2,3-dicarboxylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis of this specific isomer is not as commonly documented as other pyrrole dicarboxylic acids. However, a viable pathway can be extrapolated from established methodologies for substituted analogs. This document outlines a primary synthetic strategy, including detailed experimental protocols and data presentation, to facilitate its preparation in a laboratory setting.

Core Synthetic Strategy: Ring Annulation of an α-Amino Acid with an Acetylenic Ester

The most promising and adaptable method for the synthesis of the 1H-pyrrole-2,3-dicarboxylate core involves the ring annulation of an α-amino acid with a dialkyl acetylenedicarboxylate. This approach offers a convergent and efficient route to highly functionalized pyrroles. To obtain the parent this compound, the simplest α-amino acid, glycine, is proposed as the starting material. The resulting diester can then be hydrolyzed to the target dicarboxylic acid.

A key reaction in this pathway is the coupling of an α-amino acid with an acetylenic ester, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Signaling Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product Glycine Glycine Reaction1 Coupling and Ring Annulation Glycine->Reaction1 DMAD Dimethyl Acetylenedicarboxylate DMAD->Reaction1 Diester Dimethyl 1H-pyrrole-2,3-dicarboxylate Reaction1->Diester Formation of Pyrrole Ring Reagents1 DCC, DMF Reagents1->Reaction1 Reaction2 Saponification Diester->Reaction2 Product This compound Reaction2->Product Formation of Dicarboxylic Acid Reagents2 NaOH, H2O/MeOH Reagents2->Reaction2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on analogous syntheses of substituted pyrrole-2,3-dicarboxylic acid derivatives and represent a viable route to the target compound.

Step 1: Synthesis of Dimethyl 1H-pyrrole-2,3-dicarboxylate

This procedure is adapted from the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives.[1]

Materials:

  • Glycine

  • Dimethyl acetylenedicarboxylate (DMAD)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a stirred solution of glycine (1.0 eq) in anhydrous DMF, add dimethyl acetylenedicarboxylate (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filter cake with a small amount of cold DMF.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford dimethyl 1H-pyrrole-2,3-dicarboxylate.

Step 2: Hydrolysis of Dimethyl 1H-pyrrole-2,3-dicarboxylate to this compound

This is a standard saponification procedure for converting esters to carboxylic acids.

Materials:

  • Dimethyl 1H-pyrrole-2,3-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve dimethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product, this compound, should precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following tables summarize the key starting materials and expected products for the proposed synthesis.

Table 1: Starting Materials and Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
GlycineC₂H₅NO₂75.07Starting Material
Dimethyl AcetylenedicarboxylateC₆H₆O₄142.11Starting Material
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling Agent
Sodium HydroxideNaOH40.00Hydrolysis Reagent
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
MethanolCH₄O32.04Solvent
Hydrochloric AcidHCl36.46Acidification

Table 2: Expected Products and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical State
Dimethyl 1H-pyrrole-2,3-dicarboxylateC₈H₉NO₄199.1670-90%Solid
This compoundC₆H₅NO₄155.11>90%Solid

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Diester Synthesis cluster_step2 Step 2: Hydrolysis A 1. Dissolve Glycine and DMAD in DMF B 2. Add DCC solution at 0°C A->B C 3. Stir at RT for 24h B->C D 4. Filter to remove DCU C->D E 5. Concentrate filtrate D->E F 6. Purify by Column Chromatography E->F G 1. Dissolve Diester in MeOH/H2O F->G Intermediate Product H 2. Add NaOH solution G->H I 3. Reflux for 4-6h H->I J 4. Remove MeOH I->J K 5. Acidify with HCl J->K L 6. Filter and dry product K->L

References

Theoretical Exploration of 1H-Pyrrole-2,3-dicarboxylic acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the theoretical and computational approaches for studying the structural, vibrational, and electronic properties of 1H-Pyrrole-2,3-dicarboxylic acid. Due to a lack of extensive specific theoretical studies on this molecule, this guide synthesizes methodologies and presents illustrative data based on studies of the closely related compound, pyrrole-2-carboxylic acid, to provide a foundational understanding for future research.

Introduction

This compound is a substituted pyrrole, a class of heterocyclic aromatic compounds that are integral to many biologically active molecules, including porphyrins and certain alkaloids. The presence of two carboxylic acid groups suggests its potential as a building block in medicinal chemistry, with possibilities for forming various derivatives and engaging in hydrogen bonding interactions. Theoretical studies are crucial for elucidating the molecule's intrinsic properties, such as its preferred conformation, electronic structure, and reactivity, which are vital for understanding its potential applications.

This whitepaper outlines the standard computational protocols for investigating this compound, presents expected quantitative data in a structured format, and provides visualizations of key computational workflows.

Computational Methodologies

The theoretical investigation of this compound would typically involve a multi-step computational workflow. Density Functional Theory (DFT) is a common and effective method for such studies, offering a good balance between accuracy and computational cost.

Geometry Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations are typically performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe the electronic structure.[1]

Electronic Properties Analysis

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior. This includes:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[2]

  • Thermodynamic Properties: Standard thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

The following diagram illustrates a typical computational workflow for these theoretical studies:

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Confirmation of Energy Minimum C->D E Electronic Property Calculations D->E If true minimum F HOMO-LUMO Analysis E->F G MEP and NBO Analysis E->G H Thermodynamic Property Calculation E->H I Data Analysis and Interpretation F->I G->I H->I G Hypothetical Inhibitory Pathway cluster_0 Signaling Cascade Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Inhibitor This compound Inhibitor->Kinase1

References

An In-Depth Technical Guide to 1H-Pyrrole-2,3-dicarboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrrole-2,3-dicarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document traces the historical milestones of its discovery and synthesis, details its physicochemical properties, and explores its contemporary applications. Detailed experimental protocols for its synthesis and key analytical data are presented to facilitate further research and development.

Introduction

This compound is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The presence of two carboxylic acid groups on the pyrrole ring, particularly in the adjacent 2 and 3 positions, imparts unique chemical reactivity and potential for diverse applications. While the broader class of pyrroles has been known since the 19th century, the specific history of the 2,3-dicarboxylic acid isomer has its own distinct timeline. This guide aims to consolidate the available scientific knowledge on this compound, providing a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

History of Discovery and Synthesis

While a definitive singular "discovery" of this compound in the classical sense is not prominently documented in easily accessible historical records, its synthesis is rooted in the foundational principles of pyrrole chemistry established by pioneers like Knorr and Hantzsch. Early synthetic efforts targeting polysubstituted pyrroles laid the groundwork for the eventual preparation of this specific dicarboxylic acid.

The Knorr pyrrole synthesis , first reported by Ludwig Knorr in 1884, involves the condensation of an α-amino-ketone with a β-ketoester. This versatile method has been adapted over the years to produce a wide array of substituted pyrroles. Similarly, the Hantzsch pyrrole synthesis , also developed in the late 19th century, provides another classical route to pyrroles through the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. While these methods were not initially aimed at producing this compound, their principles have been foundational in the development of synthetic strategies for this compound.

More direct and modern synthetic approaches have since been developed, often involving the construction of the pyrrole ring with the carboxylic acid functionalities or their precursors already in place. These methods offer greater control over regioselectivity and yield.

Physicochemical Properties

This compound is a solid at room temperature. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅NO₄[1]
Molecular Weight 155.11 g/mol [1]
Appearance Solid-
CAS Number 1125-32-2[1]

Spectroscopic Data:

  • ¹H NMR and ¹³C NMR: Detailed spectral data can be found in various chemical databases.

  • Mass Spectrometry: The compound's mass spectrum provides confirmation of its molecular weight and fragmentation pattern.

Modern Synthetic Protocols

Several modern synthetic methods are available for the preparation of this compound and its derivatives. Below are detailed experimental protocols for key synthetic strategies.

Synthesis from Diethyl 2-aminopent-2-enedioate

A common laboratory-scale synthesis involves the reaction of diethyl 2-aminopent-2-enedioate with diethyl oxalate followed by hydrolysis.

Experimental Protocol:

  • Reaction Setup: A solution of diethyl 2-aminopent-2-enedioate (1 equivalent) in a suitable aprotic solvent (e.g., dry ethanol) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: Diethyl oxalate (1.1 equivalents) and a base (e.g., sodium ethoxide, 1.1 equivalents) are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude diethyl 1H-pyrrole-2,3-dicarboxylate.

  • Hydrolysis: The crude ester is then subjected to hydrolysis using an aqueous solution of a strong base (e.g., NaOH or KOH) at elevated temperature.

  • Purification: After hydrolysis, the reaction mixture is acidified to precipitate this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Synthesis via Cyclization of α-Amino Ketones with β-Dicarbonyl Compounds (Modified Knorr Synthesis)

This approach adapts the classical Knorr synthesis for the specific preparation of the 2,3-dicarboxylic acid.

Experimental Protocol:

  • Preparation of the α-Amino Ketone Precursor: An appropriate α-amino ketone precursor, such as an α-azido ketone, is synthesized.

  • In Situ Reduction and Cyclization: The α-azido ketone is reduced in situ (e.g., using a reducing agent like triphenylphosphine) in the presence of a β-dicarbonyl compound that will provide the C4 and C5 atoms of the pyrrole ring with the desired carboxylic acid functionalities (or their ester precursors).

  • Reaction Conditions: The reaction is typically carried out in an organic solvent at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is worked up to isolate the pyrrole ester, which is then hydrolyzed to the dicarboxylic acid as described in the previous protocol.

Applications

This compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

The pyrrole scaffold is a common motif in many biologically active molecules. This compound provides a platform for the synthesis of more complex molecules with potential therapeutic applications. The two carboxylic acid groups can be readily converted into a variety of other functional groups, such as esters, amides, and anhydrides, allowing for the generation of diverse chemical libraries for drug screening. It is a known degradation product of melanins and has been studied in the context of tyrosinase inhibition.[1][2]

Materials Science

The rigid, planar structure of the pyrrole ring and the presence of the carboxylic acid groups make this compound a candidate for the synthesis of novel polymers and coordination compounds. The dicarboxylic acid functionality allows for the formation of polyesters, polyamides, and metal-organic frameworks (MOFs) with potentially interesting electronic and structural properties.

Visualizations

General Synthetic Pathways to Pyrroles

The following diagrams illustrate the fundamental principles of classical pyrrole syntheses that form the basis for preparing substituted pyrroles like this compound.

Knorr_Pyrrole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product alpha_amino_ketone α-Amino Ketone Condensation Condensation alpha_amino_ketone->Condensation beta_ketoester β-Ketoester beta_ketoester->Condensation Pyrrole Substituted Pyrrole Condensation->Pyrrole

Caption: The Knorr Pyrrole Synthesis.

Hantzsch_Pyrrole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product beta_ketoester β-Ketoester Condensation Condensation beta_ketoester->Condensation alpha_haloketone α-Haloketone alpha_haloketone->Condensation Ammonia Ammonia / Amine Ammonia->Condensation Pyrrole Substituted Pyrrole Condensation->Pyrrole

Caption: The Hantzsch Pyrrole Synthesis.

Logical Relationship of Applications

Applications cluster_applications Applications cluster_medchem_products Derivatives / Targets cluster_matsci_products Products Pyrrole_Dicarboxylic_Acid This compound Medicinal_Chemistry Medicinal Chemistry Pyrrole_Dicarboxylic_Acid->Medicinal_Chemistry Materials_Science Materials Science Pyrrole_Dicarboxylic_Acid->Materials_Science Drug_Scaffolds Drug Scaffolds Medicinal_Chemistry->Drug_Scaffolds Enzyme_Inhibitors Enzyme Inhibitors Medicinal_Chemistry->Enzyme_Inhibitors Polymers Polymers (Polyesters, Polyamides) Materials_Science->Polymers MOFs Metal-Organic Frameworks Materials_Science->MOFs

Caption: Applications of this compound.

Conclusion

This compound, while perhaps not as historically prominent as some other simple heterocycles, is a compound of growing importance. Its synthesis, now achievable through various modern and efficient methods, opens the door to a wide range of applications. As a versatile building block, it holds significant promise for the development of new pharmaceuticals and advanced materials. This guide has aimed to provide a thorough and practical overview of this compound, from its historical roots to its current and future potential, to aid researchers in their scientific endeavors.

References

"physical properties of 1H-Pyrrole-2,3-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1H-Pyrrole-2,3-dicarboxylic Acid

This technical guide provides a detailed overview of the known physical and spectral properties of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document consolidates available data, outlines experimental protocols for property determination, and presents a logical workflow for the characterization of this compound.

Data Presentation

The following table summarizes the key physical properties of this compound. It is important to note that while some experimental values are available, others are based on computational predictions and require experimental verification.

PropertyValueData Type
Molecular Formula C₆H₅NO₄-
Molecular Weight 155.11 g/mol -
Appearance White to off-white solidExperimental
Melting Point 225 °C (with decomposition)Experimental
Boiling Point 480.7 ± 30.0 °CPredicted
pKa 3.07 ± 0.50Predicted[1]
Solubility No experimental data available-
¹H NMR Spectrum No experimental data available-
¹³C NMR Spectrum No experimental data available-
Infrared (IR) Spectrum No experimental data available-
Mass Spectrum No experimental data available-

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[2] A common method for its determination is using a capillary melting point apparatus.[2]

  • Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.[3][4]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased gradually, and the range from the temperature at which the substance begins to melt to when it becomes completely liquid is recorded.[3] For pure compounds, this range is typically narrow (0.5-1.0 °C).

Solubility Analysis

Determining the solubility profile in various solvents is essential for applications in drug formulation and reaction chemistry.

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, and hexane) should be selected.

  • Procedure: A known excess amount of this compound is added to a fixed volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature until equilibrium is established.[5]

  • Quantification: The saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) provides insight into the compound's ionization behavior in solution. Potentiometric titration is a precise method for its determination.[6][7]

  • Sample Preparation: A solution of this compound is prepared in deionized water or a suitable aqueous-organic solvent mixture at a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH electrode.[7]

  • Data Analysis: A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points of the titration curve. As a dicarboxylic acid, two pKa values are expected.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For carboxylic acids, the acidic proton signal is typically observed in the 9-12 ppm region and may be broad.[8]

  • ¹³C NMR: A more concentrated solution is generally required for ¹³C NMR. This spectrum reveals the number of non-equivalent carbons and their chemical environments. The carbonyl carbons of the carboxylic acid groups are expected to appear in the 160-180 ppm range.[8]

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: The spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the N-H stretch of the pyrrole ring (around 3300 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Ionization: A suitable ionization technique, such as electrospray ionization (ESI), is used to generate gas-phase ions of the molecule.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion will confirm the molecular weight. The fragmentation pattern can provide further structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu) groups.[9]

Visualization of Experimental Workflow

The following diagram illustrates a standard workflow for the comprehensive physical and spectral characterization of this compound.

experimental_workflow General Experimental Workflow for Compound Characterization cluster_sample Sample Acquisition cluster_physprop Physical Property Determination cluster_spec Spectroscopic Analysis cluster_data Data Integration and Reporting start Synthesis & Purification of This compound melting_point Melting Point Analysis start->melting_point solubility Solubility Profiling start->solubility pka pKa Measurement start->pka nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms analysis Data Analysis and Structural Confirmation melting_point->analysis solubility->analysis pka->analysis nmr->analysis ir->analysis ms->analysis report Technical Guide Compilation analysis->report

Caption: A flowchart illustrating the key steps in the physical and spectral characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1H-Pyrrole-2,3-dicarboxylic acid as a versatile building block for the synthesis of various heterocyclic compounds. The protocols outlined below are intended for laboratory use by trained professionals.

Introduction

This compound is a valuable starting material in organic synthesis, offering a scaffold for the construction of more complex molecules, particularly fused heterocyclic systems of medicinal interest. Its two adjacent carboxylic acid functional groups allow for a variety of chemical transformations, including esterification, amide formation, and cyclocondensation reactions. These transformations lead to key intermediates such as diesters, diamides, and diacid chlorides, which can be further elaborated into pyrrolo[2,3-d]pyridazines, pyrrolo[2,3-d]pyrimidines, and quinoxalinones. Pyrrole-containing compounds are integral to many natural products and pharmaceuticals.[1]

Synthetic Workflow Overview

The following diagram illustrates the central role of this compound as a precursor to several important classes of heterocyclic compounds.

G A This compound B Diethyl 1H-pyrrole-2,3-dicarboxylate A->B Esterification C 1H-Pyrrole-2,3-dicarboxamide A->C Amide Formation F Quinoxalinone Derivatives A->F via Pyrrole-2,3-diones D Pyrrolo[2,3-d]pyridazine-4,7-dione B->D Cyclocondensation (Hydrazine) E Pyrrolo[2,3-d]pyrimidine derivatives B->E Multi-step Synthesis

Caption: Synthetic pathways from this compound.

Application: Synthesis of Pyrrolo[2,3-d]pyridazines

Pyrrolo[2,3-d]pyridazines are a class of fused heterocycles with a range of biological activities, making them attractive targets in medicinal chemistry. A common synthetic route involves the cyclocondensation of a pyrrole-2,3-dicarbonyl compound with hydrazine.[2] this compound can be readily converted to its corresponding diester, which serves as the direct precursor for this transformation.

Experimental Protocols

Protocol 3.1: Synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate

This protocol describes a general method for the esterification of this compound.

  • Suspend this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 3.2: Synthesis of Pyrrolo[2,3-d]pyridazine-4,7-dione

This protocol outlines the cyclocondensation of the diester with hydrazine hydrate.[3]

  • Dissolve Diethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

Data Summary
StepProductReagentsConditionsYield
3.1Diethyl 1H-pyrrole-2,3-dicarboxylateEthanol, H₂SO₄ (cat.)Reflux, 4-6 h85-95% (typical)
3.2Pyrrolo[2,3-d]pyridazine-4,7-dioneHydrazine hydrate, Acetic acidReflux, 3-5 h80-90%[3]

Application: Synthesis of Quinoxalinone Derivatives

Quinoxalinone derivatives are important structural motifs in pharmacologically active compounds. A synthetic route to these molecules can be achieved through the reaction of pyrrole-2,3-diones with aromatic diamines.[4] While not a direct reaction of the dicarboxylic acid, the synthesis of the pyrrole-2,3-dione intermediate often starts from related precursors.

Experimental Protocol

Protocol 4.1: Synthesis of 1-Aryl-4-aroyl-5-phenyl-1H-pyrrole-2,3-dione

This protocol is adapted from a known procedure for the synthesis of substituted pyrrole-2,3-diones.[4]

  • In a round-bottom flask, dissolve the corresponding 4-aroyl-5-aryl-furan-2,3-dione (1.0 eq) in an inert solvent such as toluene.

  • Add an N,N-disubstituted urea (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • Treat the oily residue with dry diethyl ether to precipitate the crude product.

  • Purify the product by recrystallization from toluene or isopropanol.

Protocol 4.2: Synthesis of Quinoxalinone Derivative

  • Dissolve the synthesized 1-Aryl-4-aroyl-5-phenyl-1H-pyrrole-2,3-dione (1.0 eq) in ethanol or acetic acid.

  • Add an ortho-phenylenediamine (1.0 eq).

  • Reflux the mixture for 2-4 hours.

  • Upon cooling, the product typically precipitates and can be collected by filtration.

Data Summary
StepProductKey ReagentsConditionsYield
4.1Substituted 1H-pyrrole-2,3-dioneFuran-2,3-dione, N,N-disubstituted ureaToluene, Reflux, 4-6 h47-68%[4]
4.2Quinoxalinone DerivativePyrrole-2,3-dione, o-phenylenediamineEthanol, Reflux, 2-4 hGood to Excellent

Reaction Workflow

G A 4-Aroyl-5-aryl-furan-2,3-dione C 1H-Pyrrole-2,3-dione derivative A->C B N,N-disubstituted urea B->C E Quinoxalinone derivative C->E D o-Phenylenediamine D->E

Caption: Synthesis of Quinoxalinones from Pyrrole-2,3-diones.

Application: Synthesis of 1H-Pyrrole-2,3-dicarboxamides

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, particularly in drug development, as the amide bond is a key feature of many biologically active molecules.[5]

Experimental Protocol

Protocol 5.1: General Procedure for the Synthesis of 1H-Pyrrole-2,3-dicarboxamide

This protocol provides a general method for amide bond formation.

  • Suspend this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent such as HATU (2.2 eq) or EDC/HOBt (2.2 eq each).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (4.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acids.

  • Add the desired amine (2.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon reaction completion, dilute with an organic solvent and wash with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Data Summary
ProductCoupling AgentBaseSolventYield
N,N'-Disubstituted-1H-pyrrole-2,3-dicarboxamideHATU or EDC/HOBtDIPEADMF/DCM60-90% (typical)

References

Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrole-2,3-dicarboxylic acid derivatives, key scaffolds in medicinal chemistry and materials science. The following sections outline established synthetic methodologies, including the Knorr, Hantzsch, and Paal-Knorr pyrrole syntheses, complete with quantitative data and detailed experimental procedures. Additionally, the biological significance of pyrrole dicarboxylic acid derivatives is highlighted through an examination of their role as quorum sensing inhibitors in Pseudomonas aeruginosa.

Synthetic Methodologies and Quantitative Data

The synthesis of polysubstituted pyrroles is a well-established field in organic chemistry, with several classical methods providing versatile routes to a wide range of derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Summary of Synthetic Methods for Pyrrole Dicarboxylic Acid Derivatives

Synthesis MethodStarting MaterialsTarget ProductYield (%)Reference
Knorr Pyrrole SynthesisEthyl acetoacetate, Sodium nitrite, ZincDiethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylateHigh[1][2]
Paal-Knorr Synthesis1,4-Dicarbonyl compounds, Primary amines/AmmoniaSubstituted pyrroles>60[3]
Hantzsch Pyrrole Synthesisβ-Ketoesters, α-Haloketones, Ammonia/Primary amines2,3-Dicarbonylated pyrrolesVariable[4][5]
Van Leusen ReactionTosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyls3,4-Disubstituted pyrrolesVariable[6]
Acid-catalyzed treatmentDiethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, Primary amines1-Substituted diethyl 1H-pyrrole-3,4-dicarboxylates14 - 93[7]

Experimental Protocols

Protocol 1: Knorr Synthesis of Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate

This protocol details a one-pot synthesis of a 2,4-dicarboxylate derivative, which is a close analogue to the target 2,3-dicarboxylates and illustrates a classical and robust method for pyrrole ring formation.[1][2]

Materials:

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Sodium nitrite (NaNO₂)

  • Zinc dust (Zn)

  • Ethanol (85%)

  • Water

  • Ice

Procedure:

Part 1: Oxime Formation (Approx. 1 hour)

  • In a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and an internal thermometer, combine ethyl acetoacetate (3 mL, 23 mmol) and acetic acid (7 mL) in a fume hood.

  • Cool the mixture to 0 °C using an ice bath and stir vigorously.

  • Slowly add a solution of NaNO₂ (0.8 g, 12 mmol) in water (1 mL) over 10 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0 °C.

  • Allow the reaction to stand at room temperature for at least 3 hours.

Part 2: Oxime Reduction and Pyrrole Formation (Approx. 3 hours)

  • To the reaction flask, add Zn dust (1.5 g) in small portions over 10 minutes, controlling the exothermic reaction.

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the mixture in an oil bath at 100-110 °C for 1 hour.

  • While still warm, pour the reaction mixture into an Erlenmeyer flask containing 75 mL of crushed ice and water.

  • Stir the resulting suspension in an ice bath for 1 hour.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry by suction.

Part 3: Recrystallization and Characterization (Approx. 3 hours)

  • Transfer the crude solid to a round-bottom flask and add 6-10 mL of 85% ethanol.

  • Heat the mixture under reflux until the solid completely dissolves. Add more ethanol if necessary.

  • Quickly filter the hot solution to remove any solid impurities.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath for 15 minutes to induce crystallization.

  • Collect the pale yellow crystals by vacuum filtration and dry them under vacuum.

  • Determine the final weight, calculate the yield, and characterize the product by melting point and NMR spectroscopy.[1]

Protocol 2: General Procedure for Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a versatile method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][7][8][9][10]

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • Primary amine (e.g., aniline) or ammonia source

  • Solvent (e.g., methanol, ethanol, or acetic acid)

  • Acid catalyst (e.g., concentrated HCl, p-toluenesulfonic acid) (optional)

Procedure (Conventional Heating):

  • In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent.

  • If an acid catalyst is used, add it to the mixture.

  • Heat the reaction mixture to reflux for the required time (typically 15 minutes to several hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture.

  • Perform a workup, which may involve quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Procedure (Microwave-Assisted):

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 equiv), primary amine (1.1-1.5 equiv), solvent, and catalyst (if any).

  • Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-15 minutes).

  • After cooling, perform a suitable workup and purification as described for the conventional method.

Protocol 3: General Considerations for Hantzsch Pyrrole Synthesis of 2,3-Dicarbonylated Pyrroles

The Hantzsch pyrrole synthesis is a classical multi-component reaction that is particularly useful for the preparation of 2,3-dicarbonylated pyrroles.[4][5][11][12][13][14]

General Reaction Scheme: The reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. To obtain a 2,3-dicarboxylate substitution pattern, a β-ketoester with an ester group at the beta position (e.g., diethyl 2-oxosuccinate) would be a suitable starting material.

Workflow:

  • Enamine Formation: The primary amine or ammonia reacts with the β-ketoester to form an enamine intermediate.

  • Nucleophilic Attack: The enamine then attacks the α-haloketone.

  • Cyclization and Aromatization: Intramolecular cyclization followed by dehydration leads to the formation of the aromatic pyrrole ring.

Visualization of Synthetic Workflows

Hantzsch_Pyrrole_Synthesis Hantzsch Pyrrole Synthesis Workflow start Starting Materials: - β-Ketoester - α-Haloketone - Ammonia/Primary Amine enamine Enamine Formation start->enamine attack Nucleophilic Attack on α-Haloketone enamine->attack cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration & Aromatization cyclization->dehydration product Substituted Pyrrole (e.g., 2,3-dicarboxylate) dehydration->product

Caption: Generalized workflow for the Hantzsch pyrrole synthesis.

Paal_Knorr_Pyrrole_Synthesis Paal-Knorr Pyrrole Synthesis Workflow start Starting Materials: - 1,4-Dicarbonyl Compound - Primary Amine/Ammonia hemiaminal Hemiaminal Formation start->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dehydration Dehydration cyclization->dehydration product Substituted Pyrrole dehydration->product

Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.

Application in Drug Development: Quorum Sensing Inhibition

Pyrrole dicarboxylic acid derivatives have emerged as promising candidates in drug development due to their diverse biological activities. One notable example is the activity of 1H-pyrrole-2,5-dicarboxylic acid as a quorum sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and biofilm formation.[15]

Signaling Pathway of Quorum Sensing in P. aeruginosa

P. aeruginosa possesses multiple interconnected QS systems, with the las and rhl systems being the most well-characterized. These systems rely on the production and detection of small signaling molecules called autoinducers. The las system utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) as its autoinducer, which is synthesized by LasI. At a critical concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then induces the expression of a range of virulence genes, including those encoding for proteases and exotoxins. Furthermore, this complex activates the rhl system by promoting the transcription of rhlR and rhlI. RhlI synthesizes the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), which in turn binds to RhlR. The RhlR/C4-HSL complex regulates the expression of another set of virulence factors, such as rhamnolipids and pyocyanin, and contributes to biofilm formation.

1H-pyrrole-2,5-dicarboxylic acid has been shown to inhibit this QS cascade, thereby reducing the production of virulence factors and attenuating the pathogenicity of P. aeruginosa.[15]

Quorum_Sensing_Inhibition Quorum Sensing Inhibition by Pyrrole-2,5-dicarboxylic Acid in P. aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase Autoinducer1 3O-C12-HSL LasI->Autoinducer1 Synthesizes LasR LasR Receptor RhlI RhlI Synthase LasR->RhlI Activates RhlR RhlR Receptor LasR->RhlR Activates Virulence_Las Virulence Factors (e.g., Proteases, Exotoxins) LasR->Virulence_Las Induces Expression Autoinducer1->LasR Binds & Activates Autoinducer2 C4-HSL RhlI->Autoinducer2 Synthesizes Virulence_Rhl Virulence Factors (e.g., Rhamnolipids, Pyocyanin) RhlR->Virulence_Rhl Induces Expression Biofilm Biofilm Formation RhlR->Biofilm Promotes Autoinducer2->RhlR Binds & Activates Inhibitor 1H-Pyrrole-2,5- dicarboxylic acid Inhibitor->LasR Inhibits Inhibitor->RhlR Inhibits

Caption: Inhibition of the las and rhl quorum sensing systems in P. aeruginosa.

References

Unveiling the Therapeutic Potential of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The multifaceted biological activities of pyrrole-based compounds have long been a focal point of medicinal chemistry. Among these, derivatives of 1H-Pyrrole-2,3-dicarboxylic acid and its isomers are emerging as a promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes, experimental protocols, and a summary of the quantitative data available for this class of compounds.

Application Notes

Derivatives of pyrrole dicarboxylic acids have shown significant promise in several key therapeutic areas:

  • Antimicrobial Activity: Certain derivatives, particularly isomers like 1H-pyrrole-2,5-dicarboxylic acid, have been identified as potent antimicrobial agents. They have been shown to inhibit the growth of pathogenic bacteria and fungi, and in some cases, act as antibiotic accelerants, enhancing the efficacy of existing antibiotic drugs.[1] The mechanism of action can involve the disruption of bacterial communication pathways, known as quorum sensing, which is crucial for biofilm formation and virulence.[1]

  • Anticancer Activity: A wide range of pyrrole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] These pathways are critical for tumor growth and angiogenesis. Additionally, some pyrrole-containing compounds have been found to induce apoptosis (programmed cell death) in malignant cells.[2]

  • Enzyme Inhibition: The pyrrole scaffold has been successfully utilized to design inhibitors for various enzymes implicated in disease. For instance, derivatives have been synthesized to target kinases like EGFR and VEGFR, which play a pivotal role in cancer progression.[2] Furthermore, the structural features of pyrrole derivatives make them suitable candidates for inhibiting other enzymes, such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation.

While specific quantitative data for a wide range of this compound derivatives remains an active area of research, the available data for closely related pyrrole derivatives underscores their therapeutic potential.

Data Presentation

The following tables summarize the quantitative biological activity data for representative pyrrole derivatives, including isomers of dicarboxylic acids and related structures.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
1H-pyrrole-2,5-dicarboxylic acid (PT22)Pseudomonas aeruginosaPyocyanin Production Inhibition73.05% at 1.00 mg/mL[3]
1H-pyrrole-2,5-dicarboxylic acid (PT22)Pseudomonas aeruginosaRhamnolipid Production Inhibition34.06% at 1.00 mg/mL[3]
1H-pyrrole-2,5-dicarboxylic acid (PT22)Pseudomonas aeruginosaBiofilm Formation Inhibition64.74% at 1.00 mg/mL
Pyrrole-2-carboxamide derivative 4iKlebsiella pneumoniaeMIC1.02 µg/mL[4]
Pyrrole-2-carboxamide derivative 4iEscherichia coliMIC1.56 µg/mL[4]
Pyrrole-fused pyrimidine 4gMycobacterium tuberculosis H37RvMIC0.78 µg/mL[5]
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamideMycobacterium tuberculosis H37RvMIC3.125 µg/mL[1]

Table 2: Anticancer Activity of Pyrrole Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Pyrrole-based carboxamide CA-61MDA-MB-231 (Breast)IC50<25 µM[6]
Pyrrole-based carboxamide CA-84MDA-MB-231 (Breast)IC50<25 µM[6]
Pyrrolo[2,3-d]pyrimidine 5kHepG2 (Liver)IC5029-59 µM[7]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3hT47D (Breast)IC502.4 µM[8]
Pyrrolo[1,2-a]quinoline-2,3-dicarbonitrile 9aHCT-15 (Colon)GI50197 nM[9]

Table 3: Enzyme Inhibitory Activity of Pyrrole Derivatives

Compound/DerivativeEnzyme TargetActivity MetricValueReference
Pyrrolo[2,3-d]pyrimidine 5kEGFRIC5040-204 nM[7]
Pyrrolo[2,3-d]pyrimidine 5kVEGFR2IC5040-204 nM[7]
Pyrrolo[2,3-d]pyrimidine 5kHer2IC5040-204 nM[7]
Pyrrolo[2,3-d]pyrimidine 5kCDK2IC5040-204 nM[7]
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3kAromataseIC5018 nM[8]
Hetero-aromatic substituted pyrrole-2-carbonitrile 6hDPP4IC500.004 µM[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are protocols for key experiments cited in the study of pyrrole derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strain of interest

  • Müller-Hinton (MH) broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MH broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MH broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 1H-Pyrrole-2,3-dicarboxylic acid derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer enzyme Enzyme Inhibition Assays (IC50 Determination) characterization->enzyme sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar enzyme->sar lead_id Lead Compound Identification sar->lead_id

General workflow for the synthesis and biological evaluation of novel compounds.

EGFR_VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Pyrrole_Inhibitor Pyrrole Derivative (Kinase Inhibitor) Pyrrole_Inhibitor->EGFR Pyrrole_Inhibitor->VEGFR

Simplified EGFR and VEGFR signaling pathways targeted by pyrrole-based inhibitors.

References

1H-Pyrrole-2,3-dicarboxylic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1H-Pyrrole-2,3-dicarboxylic acid is a highly functionalized five-membered heterocyclic compound that serves as a valuable and versatile building block in synthetic organic and medicinal chemistry. Its vicinal carboxylic acid groups provide reactive handles for the construction of a diverse array of fused heterocyclic systems, many of which are of significant interest in drug discovery and materials science. The pyrrole core itself is a common motif in numerous biologically active natural products and synthetic drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various fused heterocyclic compounds, including pyrrolo[3,4-d]pyridazines, pyrrolo[2,3-b]pyrazines, and others.

Key Reactive Intermediates and Their Applications

The synthetic utility of this compound is often realized through its conversion into more reactive intermediates, primarily the corresponding anhydride or diester. These intermediates can then undergo cyclocondensation reactions with various binucleophiles to generate a range of fused heterocyclic systems.

1. 1H-Pyrrole-2,3-dicarboxylic Anhydride:

The formation of the cyclic anhydride is a key step in activating the dicarboxylic acid for subsequent reactions. This anhydride is a highly reactive electrophile that readily reacts with nucleophiles.

  • Synthesis of Pyrrolo[3,4-d]pyridazine-1,4-diones: Reaction of the anhydride with hydrazine or its derivatives provides a direct route to the pyrrolo[3,4-d]pyridazine-1,4-dione scaffold. This heterocyclic system is of interest for its potential biological activities. For instance, derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as dual COX/LOX inhibitors[1].

  • Synthesis of Pyrrolo[3,4-b]pyridine-5,7-diones: Reaction of the anhydride with various amino compounds can lead to the formation of imides, specifically the pyrrolo[3,4-b]pyridine-5,7-dione core. The reactivity of analogous pyridine-2,3-dicarboxylic anhydride with nitrogen nucleophiles has been studied, providing a model for these transformations[2].

2. Diethyl 1H-Pyrrole-2,3-dicarboxylate:

Esterification of the dicarboxylic acid to its diethyl ester is another common strategy to facilitate cyclization reactions. The ester groups can undergo condensation with nucleophiles under various conditions.

  • Synthesis of Pyrrolopyridazines: The reaction of diethyl 1H-pyrrole-2,3-dicarboxylate with hydrazine hydrate is a potential route to pyrrolopyridazine derivatives. The cyclization of related pyrrole keto-esters with hydrazine has been reported to yield pyrrolo[2,3-d]pyridazine derivatives[3][4].

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrrolo[3,4-d]pyridazine-1,4(2H,6H)-dione

This two-step protocol involves the initial formation of 1H-pyrrole-2,3-dicarboxylic anhydride, followed by its reaction with hydrazine hydrate.

Step 1: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Anhydride (Hypothetical Procedure Based on Analogy)

  • Reagents: this compound, Acetic anhydride.

  • Procedure: A mixture of this compound (1.0 eq) in acetic anhydride (5-10 vol) is heated at reflux for 2-4 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 1H-Pyrrolo[3,4-d]pyridazine-1,4(2H,6H)-dione [1]

  • Reagents: 1H-Pyrrole-2,3-dicarboxylic anhydride, Hydrazine hydrate, Acetonitrile.

  • Procedure: To a solution of 1H-pyrrole-2,3-dicarboxylic anhydride (1.0 eq) in acetonitrile, an excess of hydrazine hydrate is added. The mixture is refluxed for approximately 3-5 hours. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Pyrrolo[2,3-b]pyrazines via Pyrrole-2,3-diones

This protocol outlines a potential pathway starting from a derivative of this compound to form pyrrole-2,3-diones, which are then cyclized to pyrrolo[2,3-b]pyrazines.

Step 1: Synthesis of a Pyrrole-2,3-dione Derivative [5]

  • Note: This protocol starts from a 4-aroyl-5-aryl-furan-2,3-dione, which upon reaction with a urea derivative, yields a 1-(N,N-dialkylcarbamoyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-dione. While not directly from this compound, it demonstrates the formation of the key pyrrole-2,3-dione intermediate.

  • Reagents: 4-Aroyl-5-aryl-furan-2,3-dione, N,N-disubstituted urea.

  • Procedure: A mixture of the furan-2,3-dione and the N,N-disubstituted urea is refluxed in a suitable solvent (e.g., toluene) for 4-6 hours. After removal of the solvent, the crude product is purified by recrystallization[5].

Step 2: Synthesis of 2(1H)-Quinoxalinone Derivatives [5]

  • Reagents: Pyrrole-2,3-dione derivative, 1,2-Aromatic diamine.

  • Procedure: The pyrrole-2,3-dione derivative is reacted with a 1,2-aromatic diamine in a suitable solvent. This reaction involves nucleophilic attack of the diamine on the dione, followed by cyclization and ring opening of the pyrrole to yield the quinoxalinone derivative[5].

Data Presentation

Table 1: Synthesis of Pyrrole-2,3-dione Derivatives [5]

Starting Furan-2,3-dioneUrea DerivativeProductYield (%)Melting Point (°C)
4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandioneN,N-dimethylurea1-(N,N-dimethylcarbamoyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione47131
4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandioneN,N-diethylurea1-(N,N-diethylcarbamoyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione49137

Table 2: Synthesis of 2(1H)-Quinoxalinone Derivatives from Pyrrole-2,3-diones [5]

Pyrrole-2,3-dione Reactant1,2-DiamineProductYield (%)Melting Point (°C)
Product from Table 1, Entry 11,2-Phenylenediamine3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxalin-2(1H)-one61290
Product from Table 1, Entry 14-Methyl-1,2-phenylenediamine6-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]quinoxalin-2(1H)-one68275

Biological Activities of Derived Heterocycles

The fused heterocyclic systems synthesized from this compound and its derivatives are associated with a wide range of biological activities, making them attractive targets for drug discovery programs.

  • Antitumor Activity: Pyrrolo[2,3-d]pyrimidine derivatives have shown significant antitumor properties[6][7][8]. These compounds can act as inhibitors of various kinases involved in cancer cell proliferation and survival.

  • FGFR Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[6][7][9].

  • GSK-3β Inhibitors: Certain pyrrolo[2,3-b]pyridine derivatives have been evaluated as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a target for the treatment of Alzheimer's disease[8].

  • Antimicrobial Activity: Pyrrolopyridazine and related heterocyclic systems have demonstrated antimicrobial properties, highlighting their potential in combating infectious diseases[10].

Signaling Pathways and Experimental Workflows

Synthesis_Pathway A This compound B 1H-Pyrrole-2,3-dicarboxylic Anhydride A->B Acetic Anhydride E Diethyl 1H-Pyrrole-2,3-dicarboxylate A->E Ethanol, Acid catalyst C Pyrrolo[3,4-d]pyridazine-1,4-dione B->C Hydrazine Hydrate D Pyrrolo[3,4-b]pyridine-5,7-dione B->D Amine derivative F Pyrrolo[2,3-d]pyridazine derivative E->F Hydrazine Hydrate

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioassay Biological Evaluation A Starting Materials (this compound derivative + Nucleophile) B Reaction Setup (Solvent, Temperature, Time) A->B C Work-up (Extraction, Washing) B->C D Purification (Recrystallization, Chromatography) C->D E Spectroscopic Analysis (NMR, IR, MS) D->E F Physical Properties (Melting Point, Yield) D->F G In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) D->G H Data Analysis (IC50 determination) G->H

Caption: General workflow for synthesis and evaluation of heterocycles.

References

Application Notes and Protocols for N-Alkylation of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrrole-2,3-dicarboxylic acid derivatives are valuable building blocks in medicinal chemistry and materials science. The introduction of various alkyl groups on the pyrrole nitrogen allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and material characteristics. The direct N-alkylation of 1H-pyrrole-2,3-dicarboxylic acid is challenging due to the presence of the two acidic carboxylic acid protons, which are more acidic than the N-H proton. Therefore, a multi-step synthetic strategy is required, involving the protection of the carboxylic acid groups as esters, followed by N-alkylation of the resulting diester, and subsequent hydrolysis to yield the desired N-alkylated dicarboxylic acid.

This document provides detailed protocols for a three-step synthesis of N-alkyl-1H-pyrrole-2,3-dicarboxylic acids, including representative quantitative data and a visual representation of the experimental workflow.

Synthetic Strategy Overview

The overall synthetic pathway for the N-alkylation of this compound is a three-step process:

  • Esterification: Protection of the carboxylic acid functionalities as esters (e.g., dimethyl or diethyl esters) to prevent interference in the subsequent N-alkylation step.

  • N-Alkylation: Introduction of the desired alkyl group onto the pyrrole nitrogen of the diester intermediate using a suitable base and alkylating agent.

  • Hydrolysis: Deprotection of the ester groups to regenerate the carboxylic acid moieties, yielding the final N-alkyl-1H-pyrrole-2,3-dicarboxylic acid.

N-Alkylation Workflow Start This compound Diester Pyrrole-2,3-dicarboxylate (e.g., Dimethyl Ester) Start->Diester Step 1: Esterification N_Alkyl_Diester N-Alkyl-pyrrole-2,3-dicarboxylate Diester->N_Alkyl_Diester Step 2: N-Alkylation Final_Product N-Alkyl-1H-pyrrole-2,3-dicarboxylic Acid N_Alkyl_Diester->Final_Product Step 3: Hydrolysis

Caption: Overall workflow for the N-alkylation of this compound.

Step 1: Esterification of this compound

The Fischer-Speier esterification is a classical and effective method for this transformation, utilizing an excess of the alcohol as the solvent and a strong acid as a catalyst.

Experimental Protocol: Synthesis of Dimethyl 1H-pyrrole-2,3-dicarboxylate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to the flask (e.g., 20-30 mL per gram of dicarboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of dicarboxylic acid) to the suspension.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl 1H-pyrrole-2,3-dicarboxylate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Data Presentation
ReactantMolar RatioTypical SolventCatalystReaction Time (h)Typical Yield (%)
This compound1.0MethanolH₂SO₄ (cat.)4-885-95
This compound1.0EthanolH₂SO₄ (cat.)4-880-90

Step 2: N-Alkylation of Dimethyl 1H-pyrrole-2,3-dicarboxylate

The N-alkylation of the pyrrole diester is typically achieved by deprotonation of the pyrrole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent.

Experimental Protocol: Synthesis of Dimethyl 1-Methyl-1H-pyrrole-2,3-dicarboxylate

Materials:

  • Dimethyl 1H-pyrrole-2,3-dicarboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add dimethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq).

  • Add anhydrous DMF to dissolve the diester (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive with water.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Slowly add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
Pyrrole SubstrateBase (eq)Alkylating Agent (eq)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Dimethyl 1H-pyrrole-2,3-dicarboxylateNaH (1.2)CH₃I (1.2)DMF0 to RT2-680-90
Dimethyl 1H-pyrrole-2,3-dicarboxylateK₂CO₃ (2.0)Benzyl bromide (1.2)DMFRT to 606-1275-85
Diethyl 1H-pyrrole-2,3-dicarboxylateNaH (1.2)Ethyl iodide (1.2)THF0 to RT4-878-88

Step 3: Hydrolysis of N-Alkyl-pyrrole-2,3-dicarboxylates

The final step is the saponification of the ester groups to yield the desired dicarboxylic acid. This is typically achieved under basic conditions followed by acidification.

Experimental Protocol: Synthesis of 1-Methyl-1H-pyrrole-2,3-dicarboxylic Acid

Materials:

  • Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M or concentrated

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of methanol or THF and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2.5-3.0 eq).

  • Heat the mixture to reflux or stir at an elevated temperature (e.g., 60-80 °C) for 2-6 hours. Monitor the reaction by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until a precipitate forms (typically pH 2-3).

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, 1-methyl-1H-pyrrole-2,3-dicarboxylic acid.

Data Presentation
N-Alkyl Diester SubstrateBase (eq)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Dimethyl 1-methyl-1H-pyrrole-2,3-dicarboxylateNaOH (2.5)MeOH/H₂O602-490-98
Diethyl 1-benzyl-1H-pyrrole-2,3-dicarboxylateLiOH (3.0)THF/H₂O804-688-95

Logical Relationship Diagram

Logical_Relationships cluster_esterification Step 1: Esterification cluster_alkylation Step 2: N-Alkylation cluster_hydrolysis Step 3: Hydrolysis E1 Acid Catalyst (e.g., H₂SO₄) E_Out Pyrrole Diester E2 Excess Alcohol (e.g., Methanol) A1 Base (e.g., NaH) E_Out->A1 A_Out N-Alkyl Pyrrole Diester A2 Alkylating Agent (e.g., CH₃I) H1 Base (e.g., NaOH) A_Out->H1 H_Out Final Product H2 Acid Workup (e.g., HCl)

Caption: Key reagents and transformations in the N-alkylation protocol.

Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid and Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. Among the various derivatives, pyrrole dicarboxylic acids have garnered interest for their potential therapeutic applications. This document provides an overview of the known medicinal chemistry applications of 1H-pyrrole dicarboxylic acids, with a focus on the quorum sensing inhibitory properties of the 2,5-dicarboxylic acid isomer. Currently, there is limited specific data in the public domain regarding the medicinal chemistry applications of 1H-Pyrrole-2,3-dicarboxylic acid . Therefore, these application notes will primarily detail the significant findings related to its isomer, 1H-Pyrrole-2,5-dicarboxylic acid , as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa.

Application: Quorum Sensing Inhibition by 1H-Pyrrole-2,5-dicarboxylic acid

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[1][2] Inhibition of QS is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.[1][2] 1H-Pyrrole-2,5-dicarboxylic acid, also known as PT22, has been identified as a natural product inhibitor of QS in the opportunistic human pathogen Pseudomonas aeruginosa.[1]

Quantitative Data: Inhibition of Virulence Factors and Biofilm Formation

The following tables summarize the quantitative effects of 1H-Pyrrole-2,5-dicarboxylic acid on various QS-regulated virulence factors and biofilm formation in P. aeruginosa PAO1.

Table 1: Inhibition of Virulence Factor Production by 1H-Pyrrole-2,5-dicarboxylic acid [1]

Virulence FactorConcentration of 1H-Pyrrole-2,5-dicarboxylic acidPercentage Reduction (%)
Pyocyanin0.50 mg/mL13.17
0.75 mg/mL37.06
1.00 mg/mL73.05
Rhamnolipid0.50 mg/mL24.75
0.75 mg/mL29.66
1.00 mg/mL34.06
Siderophores0.75 mg/mL10.35
1.00 mg/mL53.59
Elastase1.00 mg/mL8.16
Protease1.00 mg/mL8.27
Alginate0.75 mg/mL26.98
1.00 mg/mL42.02

Table 2: Inhibition of Biofilm Formation by 1H-Pyrrole-2,5-dicarboxylic acid [1]

AssayConcentration of 1H-Pyrrole-2,5-dicarboxylic acidPercentage Inhibition (%)
Biofilm Biomass0.50 mg/mL27.89
0.75 mg/mL47.59
1.00 mg/mL64.74
Viable Cells in Biofilm0.50 mg/mL26.00
0.75 mg/mL36.67
1.00 mg/mL46.67

Experimental Protocols

Protocol 1: Quorum Sensing Inhibition Assay using Chromobacterium violaceum CV026

This protocol describes a general method for screening compounds for quorum sensing inhibitory activity using the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to N-acyl-homoserine lactone (AHL) signaling molecules.[1][2]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and broth

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Test compound (e.g., 1H-Pyrrole-2,5-dicarboxylic acid)

  • Solvent for test compound (e.g., DMSO, methanol)

  • Sterile Petri dishes

  • Sterile Oxford cups or filter paper discs

  • Incubator at 28°C

Procedure:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth at 28°C with shaking.

  • Adjust the optical density (OD) of the overnight culture to an OD620 of 0.1 with fresh LB broth.

  • Add 1 mL of the adjusted bacterial culture to 100 mL of molten LB agar (cooled to ~50°C).

  • Add C6-HSL to the agar to a final concentration of 5 µM and mix thoroughly.

  • Pour the inoculated agar into sterile Petri dishes and allow to solidify.

  • Place sterile Oxford cups or filter paper discs onto the surface of the agar.

  • Add a known volume (e.g., 20 µL) of the test compound solution to each Oxford cup or disc. Use the solvent as a negative control.

  • Incubate the plates at 28°C for 24 hours.

  • Observe and measure the zone of violacein pigment inhibition around the Oxford cups or discs. A clear halo around the cup/disc against a purple background indicates QSI activity.

Visualizations

Pseudomonas aeruginosa Quorum Sensing Pathway

The following diagram illustrates the simplified Las and Rhl quorum sensing systems in P. aeruginosa and the putative point of inhibition by 1H-Pyrrole-2,5-dicarboxylic acid.

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 synthesizes LasR LasR LasR_AHL1 LasR-AHL Complex AHL1->LasR binds RhlI RhlI LasR_AHL1->RhlI activates Virulence Virulence Factors & Biofilm Formation LasR_AHL1->Virulence activates AHL2 C4-HSL RhlI->AHL2 synthesizes RhlR RhlR RhlR_AHL2 RhlR-AHL Complex AHL2->RhlR binds RhlR_AHL2->Virulence activates Inhibitor 1H-Pyrrole-2,5- dicarboxylic acid Inhibitor->LasR_AHL1 inhibits Inhibitor->RhlR_AHL2 inhibits

Caption: P. aeruginosa Quorum Sensing Inhibition.

Experimental Workflow for Quorum Sensing Inhibitor Screening

The following diagram outlines a typical workflow for the identification and characterization of quorum sensing inhibitors.

G A Compound Library (Natural Products or Synthetic) B Primary Screening (e.g., C. violaceum CV026 assay) A->B C Dose-Response Analysis (Determine IC50) B->C D Secondary Assays in Pathogen (e.g., P. aeruginosa) C->D E Virulence Factor Quantification (Pyocyanin, Elastase, etc.) D->E F Biofilm Inhibition Assay (Crystal Violet Staining) D->F G Mechanism of Action Studies (Gene Expression, Target Binding) E->G F->G H In Vivo Efficacy (Animal Models) G->H

Caption: Workflow for QS Inhibitor Discovery.

References

Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrrole-2,3-dicarboxylic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a wide array of biologically active molecules. The pyrrole nucleus is a privileged structure found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties. The dicarboxylic acid functionality at the 2 and 3 positions of the pyrrole ring offers reactive handles for the construction of fused heterocyclic systems, most notably pyrrolo[2,3-d]pyrimidines, which are known to be potent inhibitors of various protein kinases and are central to the development of targeted cancer therapies.

These application notes provide an overview of the synthetic utility of this compound derivatives in preparing bioactive molecules, with a focus on pyrrolo[2,3-d]pyrimidines. Detailed experimental protocols, quantitative biological data, and visual diagrams of synthetic and signaling pathways are presented to guide researchers in this field.

Synthesis of Bioactive Pyrrolo[2,3-d]pyrimidines

A key application of this compound derivatives is in the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This scaffold is present in several clinically approved drugs and investigational candidates due to its ability to mimic the natural purine core of ATP, thereby enabling competitive inhibition of ATP-binding sites in enzymes like kinases.

The synthesis of the pyrrolo[2,3-d]pyrimidine core can be achieved through the cyclization of a suitably substituted 2-amino-3-cyanopyrrole or a pyrrole-2,3-dicarboxylate derivative with a source of the pyrimidine ring, such as urea, guanidine, or formamide.

General Synthetic Workflow

The overall workflow for the synthesis and evaluation of bioactive pyrrolo[2,3-d]pyrimidines from a pyrrole precursor is outlined below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound derivative Intermediate Functionalized Pyrrole Intermediate Start->Intermediate Functional group manipulation Cyclization Cyclization to Pyrrolo[2,3-d]pyrimidine Core Intermediate->Cyclization Reaction with urea/guanidine Derivatization Further Derivatization Cyclization->Derivatization Introduction of diversity Screening In vitro Kinase Assays Derivatization->Screening Library of compounds Cell_Assays Antiproliferative Assays on Cancer Cell Lines Screening->Cell_Assays SAR Structure-Activity Relationship (SAR) Studies Cell_Assays->SAR

Caption: General workflow from a pyrrole precursor to bioactive molecules.

Bioactive Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Pyrrolo[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. These kinases are often overactive in tumors, and their inhibition can lead to cell cycle arrest and apoptosis.

Signaling Pathway Inhibition

Many pyrrolo[2,3-d]pyrimidine derivatives target key nodes in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By blocking the ATP-binding site of these receptor tyrosine kinases, they prevent downstream signaling cascades that promote tumor growth and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR/VEGFR Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Receptor->Downstream Phosphorylation Cascade Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Transcription Ligand Growth Factor Ligand->Receptor Activation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by pyrrolo[2,3-d]pyrimidines.

Quantitative Data on Bioactive Pyrrolo[2,3-d]pyrimidines

The following tables summarize the in vitro biological activities of representative pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55 ± 0.23[1]
8g HT-29 (Colon)4.01 ± 0.20[1]
12a KB (Epidermoid)0.00027[2]
12a A549 (Lung)0.0045[2]
5k HepG2 (Liver)29[3]
25b A549 (Lung)3.2[4]
13i RT-112 (Bladder)-[5]

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
13a VEGFR-211.9[6]
13b VEGFR-213.6[6]
PKI166 EGFR<10[7]
5k EGFR40[3]
5k Her2115[3]
5k VEGFR2204[3]
5k CDK2108[3]
25b FAK5.4[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives

This protocol describes a one-pot method for the synthesis of highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives from α-amino acids and acetylenic esters.

Materials:

  • α-Amino acid (e.g., phenylalanine, valine)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl or diethyl acetylenedicarboxylate)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the α-amino acid (1 mmol) in anhydrous DMF (10 mL), add the dialkyl acetylenedicarboxylate (1.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add DCC (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into cold water (50 mL).

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Yields: 70-95%[4]

Protocol 2: Synthesis of Tricyclic Pyrrolo[2,3-d]pyrimidin-4(1H)-ones

This protocol outlines the synthesis of tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives, which have shown significant antitumor activity.

Materials:

  • Appropriately substituted 2-amino-1H-pyrrole-3-carbonitrile

  • Substituted anthranilic acid

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A mixture of the substituted 2-amino-1H-pyrrole-3-carbonitrile (1 mmol) and the substituted anthranilic acid (1.1 mmol) is refluxed in ethanol containing a catalytic amount of sodium ethoxide.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired tricyclic pyrrolo[2,3-d]pyrimidin-4(1H)-one.

Yields: Typically high, often quantitative.[1]

Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method to evaluate the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound and its derivatives are valuable starting materials for the construction of complex heterocyclic molecules with significant biological activities. The synthesis of pyrrolo[2,3-d]pyrimidines from these precursors has proven to be a fruitful strategy in the discovery of potent kinase inhibitors with potential applications in cancer therapy. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel bioactive molecules based on this versatile scaffold. Further derivatization and structure-activity relationship studies are encouraged to optimize the potency and selectivity of these compounds for specific biological targets.

References

Synthesis of Metal Complexes with 1H-Pyrrole-2,3-dicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized experimental protocols for the synthesis of metal complexes utilizing 1H-Pyrrole-2,3-dicarboxylic acid as a ligand. Due to a lack of specific published examples for this particular ligand, the following protocols are based on established methods for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with similar dicarboxylic acid and N-heterocyclic ligands.

Application Notes

Metal complexes incorporating pyrrole-based ligands are of significant interest due to their diverse applications in catalysis, materials science, and medicine. The pyrrole moiety, a five-membered aromatic heterocycle, is a structural component in many biologically active natural products. The introduction of two carboxylic acid groups at the 2 and 3 positions of the pyrrole ring creates a versatile chelating ligand capable of coordinating with a variety of metal ions.

Potential Applications:

  • Drug Development: Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Metal complexes can enhance the therapeutic potential of organic ligands. The metal complexes of this compound are promising candidates for screening as novel antimicrobial or anticancer agents. The dicarboxylic acid functionality may allow for interactions with biological targets such as DNA or enzymes.

  • Catalysis: The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate groups can act as coordination sites, potentially stabilizing metal centers in various oxidation states. This makes these complexes interesting candidates for catalytic applications, such as in oxidation reactions or as catalysts for the formation of carbon-carbon bonds.

  • Materials Science: The ability of this compound to act as a bridging ligand between metal centers makes it a suitable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit interesting properties such as porosity, luminescence, and magnetic ordering, with potential applications in gas storage, separation, and sensing.

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound. Researchers should consider these as starting points and may need to optimize reaction conditions for specific metal salts and desired products.

Protocol 1: Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general procedure for the synthesis of a crystalline, porous metal-organic framework.

Materials:

  • This compound

  • A divalent or trivalent metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O)

  • Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)

  • Modulator (optional, e.g., formic acid, acetic acid)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution A: In a glass vial, dissolve 1.0 mmol of the metal salt in 10 mL of DMF.

  • Precursor Solution B: In a separate glass vial, dissolve 1.0 mmol of this compound in 10 mL of DMF. Sonication may be necessary to aid dissolution.

  • Reaction Mixture: Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • (Optional) Modulator Addition: If a modulator is used to control crystal growth, add 10-50 equivalents with respect to the metal salt to the reaction mixture.

  • Sealing and Heating: Seal the autoclave and place it in a preheated oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Washing: Collect the crystalline product by filtration and wash it with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Solvent Exchange and Activation: To remove solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent such as methanol or ethanol for 3 days, replacing the solvent every 24 hours.

  • Drying: Dry the product under vacuum at 100-150 °C for 12 hours to obtain the activated MOF.

Characterization: The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity and phase purity, thermogravimetric analysis (TGA) to assess thermal stability and solvent content, and gas sorption analysis to determine porosity.

Protocol 2: Synthesis of a Discrete Metal Complex by Reflux

This protocol describes a general method for synthesizing a simple coordination complex in solution.

Materials:

  • This compound

  • A transition metal salt (e.g., NiCl₂·6H₂O, Co(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)

  • Solvent: Methanol, ethanol, or a mixture of water and an organic solvent

  • Base (optional, e.g., triethylamine, sodium hydroxide) to deprotonate the carboxylic acid groups

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of this compound in 20 mL of the chosen solvent in a round-bottom flask. If the ligand is not fully soluble, gentle heating may be applied.

  • (Optional) Deprotonation: If deprotonation of the carboxylic acids is desired prior to complexation, add 2.0 mmol of a suitable base to the ligand solution and stir for 10-15 minutes.

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of the metal salt in a minimum amount of the same solvent and add it dropwise to the stirring ligand solution.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux for 2-6 hours. A color change or precipitation of the product may be observed.

  • Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization: The synthesized complex should be characterized by elemental analysis (CHN), Fourier-transform infrared (FTIR) spectroscopy to observe changes in the carboxylate and N-H stretching frequencies upon coordination, UV-Visible spectroscopy to study the electronic transitions of the metal center, and single-crystal X-ray diffraction if suitable crystals can be obtained to determine the precise molecular structure.

Data Presentation

The following tables represent the types of quantitative data that should be collected and organized for the characterization of newly synthesized metal complexes of this compound.

Table 1: Elemental Analysis Data

Complex Formula%C (calc.)%C (found)%H (calc.)%H (found)%N (calc.)%N (found)
e.g., [Cu(C₆H₃NO₄)(H₂O)₂]26.5326.482.602.655.165.12
Hypothetical Data

Table 2: Key Infrared Spectroscopy Data (cm⁻¹)

Compoundν(N-H)ν(C=O) carboxylic acidνas(COO⁻)νs(COO⁻)Δν (νas - νs)ν(M-N)ν(M-O)
This compound~3300~1700-----
e.g., [Cu(C₆H₃NO₄)(H₂O)₂]~3250-~1610~1400~210~450~550
Representative Data

The shift in the N-H and the disappearance of the C=O stretch, along with the appearance of asymmetric and symmetric carboxylate stretches, are indicative of coordination. The magnitude of Δν can provide information about the coordination mode of the carboxylate groups.

Table 3: UV-Visible Spectroscopy Data

ComplexSolventλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
e.g., [Ni(C₆H₃NO₄)(H₂O)₄]H₂O~400, ~670, ~750valuesd-d transitions
Representative Data

Visualizations

Below are diagrams created using the DOT language to visualize the experimental workflows.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L 1H-Pyrrole-2,3- dicarboxylic acid Reaction Reaction (Solvothermal or Reflux) L->Reaction M Metal Salt (e.g., Cu(OAc)₂, NiCl₂) M->Reaction Solvent Solvent (e.g., DMF, EtOH) Solvent->Reaction Isolation Isolation & Washing (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product Metal Complex Purification->Product

Caption: Generalized workflow for the synthesis of metal complexes.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis cluster_structure Structural Analysis Product Synthesized Metal Complex FTIR FTIR Spectroscopy (Functional Groups) Product->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Product->UVVis EA Elemental Analysis (CHN) (Empirical Formula) Product->EA TGA Thermogravimetric Analysis (Thermal Stability, Solvent Content) Product->TGA PXRD Powder X-Ray Diffraction (Crystallinity, Phase Purity) Product->PXRD SCXRD Single-Crystal X-Ray Diffraction (Molecular Structure) Product->SCXRD

Caption: Characterization cascade for synthesized metal complexes.

Application Notes & Protocols for the Enzymatic Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of potential enzymatic strategies for the synthesis of 1H-pyrrole-2,3-dicarboxylic acid derivatives. While direct enzymatic protocols for this specific class of compounds are not extensively reported, this guide offers generalized methodologies and conceptual frameworks based on established biocatalytic syntheses of other pyrrole derivatives. These approaches highlight the potential for developing novel, efficient, and environmentally benign synthetic routes.

Introduction

This compound and its derivatives are important heterocyclic compounds in medicinal chemistry and materials science. Traditional chemical syntheses of these molecules often require harsh reaction conditions, toxic catalysts, and multi-step procedures.[1][2][3][4][5] Enzymatic synthesis presents a promising "green" alternative, offering high selectivity, mild reaction conditions, and reduced environmental impact.[6][7]

Enzymatic Approaches to Pyrrole Synthesis

Several classes of enzymes have been successfully employed for the synthesis of various pyrrole derivatives and could be adapted for the synthesis of this compound derivatives.

  • Transaminases (ATAs): These enzymes can be used in a biocatalytic equivalent of the Knorr pyrrole synthesis by mediating the key amination of ketone precursors.[8]

  • α-Amylase: This enzyme has been shown to catalyze the Paal-Knorr reaction for the synthesis of N-substituted pyrroles with good to excellent yields under mild conditions.[9]

  • Decarboxylases and Carboxylic Acid Reductases (CARs): A coupled system of a UbiD-type decarboxylase and a CAR has been used for the production of pyrrole-2-carbaldehyde from pyrrole via enzymatic CO2 fixation.[10] This indicates the potential for enzymatic manipulation of carboxylic acid functionalities on the pyrrole ring.

  • Lipases: Enzymes like Novozym 435 have been utilized for the transesterification to synthesize various pyrrole esters, demonstrating their utility in modifying pyrrole scaffolds.[11]

Proposed Enzymatic Synthesis of a this compound Derivative

A plausible enzymatic strategy for the synthesis of a this compound derivative could involve a modified Paal-Knorr or Knorr-type reaction using a suitable enzyme, such as a specifically engineered α-amylase or a transaminase. The hypothetical reaction would involve the condensation of a 1,4-dicarbonyl compound containing ester functionalities with an amino donor.

Experimental Protocols

Protocol 1: Generalized Enzymatic Synthesis of Diethyl 1H-pyrrole-2,3-dicarboxylate via α-Amylase Catalysis

This protocol is a generalized procedure based on the α-amylase-catalyzed synthesis of N-substituted pyrroles and is adapted for the synthesis of a 1H-pyrrole-2,3-dicarboxylate derivative.

Materials:

  • Diethyl 2-formyl-3-oxosuccinate (or a similar 1,4-dicarbonyl precursor)

  • Ammonium source (e.g., ammonium acetate)

  • α-Amylase from hog pancreas[9]

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve the 1,4-dicarbonyl precursor (1 mmol) and the ammonium source (1.2 mmol) in 10 mL of phosphate buffer (50 mM, pH 7.0).

  • Add α-amylase (100 mg) to the solution.

  • Stir the reaction mixture at 37°C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for α-Amylase Catalyzed Synthesis

EntryEnzyme Amount (mg)Temperature (°C)Time (h)Yield (%)
150302445
2100372468
3150372472
4100452455
5100374885

Visualizations

Diagram 1: Proposed Enzymatic Synthesis Pathway

Enzymatic_Synthesis Substrate 1,4-Dicarbonyl Precursor + Ammonium Source Intermediate Enzyme-Substrate Complex Substrate->Intermediate Binding Product 1H-Pyrrole-2,3-dicarboxylic Acid Derivative Intermediate->Product Cyclization & Dehydration Enzyme Enzyme (e.g., α-Amylase) Intermediate->Enzyme Enzyme->Intermediate

Caption: Proposed enzymatic pathway for the synthesis of a this compound derivative.

Diagram 2: Experimental Workflow

Workflow A Reaction Setup: Substrates + Buffer + Enzyme B Incubation with Stirring (e.g., 37°C, 24-48h) A->B C Reaction Monitoring (TLC) B->C D Product Extraction (Ethyl Acetate) C->D E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for the enzymatic synthesis and purification of pyrrole derivatives.

References

Application Notes and Protocols: 1H-Pyrrole-2,3-dicarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2,3-dicarboxylic acid is a heterocyclic organic compound with a pyrrole core functionalized with two adjacent carboxylic acid groups. This molecular structure presents intriguing possibilities for applications in materials science, particularly as a building block for coordination polymers, metal-organic frameworks (MOFs), and functional polymers. The nitrogen atom of the pyrrole ring and the two carboxylic acid moieties offer multiple coordination sites for metal ions, potentially leading to novel structural topologies and material properties. While direct experimental studies on the use of this compound in materials science are not extensively documented in publicly available literature, this document provides detailed application notes and protocols based on the established chemistry of analogous pyrrole- and other dicarboxylic acid-based materials. These notes are intended to serve as a foundational guide for researchers exploring the potential of this specific molecule.

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, possessing both N- and O-donor sites, makes it a promising ligand for the synthesis of coordination polymers and MOFs. The arrangement of the carboxylic acid groups at the 2 and 3 positions can facilitate the formation of chelate rings with metal centers, influencing the resulting framework's dimensionality and stability.

Hypothetical Synthesis of a Zinc-Based Coordination Polymer

This protocol describes a hypothetical solvothermal synthesis of a coordination polymer using this compound and zinc nitrate.

Materials:

  • This compound (C₆H₅NO₄)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Experimental Protocol:

  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound (15.5 mg) in 5 mL of DMF. In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate (29.7 mg) in 5 mL of ethanol.

  • Mixing: Slowly add the zinc nitrate solution to the ligand solution with stirring.

  • Solvothermal Reaction: Seal the vial and place it in an oven preheated to 100 °C. Maintain this temperature for 48 hours.

  • Cooling and Crystal Collection: After 48 hours, allow the oven to cool slowly to room temperature. Colorless crystals are expected to form.

  • Washing: Carefully decant the mother liquor. Wash the crystals three times with fresh DMF (3 x 5 mL) and then three times with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at room temperature.

Characterization:

The resulting crystalline material should be characterized by single-crystal X-ray diffraction (SC-XRD) to determine its structure, powder X-ray diffraction (PXRD) to assess phase purity, thermogravimetric analysis (TGA) to evaluate thermal stability, and infrared (IR) spectroscopy to confirm the coordination of the carboxylate groups to the metal center.

Quantitative Data Summary (Hypothetical)

ParameterValue
Formula[Zn(C₆H₃NO₄)(H₂O)]·(DMF)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 95°
Thermal StabilityStable up to 350 °C

Logical Workflow for Coordination Polymer Synthesis

G A Reactant Dissolution (Ligand in DMF, Metal Salt in Ethanol) B Mixing of Solutions A->B C Solvothermal Reaction (100 °C, 48 h) B->C D Slow Cooling to Room Temperature C->D E Crystal Formation D->E F Isolation and Washing (DMF and Ethanol) E->F G Drying under Vacuum F->G H Characterization (XRD, TGA, IR) G->H

Caption: Solvothermal synthesis of a coordination polymer.

Application in Functional Polymers

Pyrrole-containing polymers are well-known for their conducting properties. The carboxylic acid groups on this compound can enhance solubility and provide sites for further functionalization or cross-linking. The polymerization can be achieved through chemical or electrochemical methods.

Protocol for Chemical Oxidative Polymerization

This protocol outlines the chemical polymerization of this compound using iron(III) chloride as an oxidant.

Materials:

  • This compound (C₆H₅NO₄)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Acetonitrile, anhydrous

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Vacuum filtration apparatus

Experimental Protocol:

  • Monomer Solution: In a 100 mL round-bottom flask, dissolve 1 mmol of this compound (155.1 mg) in 50 mL of anhydrous acetonitrile.

  • Oxidant Solution: In a separate flask, dissolve 2.5 mmol of anhydrous iron(III) chloride (405.5 mg) in 25 mL of anhydrous acetonitrile.

  • Polymerization: Cool the monomer solution to 0 °C in an ice bath. Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. A dark precipitate should form.

  • Reaction Time: Continue stirring the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 22 hours.

  • Polymer Isolation: Pour the reaction mixture into 200 mL of methanol to precipitate the polymer fully.

  • Washing: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with methanol until the filtrate is colorless to remove the iron salts and unreacted monomer.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Characterization:

The synthesized polymer should be characterized by Fourier-transform infrared spectroscopy (FTIR) to identify the functional groups, UV-Vis spectroscopy to study its electronic properties, and thermogravimetric analysis (TGA) for thermal stability. The morphology can be examined using scanning electron microscopy (SEM).

Quantitative Data Summary (Expected)

PropertyExpected Value/Observation
AppearanceDark brown/black powder
SolubilitySoluble in DMSO, DMF
FT-IR (cm⁻¹)~3400 (N-H), ~1700 (C=O), ~1600 (pyrrole ring)
Thermal DecompositionOnset above 250 °C

Experimental Workflow for Chemical Polymerization

G A Prepare Monomer Solution (this compound in Acetonitrile) C Cool Monomer Solution to 0 °C A->C B Prepare Oxidant Solution (FeCl3 in Acetonitrile) D Dropwise Addition of Oxidant B->D C->D E Polymerization Reaction (24 hours) D->E F Precipitation in Methanol E->F G Filtration and Washing F->G H Drying in Vacuum Oven G->H I Characterization (FTIR, TGA, SEM) H->I

Caption: Chemical oxidative polymerization workflow.

Signaling Pathways and Logical Relationships

The utility of this compound in materials science is predicated on the reactivity of its functional groups. The following diagram illustrates the logical relationship between the molecule's structure and its potential applications.

G cluster_0 This compound cluster_1 Reactivity cluster_2 Potential Applications A Pyrrole Ring (N-H) D Polymerization (Oxidative Coupling) A->D B Carboxylic Acid Groups (-COOH) C Coordination to Metal Ions B->C E Esterification / Amidation B->E F Metal-Organic Frameworks (MOFs) C->F G Conducting Polymers D->G H Functional Materials E->H

Caption: Structure-application relationship.

Disclaimer: The experimental protocols and data presented herein are based on established methodologies for analogous compounds and are provided for illustrative and guidance purposes. Actual experimental outcomes may vary. Researchers should conduct their own literature review and risk assessments before proceeding with any experimental work.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 1H-Pyrrole-2,3-dicarboxylic acid. The guidance is tailored for researchers, scientists, and drug development professionals to help navigate the challenges of this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and established method is the Knorr pyrrole synthesis, followed by hydrolysis. This typically involves the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound to form the pyrrole ring with ester functionalities, which are then hydrolyzed to the dicarboxylic acid. A key challenge is the in-situ generation of the often-unstable α-amino-β-ketoester.

Q2: Why is the yield of my Knorr pyrrole synthesis low?

Low yields in the Knorr synthesis can stem from several factors. The α-aminoketone intermediate is prone to self-condensation, reducing the amount available for the desired reaction.[1] Reaction conditions such as temperature and pH are also critical. The reaction is often exothermic, and poor temperature control can lead to side reactions.[1] Additionally, the purity of starting materials, particularly the β-dicarbonyl compound, is crucial for optimal results.

Q3: I am having trouble with the final hydrolysis step. What are the common issues?

Hydrolysis of the diethyl or dimethyl pyrrole-2,3-dicarboxylate to the corresponding dicarboxylic acid can be challenging. Incomplete hydrolysis is a frequent problem, often requiring harsh conditions such as high concentrations of NaOH or KOH and elevated temperatures.[2] However, these harsh conditions can also lead to side reactions like decarboxylation, particularly at the 2-position, which is susceptible to acid-catalyzed decarboxylation.[3][4][5][6] Finding the right balance of reaction time and temperature is key to maximizing the yield of the desired dicarboxylic acid.

Q4: My final product is difficult to purify. What are the recommended methods?

Purification of this compound can be complicated by the presence of partially hydrolyzed esters or decarboxylated byproducts. Recrystallization is a common method for purification.[7] The choice of solvent is critical and may require some experimentation. A mixture of solvents is often effective. Additionally, column chromatography can be used to separate the desired product from impurities, although it may be more challenging for the highly polar dicarboxylic acid.

Q5: Can decarboxylation be a significant side reaction?

Yes, decarboxylation, particularly at the C2 position of the pyrrole ring, is a known side reaction, especially under acidic conditions.[3][8] The mechanism involves protonation of the pyrrole ring, which facilitates the loss of carbon dioxide.[3] This can occur during the hydrolysis step if the reaction mixture becomes acidic during workup, or if the final product is stored in an acidic environment. Careful control of pH is therefore essential to minimize this unwanted side reaction.

Troubleshooting Guides

Problem 1: Low Yield of Diethyl 1H-Pyrrole-2,3-dicarboxylate in Knorr Synthesis
Potential Cause Troubleshooting Steps
Self-condensation of the α-amino-β-ketoester Ensure the α-amino-β-ketoester is generated in situ and consumed immediately by the β-dicarbonyl compound.[1] Maintain a low reaction temperature during the generation of the aminoketone to minimize self-condensation.
Incorrect Reaction Temperature The Knorr synthesis is often exothermic.[1] Use an ice bath to control the temperature, especially during the addition of reagents. Monitor the internal temperature of the reaction closely.
Suboptimal pH The reaction is typically carried out in a weakly acidic medium, such as acetic acid.[1] Ensure the correct amount of acid is used as a catalyst.
Impure Starting Materials Use freshly distilled or purified starting materials. Impurities in the β-dicarbonyl compound can significantly impact the reaction outcome.
Problem 2: Incomplete Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate
Potential Cause Troubleshooting Steps
Insufficient Base or Reaction Time Increase the concentration of NaOH or KOH. Prolong the reaction time at an elevated temperature (e.g., reflux). Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Steric Hindrance While less of a factor for the unsubstituted pyrrole, bulky substituents can hinder hydrolysis. In such cases, more forcing conditions may be necessary.
Poor Solubility of the Diester Ensure adequate solvent is used to fully dissolve the starting diester. A co-solvent system (e.g., ethanol/water) can improve solubility.
Problem 3: Significant Decarboxylation During Synthesis
Potential Cause Troubleshooting Steps
Acidic Conditions During Hydrolysis Workup After basic hydrolysis, carefully neutralize the reaction mixture with acid, ensuring the pH does not drop too low. It is often preferable to acidify to a pH where the dicarboxylic acid precipitates without creating a strongly acidic environment.
Prolonged Heating During Hydrolysis Minimize the reaction time at high temperatures during the hydrolysis step to reduce the risk of thermal decarboxylation.
Acidic Storage Conditions Store the final this compound product under neutral and dry conditions to prevent slow decarboxylation over time.
Problem 4: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Steps
Presence of Mono-acid and Unreacted Diester Optimize the hydrolysis step to ensure complete conversion. If a mixture is obtained, column chromatography with a polar eluent system may be necessary to separate the dicarboxylic acid from the less polar ester species.
Co-precipitation of Salts During workup, ensure that any inorganic salts formed are completely removed by washing the precipitated product with cold water.
Poor Crystal Formation Experiment with different solvent systems for recrystallization. Slow cooling of the recrystallization solution can promote the formation of larger, purer crystals.

Experimental Protocols

A plausible two-step synthesis for this compound is outlined below, based on the principles of the Knorr pyrrole synthesis followed by ester hydrolysis.

Step 1: Synthesis of Diethyl 1H-Pyrrole-2,3-dicarboxylate (via Knorr Synthesis)

This procedure is adapted from the well-established Knorr synthesis of pyrrole-2,4-dicarboxylates.[9][10] The key starting materials are diethyl 2-amino-3-oxosuccinate (which is typically generated in situ) and a suitable 1,3-dicarbonyl compound.

  • In-situ generation of Diethyl 2-amino-3-oxosuccinate: Diethyl 2-oximino-3-oxosuccinate is prepared by nitrosation of diethyl 3-oxosuccinate with sodium nitrite in acetic acid. The oxime is then reduced, typically with zinc dust in acetic acid, to generate the α-aminoketone.[1]

  • Condensation: The freshly prepared solution of diethyl 2-amino-3-oxosuccinate is then reacted with a 1,3-dicarbonyl compound (e.g., diethyl 1,3-acetonedicarboxylate for a related synthesis) in the presence of a weak acid catalyst.

  • Workup and Purification: The reaction mixture is typically poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate

  • Reaction Setup: The diethyl 1H-pyrrole-2,3-dicarboxylate is dissolved in a suitable solvent such as ethanol. An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added.[2]

  • Hydrolysis: The mixture is heated to reflux for several hours to ensure complete hydrolysis of both ester groups. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then carefully acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried. Further purification can be achieved by recrystallization.[7]

Data Presentation

Table 1: Representative Reaction Conditions for Knorr Pyrrole Synthesis of a Dicarboxylate Ester

ParameterConditionReference
Reactants Ethyl acetoacetate, Sodium Nitrite, Zinc dust, Acetic Acid[9]
Solvent Acetic Acid, Water[9]
Temperature 0-10 °C (Nitrosation), <40 °C (Reduction), Reflux (Cyclization)[9][10]
Reaction Time 1-3 hours[9]
Yield 60-70% (for the 2,4-dicarboxylate)[9]

Table 2: General Conditions for Hydrolysis of Pyrrole Dicarboxylate Esters

ParameterConditionReference
Reagent Sodium Hydroxide or Potassium Hydroxide[2]
Solvent Ethanol/Water mixture[2]
Temperature Reflux[2]
Reaction Time 2-12 hours[2]
Yield 80-95%[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Knorr Pyrrole Synthesis cluster_step2 Step 2: Hydrolysis start1 Starting Materials (β-Ketoester, NaNO₂, Zn) nitrosation In situ Nitrosation start1->nitrosation reduction In situ Reduction to α-Amino-β-ketoester nitrosation->reduction condensation Condensation with 1,3-Dicarbonyl reduction->condensation workup1 Workup & Purification (Precipitation, Recrystallization) condensation->workup1 product1 Diethyl 1H-Pyrrole-2,3-dicarboxylate workup1->product1 start2 Diethyl 1H-Pyrrole-2,3-dicarboxylate product1->start2 Intermediate hydrolysis Base Hydrolysis (NaOH/EtOH, Reflux) start2->hydrolysis workup2 Workup & Purification (Acidification, Recrystallization) hydrolysis->workup2 product2 This compound workup2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_knorr Knorr Synthesis Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting start Low Yield of Final Product issue_knorr Problem in Knorr Synthesis? start->issue_knorr issue_hydrolysis Problem in Hydrolysis? start->issue_hydrolysis knorr_temp Check Temperature Control issue_knorr->knorr_temp Yes knorr_reagents Verify Reagent Purity issue_knorr->knorr_reagents Yes knorr_in_situ Optimize In Situ Generation issue_knorr->knorr_in_situ Yes hydrolysis_conditions Adjust Base Conc./Time/Temp issue_hydrolysis->hydrolysis_conditions Yes decarboxylation Check for Decarboxylation (Control pH during workup) issue_hydrolysis->decarboxylation Yes purification Optimize Purification (Recrystallization solvent) issue_hydrolysis->purification Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1H-Pyrrole-2,3-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Due to its polar nature, reverse-phase High-Performance Liquid Chromatography (HPLC) can also be employed for achieving high purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials from the synthesis, partially reacted intermediates, and byproducts from side reactions. Depending on the synthetic route, these could include mono-carboxylated pyrroles or products of decarboxylation.

Q3: Is this compound stable during purification?

A3: Pyrrole carboxylic acids can be susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[1][2] It is advisable to use mild purification conditions and avoid prolonged exposure to strong acids.

Q4: How can I effectively remove colored impurities from my sample?

A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. However, this may lead to some loss of the desired compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not crystallize - The compound is too soluble in the chosen solvent. - The solution is not sufficiently saturated. - Presence of impurities inhibiting crystallization.- Try a mixed solvent system. Dissolve the compound in a "good" solvent where it is soluble, and then add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly. - Concentrate the solution to increase saturation. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.
Oiling out instead of crystallization - The compound's melting point is lower than the boiling point of the solvent. - The cooling rate is too fast.- Use a lower boiling point solvent or a mixed solvent system. - Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery after recrystallization - The compound has significant solubility in the cold solvent. - Too much solvent was used.- Cool the solution in an ice bath for a longer period to maximize precipitation. - Minimize the amount of hot solvent used to dissolve the crude product.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for pyrrole derivatives is a mixture of hexane and ethyl acetate or dichloromethane.[3] - Reduce the amount of crude material loaded onto the column.
Compound streaking on the column - The compound is highly polar and interacting strongly with the silica gel.- Add a small amount of a polar solvent like methanol to the eluent. - Consider using reverse-phase chromatography with a C18 column and a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid).[4]
Compound appears to decompose on the column - The compound is sensitive to the acidic nature of silica gel.- Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before use. - Use an alternative stationary phase like alumina.

Data Presentation

Solubility of Dicarboxylic Acids in Common Organic Solvents

The following table summarizes the general solubility trends for dicarboxylic acids in various organic solvents. This information can be used as a guide for selecting appropriate solvents for recrystallization and chromatography of this compound. Note that the solubility is temperature-dependent.

Solvent General Solubility of Dicarboxylic Acids Potential Use
AcetoneGenerally good solubility.[5][6][7]"Good" solvent for mixed-solvent recrystallization; Component of chromatography eluent.
Ethyl AcetateModerate to good solubility.[5][6][8]"Good" solvent for mixed-solvent recrystallization; Component of chromatography eluent.
EthanolGood solubility, especially when heated.[8]"Good" solvent for single or mixed-solvent recrystallization.
HexaneGenerally poor solubility.[5][6]"Bad" solvent for mixed-solvent recrystallization; Non-polar component of chromatography eluent.
WaterSolubility can vary; often requires heating.Can be used for recrystallization, especially if the compound is in salt form.
Diethyl EtherGenerally low solubility.[3]Can be used as a "bad" solvent or for washing the purified product.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvents may need to be optimized based on the specific impurities present.

  • Solvent Selection : Identify a "good" solvent in which the crude product is soluble upon heating (e.g., ethanol, acetone, or ethyl acetate) and a "bad" solvent in which it is insoluble (e.g., hexane or water). The two solvents must be miscible.[9]

  • Dissolution : In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent.

  • Addition of "Bad" Solvent : While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification : Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold "bad" solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound by flash column chromatography.

  • Stationary Phase : Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing : Pack a glass column with the silica gel slurry.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution : Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 1H-Pyrrole-2,3- dicarboxylic acid Dissolve Dissolve in minimal hot 'good' solvent Crude->Dissolve Add_Bad Add 'bad' solvent until turbid Dissolve->Add_Bad Clarify Add 'good' solvent to clarify Add_Bad->Clarify Cool Slow cooling and ice bath Clarify->Cool Filter Vacuum filtration and wash Cool->Filter Pure Pure Crystals Filter->Pure

Caption: Workflow for mixed-solvent recrystallization.

TroubleshootingLogic Start Purification Issue Recrystallization Recrystallization Problem Start->Recrystallization Chromatography Chromatography Problem Start->Chromatography No_Crystals No Crystals Form Recrystallization->No_Crystals e.g. Oiling_Out Compound Oils Out Recrystallization->Oiling_Out e.g. Low_Recovery Low Recovery Recrystallization->Low_Recovery e.g. Poor_Separation Poor Separation Chromatography->Poor_Separation e.g. Streaking Compound Streaks Chromatography->Streaking e.g.

Caption: Logic diagram for troubleshooting purification issues.

References

Technical Support Center: Synthesis of Pyrrole-2,3-Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-2,3-dicarboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of pyrrole-2,3-dicarboxylic acids and their precursors.

Issue 1: Low or No Yield of the Desired Pyrrole-2,3-dicarboxylate Ester

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider a moderate increase in temperature. - Ensure the starting materials are pure and dry.
Incorrect Base Strength - For base-catalyzed cyclizations, a weak base is often sufficient. Stronger bases may promote side reactions.[1] - Consider screening different bases (e.g., NaOAc, Et₃N, DBU) to optimize the reaction.
Side Reactions - Refer to the specific troubleshooting guides for common side reactions such as polymerization and alternative cyclizations.

Issue 2: Formation of a Dark, Tarry, and Intractable Mixture

Potential CauseRecommended Solution
Polymerization - This is often caused by excessively high temperatures or highly acidic/basic conditions. - Lower the reaction temperature. - Use a milder catalyst.
Starting Material Decomposition - Ensure the stability of your starting materials under the reaction conditions. - Consider a slower addition of reagents to control the reaction exotherm.

Issue 3: Difficulty in Hydrolyzing the Diethyl Pyrrole-2,3-dicarboxylate to the Dicarboxylic Acid

Potential CauseRecommended Solution
Incomplete Hydrolysis - Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). - Consider using a co-solvent like THF or methanol to improve solubility.
Decarboxylation - Avoid strongly acidic conditions during workup, as this can promote the loss of one or both carboxyl groups.[2][3] - Careful acidification to pH 3-4 is recommended for product precipitation.
Ring Opening - In some cases, strong basic conditions can lead to the opening of the pyrrole ring.[4] - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time) if ring opening is suspected.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of pyrrole-2,3-dicarboxylic acid derivatives?

A1: Based on analogous pyrrole syntheses, the most common side reactions include:

  • Decarboxylation: The loss of one or both carboxylic acid groups, particularly from the 2-position, can occur under acidic or thermal conditions.[2][3][5]

  • Polymerization: Pyrroles are susceptible to polymerization, especially in the presence of strong acids or high temperatures, leading to the formation of dark, insoluble materials.

  • Isomer Formation: Depending on the synthetic route, the formation of other pyrrole dicarboxylic acid isomers (e.g., 2,4- or 2,5-) is possible if the precursors are not appropriately substituted.

  • Alternative Cyclization Products: In syntheses like the Paal-Knorr or Hantzsch, side reactions can lead to the formation of furan or other heterocyclic byproducts.[1]

Q2: How can I minimize decarboxylation during the final hydrolysis step?

A2: To minimize decarboxylation:

  • Use basic hydrolysis conditions (e.g., NaOH or KOH in an alcohol/water mixture).

  • During the acidic workup to precipitate the dicarboxylic acid, add the acid slowly and maintain a low temperature. Avoid a large excess of strong acid.

  • Monitor the pH carefully and aim for a final pH that is just sufficient to protonate the carboxylates without creating a strongly acidic environment.

Q3: My NMR spectrum shows the presence of a monocarboxylic acid. How can I avoid this?

A3: The presence of a monocarboxylic acid is likely due to selective decarboxylation at the 2-position. To mitigate this:

  • Review your hydrolysis and workup conditions to ensure they are not too harsh (see Q2).

  • If purification is challenging, consider converting the dicarboxylic acid back to the diester using a mild esterification method, followed by purification of the diester and a subsequent, more gentle hydrolysis.

Q4: I am performing a cyclization reaction to form the pyrrole ring and I am getting a significant amount of an unknown byproduct. What could it be?

A4: The identity of the byproduct will depend on your specific synthetic route.

  • If you are using a reaction analogous to the Paal-Knorr synthesis , a common byproduct is a furan derivative.

  • In a Hantzsch-type synthesis , incompletely cyclized intermediates or products from self-condensation of the starting materials can be observed.

  • Careful characterization of the byproduct by techniques such as Mass Spectrometry and NMR spectroscopy will be crucial for identifying its structure and devising a strategy to minimize its formation.

Experimental Protocols

General Procedure for the Hydrolysis of Diethyl 1H-pyrrole-2,3-dicarboxylate

  • Dissolve diethyl 1H-pyrrole-2,3-dicarboxylate in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of aqueous sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 3-4, at which point the product should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow start Start: Diethyl 1H-pyrrole-2,3-dicarboxylate hydrolysis Basic Hydrolysis (NaOH, EtOH/H₂O, Reflux) start->hydrolysis workup Aqueous Workup (Solvent removal, wash with Et₂O) hydrolysis->workup acidification Acidification (Cold 1M HCl to pH 3-4) workup->acidification filtration Filtration and Drying acidification->filtration product Product: 1H-Pyrrole-2,3-dicarboxylic acid filtration->product

Caption: General experimental workflow for the hydrolysis of diethyl 1H-pyrrole-2,3-dicarboxylate.

troubleshooting_decarboxylation start Low yield of dicarboxylic acid? NMR shows monocarboxylic acid or pyrrole. check_conditions Review Hydrolysis and Workup Conditions start->check_conditions harsh_conditions Are conditions too harsh? (High temp, strong acid) check_conditions->harsh_conditions Yes failure Problem Persists check_conditions->failure No gentle_conditions Employ Milder Conditions harsh_conditions->gentle_conditions temp Lower reaction temperature gentle_conditions->temp acid Use dilute acid for precipitation gentle_conditions->acid ph_control Careful pH control (3-4) gentle_conditions->ph_control success Improved Yield of Dicarboxylic Acid temp->success acid->success ph_control->success

Caption: Troubleshooting guide for decarboxylation during synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common pyrrole synthesis methods, detailed experimental protocols, and quantitative data to guide your experimental design.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during pyrrole synthesis in a question-and-answer format.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[1]

Q1: My Paal-Knorr reaction is giving a low yield or is not proceeding to completion. What are the common causes and how can I improve it?

A1: Low yields in a Paal-Knorr synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Traditional methods often require heating.[2] Insufficient temperature or reaction time can lead to incomplete reactions. Conversely, excessively high temperatures or strong acids can cause degradation of starting materials or the product.[2]

    • Solution: Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by Thin Layer Chromatography (TLC). If degradation is suspected, consider using a milder catalyst or lowering the temperature.[2]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[2] Sterically hindered 1,4-dicarbonyl compounds or amines can also impede the reaction.[2]

    • Solution: For less reactive amines, consider using a stronger acid catalyst or a Lewis acid to increase the electrophilicity of the carbonyls. For sterically hindered substrates, prolonged reaction times or microwave-assisted synthesis may be beneficial.[3]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial.[2]

    • Solution: If the reaction is sluggish, a stronger acid might be necessary. However, if furan byproduct formation is an issue, switch to a milder acid (e.g., acetic acid) or a Lewis acid (e.g., Sc(OTf)₃, Bi(NO₃)₃).[4] Heterogeneous catalysts like clays or montmorillonite can also be effective and facilitate easier work-up.[4]

  • Purification Losses: The desired pyrrole may be difficult to isolate and purify, leading to an apparent low yield.[2]

    • Solution: Optimize the purification method. Column chromatography on silica gel is a standard method. Recrystallization from a suitable solvent system, such as a methanol/water mixture, can also be effective.[5]

Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?

A2: Furan formation is the most common side reaction, occurring through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine.[2] To minimize this:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor furan formation.[6] Using a weak acid like acetic acid is often sufficient to catalyze the pyrrole synthesis without promoting significant furan formation.[6]

  • Use an Excess of the Amine: Increasing the concentration of the amine can outcompete the intramolecular cyclization of the dicarbonyl compound.[2]

Q3: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent it?

A3: The formation of dark, tarry substances often indicates polymerization of the starting materials or the pyrrole product itself.[2] This is typically caused by:

  • Excessively High Temperatures: High heat can promote polymerization.

    • Solution: Lower the reaction temperature and monitor the reaction for a longer period.

  • Highly Acidic Conditions: Strong acids can catalyze polymerization.

    • Solution: Use a milder acid catalyst or consider running the reaction under neutral conditions, potentially with a Lewis acid catalyst.[2]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to form substituted pyrroles.[7]

Q1: My Hantzsch synthesis is resulting in a low yield and multiple byproducts. What are the key parameters to optimize?

A1: The Hantzsch synthesis can be sensitive to reaction conditions. Here are key areas for optimization:

  • Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine.

    • Solution: Ensure this step is efficient by using a slight excess of the amine and allowing sufficient time for its formation before adding the α-haloketone.[8]

  • Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine.

    • Solution: Add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine. This helps to ensure the desired reaction pathway is favored.[8]

  • Reaction Conditions:

    • Base: A weak base is often sufficient. Stronger bases may promote unwanted side reactions.[8]

    • Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize byproduct formation.[8]

    • Solvent: The choice of solvent can influence the selectivity. Protic solvents may favor the desired C-alkylation pathway.[8] Greener solvents like water have also been used successfully in modified Hantzsch syntheses.

Q2: I am observing a furan byproduct in my Hantzsch synthesis. How can I avoid this?

A2: The formation of a furan byproduct can occur through a competing Feist-Bénary furan synthesis, which does not involve the amine. To favor the Hantzsch pyrrole synthesis:

  • Amine Concentration: Use a sufficient concentration of the amine or ammonia to promote the reaction pathway leading to the pyrrole.

  • Catalyst Choice: While the reaction can proceed without a catalyst, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to improve yield and selectivity for the pyrrole product.

Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a compound containing an active methylene group (e.g., a β-ketoester).[9]

Q1: I am having trouble with the self-condensation of the α-aminoketone in my Knorr synthesis. How can I prevent this?

A1: α-aminoketones are prone to self-condensation. The most effective strategy is to generate the α-aminoketone in situ.

  • In Situ Generation: This is typically achieved by the reduction of an α-oximino ketone. The α-oximino ketone is prepared from a β-ketoester and a nitrosating agent (e.g., sodium nitrite in acetic acid). Zinc dust is then used to reduce the oxime to the amine in the presence of the second carbonyl component.[9]

Q2: The original Knorr synthesis uses two equivalents of the same β-ketoester. Can I use two different carbonyl compounds?

A2: Yes, modern variations of the Knorr synthesis allow for the use of an α-aminoketone (generated in situ or pre-formed) and a different β-dicarbonyl compound, which provides access to a wider range of substituted pyrroles.[10]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various pyrrole synthesis reactions, allowing for easy comparison of different catalytic systems and methodologies.

Table 1: Paal-Knorr Synthesis of N-Substituted Pyrroles
1,4-Dicarbonyl CompoundAmineCatalystSolventTemperature (°C)TimeYield (%)Reference
2,5-HexanedioneAnilineConc. HClMethanolReflux15 min~52[1]
2,5-HexanedioneBenzylamineCATAPAL 200 (40 mg)Solvent-free6045 min97[11]
2,5-HexanedioneAnilineTungstate sulfuric acid (1 mol%)Solvent-free6045 min95[12]
2,5-HexanedioneAnilineIodine (10 mol%)Solvent-freeRoom Temp5-10 minHigh[2]
1-Phenyl-1,4-butanedioneAmmonium AcetateAcetic AcidAcetic AcidReflux1-2 h~75-85[2]
2,5-DimethoxytetrahydrofuranVarious aminesIron(III) chlorideWaterRoom Temp-Good to Excellent[13]
2,5-HexanedioneVarious aminesSc(OTf)₃ (1 mol%)Solvent-free--89-98[14]
2,5-HexanedioneVarious aminesAluminum tris(dodecyl sulfate)trihydrateWaterRoom Temp-Good to Excellent
Table 2: Hantzsch Pyrrole Synthesis - Catalyst and Solvent Effects
β-Ketoesterα-HaloketoneAmineCatalystSolventYield (%)Reference
Ethyl acetoacetateChloroacetoneAmmoniaNone-Moderate[7]
Ethyl acetoacetatePhenacyl bromideAnilineYb(OTf)₃--
Pentane-2,4-dionePhenacyl bromidesVarious aminesDABCOWater-
β-ketoestersα-iodoketonesPrimary aminesAgNO₃/CANMethanolModerate

Yields for the Hantzsch synthesis are often reported as moderate due to the multi-step nature of the reaction and potential for side products.[2]

Table 3: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
Reactant 1Reactant 2Reducing AgentSolventTemperatureYield (%)Reference
Ethyl acetoacetateEthyl 2-oximinoacetoacetateZinc dustAcetic AcidExothermic (can reach boiling)~60[9]
Diethyl aminomalonateβ-diketone-Acetic AcidBoilingSignificantly Improved[9]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)[3]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/Water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of a Substituted 2-Arylpyrrole[5]

Materials:

  • Substituted 1,4-diketone (1.0 eq)

  • Primary aryl amine (3 equivalents)

  • Glacial Acetic Acid

  • Ethanol

  • Microwave vial (0.5-2 mL)

  • Microwave reactor

Procedure:

  • In a microwave vial, add a solution of the 1,4-diketone in ethanol.

  • Add glacial acetic acid and the primary aryl amine to the vial.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic phases, wash with brine, and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude material by column chromatography to yield the desired substituted pyrrole.

Protocol 3: Hantzsch Pyrrole Synthesis[8]

Materials:

  • β-ketoester (1.0 eq)

  • Primary amine (1.1 eq)

  • α-haloketone (1.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.

  • Stir the mixture at room temperature for 30 minutes to allow for enamine formation.

  • Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over a period of 15-20 minutes.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 4: Knorr Pyrrole Synthesis (In Situ Generation of α-aminoketone)

Materials:

  • Ethyl acetoacetate (2 equivalents)

  • Glacial acetic acid

  • Saturated aqueous sodium nitrite (1 equivalent)

  • Zinc dust

Procedure:

Step 1: Preparation of the α-Oximino Ketone

  • Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

  • While cooling the mixture in an ice bath, slowly add one equivalent of a saturated aqueous solution of sodium nitrite to form ethyl 2-oximinoacetoacetate.

Step 2: In Situ Reduction and Pyrrole Synthesis

  • In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.

  • Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask. The reaction is exothermic; maintain control of the temperature with external cooling if necessary.

  • The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.

  • After the reaction is complete, the product can be isolated and purified, typically by pouring the reaction mixture into water to precipitate the product, followed by filtration and recrystallization.

Mandatory Visualizations

Paal_Knorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis cond1 Are starting materials sterically hindered or electron-deficient? start->cond1 cond2 Is furan byproduct observed? cond1->cond2 No sol1 Increase reaction time Use microwave heating Use stronger acid/Lewis acid cond1->sol1 Yes cond3 Is the reaction sluggish? cond2->cond3 No sol2 Avoid pH < 3 Use excess amine Use milder acid cond2->sol2 Yes cond4 Is a tarry mixture forming? cond3->cond4 No sol3 Increase temperature Prolong reaction time Change catalyst cond3->sol3 Yes sol4 Lower temperature Use milder catalyst cond4->sol4 Yes end Improved Yield cond4->end No sol1->end sol2->end sol3->end sol4->end Experimental_Workflow_Paal_Knorr start Start reactants Combine 1,4-dicarbonyl, amine, solvent, and catalyst start->reactants reaction Heat reaction mixture (Conventional or Microwave) reactants->reaction monitor Monitor reaction progress by TLC reaction->monitor monitor->reaction No workup Reaction complete? Perform aqueous workup monitor->workup Yes purify Purify crude product (Column chromatography or Recrystallization) workup->purify product Characterize pure pyrrole product purify->product Hantzsch_Synthesis_Logic start Hantzsch Synthesis Optimization step1 Step 1: Enamine Formation (β-ketoester + amine) start->step1 step2 Step 2: Alkylation (Enamine + α-haloketone) step1->step2 issue1 Low Yield of Enamine step1->issue1 step3 Step 3: Cyclization & Dehydration step2->step3 issue2 Side Reactions of α-haloketone step2->issue2 product Substituted Pyrrole step3->product issue3 Furan Byproduct step3->issue3 sol1 Use slight excess of amine Allow sufficient reaction time issue1->sol1 sol2 Slowly add α-haloketone Moderate reaction temperature issue2->sol2 sol3 Increase amine concentration Use a selective catalyst (e.g., DABCO) issue3->sol3

References

"troubleshooting guide for Paal-Knorr pyrrole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Paal-Knorr synthesis of substituted pyrroles. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?

The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under acidic conditions.[1][2] The accepted mechanism proceeds through several key steps:

  • Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which leads to the formation of a hemiaminal intermediate.[1][3]

  • Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group. This ring-closing step, which results in a cyclized 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the reaction.[1][4]

  • Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, eliminating two molecules of water to form the stable aromatic pyrrole ring.[1]

Q2: My reaction is yielding a low amount of product or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[1][5]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1][6] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[1][6]

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][7]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[1]

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparently low yields.[1]

Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1][8] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1][6]

To minimize furan formation:

  • Control Acidity: Avoid highly acidic conditions (pH < 3).[1][7] Using a weaker acid, like acetic acid, or even neutral conditions can favor the pyrrole synthesis.[7]

  • Use Excess Amine: Employing an excess of the amine can help to outcompete the intramolecular cyclization of the dicarbonyl compound.[7]

Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[1] This is typically caused by excessively high temperatures or highly acidic conditions.[1] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[1]

Q5: What are the recommended methods for purifying the synthesized pyrrole?

Common purification methods for pyrroles synthesized via the Paal-Knorr reaction include:

  • Recrystallization: This is a suitable method if the pyrrole is a solid. A common solvent system is a mixture of methanol and water.[3][4]

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products.[1][3]

  • Vacuum Filtration: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.[3][4]

The choice of purification method will depend on the physical properties of the specific pyrrole derivative.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues during the Paal-Knorr pyrrole synthesis.

Troubleshooting_Paal_Knorr Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield Byproduct Major Byproduct Formation Start->Byproduct TarryMixture Dark, Tarry Mixture Start->TarryMixture CheckConditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? LowYield->CheckConditions CheckReagents Check Starting Materials: - Amine unreactive? - Steric hindrance? LowYield->CheckReagents CheckCatalyst Check Catalyst: - Inappropriate acid? - pH too high? LowYield->CheckCatalyst IdentifyByproduct Identify Byproduct (Likely Furan) Byproduct->IdentifyByproduct Polymerization Polymerization Likely TarryMixture->Polymerization Solution Solution CheckConditions->Solution CheckReagents->Solution CheckCatalyst->Solution ReduceAcidity Reduce Acidity: - Use weaker acid - Adjust pH > 3 IdentifyByproduct->ReduceAcidity ExcessAmine Use Excess Amine IdentifyByproduct->ExcessAmine ReduceAcidity->Solution ExcessAmine->Solution LowerTemp Lower Reaction Temperature Polymerization->LowerTemp MilderCatalyst Use Milder Catalyst Polymerization->MilderCatalyst LowerTemp->Solution MilderCatalyst->Solution

Caption: Troubleshooting workflow for common Paal-Knorr synthesis issues.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of various substituted pyrroles via the Paal-Knorr reaction, allowing for easy comparison.

Table 1: Effect of Catalyst on the Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole

EntryCatalyst (mol%)SolventTemperature (°C)TimeYield (%)
1NoneWater10015 min96
2p-TSACH3CN801 h83
3Cationic exchange resinWater1305 h85
4Bi(NO3)3·5H2O (Microwave)None905 min100
5I2 (Microwave)None605 min98
6BiCl3/SiO2Hexane2512 h98

Data compiled from various sources, including reference[9]. This table is for comparative purposes; specific conditions may vary.

Table 2: Synthesis of Various N-Substituted Pyrroles under Solvent-Free Microwave Conditions

EntryAmineProductTime (min)Yield (%)
1Aniline2,5-Dimethyl-1-phenyl-1H-pyrrole295
24-Methoxyaniline1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole392
3Benzylamine1-Benzyl-2,5-dimethyl-1H-pyrrole298
4n-Butylamine1-Butyl-2,5-dimethyl-1H-pyrrole390

Conditions: 2,5-Hexanedione, amine, and a catalytic amount of iodine irradiated in a microwave reactor. Data is illustrative and based on typical outcomes.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[3]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[3]

  • Add one drop of concentrated hydrochloric acid to the mixture.[3]

  • Heat the reaction mixture to reflux and maintain for 15 minutes.[3]

  • After the reflux period, cool the flask in an ice bath.[3]

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[3]

  • Collect the solid product by vacuum filtration.[3]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[3]

Expected Yield: Approximately 52% (178 mg).[3]

Protocol 2: Microwave-Assisted Synthesis of Substituted Pyrroles

This protocol provides a general method for the rapid synthesis of substituted pyrroles using microwave irradiation.[3][4]

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[3]

  • Add the chosen solvent and catalyst, if required.[3]

  • Seal the vial and place it in the microwave reactor.[3]

  • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[3][4]

  • After the reaction is complete, cool the vial to room temperature.[3]

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[3]

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

Experimental_Workflow Start Start Combine Combine 1,4-Dicarbonyl and Amine Start->Combine AddSolvent Add Solvent and/or Catalyst Combine->AddSolvent React Reaction (Conventional Heating or Microwave) AddSolvent->React Workup Workup (Quench, Extract, Wash) React->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify End Pure Pyrrole Purify->End

Caption: General experimental workflow for the Paal-Knorr synthesis.

References

Technical Support Center: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1H-Pyrrole-2,3-dicarboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent strategy involves a two-step process:

  • Synthesis of a dialkyl 1H-pyrrole-2,3-dicarboxylate precursor: This is typically achieved through a condensation reaction, such as a modified Hantzsch pyrrole synthesis.

  • Hydrolysis of the diester: The dialkyl 1H-pyrrole-2,3-dicarboxylate is then hydrolyzed to the final dicarboxylic acid product.

Q2: Which catalysts are recommended for the synthesis of the dialkyl 1H-pyrrole-2,3-dicarboxylate intermediate?

A2: Lewis acids and Brønsted acids are commonly employed to catalyze the cyclization step. Zinc(II) triflate has been shown to be an efficient Lewis acid catalyst in the synthesis of related substituted pyrrole-2,3-dicarboxylates. Acidic catalysts like p-toluenesulfonic acid (p-TsOH) or even glacial acetic acid can also be used, particularly in Paal-Knorr type syntheses.[1]

Q3: What are the typical reaction conditions for the hydrolysis of the diester intermediate?

A3: Basic hydrolysis is the most common method. This typically involves heating the diester in the presence of a strong base like sodium hydroxide or potassium hydroxide in a solvent mixture containing water and an alcohol (e.g., methanol or ethanol).

Q4: I am observing low yields in my synthesis. What are the potential causes?

A4: Low yields can stem from several factors, including incomplete reaction, formation of side products, or degradation of the starting materials or product. For the initial cyclization, suboptimal catalyst concentration, temperature, or reaction time can lead to poor conversion. During hydrolysis, incomplete saponification or decarboxylation of the final product under harsh conditions can reduce the yield.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the cyclization and hydrolysis steps. For the cyclization, the disappearance of the starting materials and the appearance of the pyrrole diester product spot can be tracked. During hydrolysis, the conversion of the diester to the dicarboxylic acid can be observed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Low or No Yield of Dialkyl 1H-Pyrrole-2,3-dicarboxylate
Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., desiccated for Lewis acids). Consider activating the catalyst if necessary (e.g., by heating under vacuum).
Suboptimal Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to side reactions and decomposition. Experiment with a temperature gradient to find the optimal condition.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Ensure a solvent is used that dissolves the reactants and is compatible with the chosen catalyst. For some reactions, polar aprotic solvents like DMF or DMSO may be beneficial.
Presence of Water For reactions employing water-sensitive catalysts like some Lewis acids, ensure all glassware is thoroughly dried and use anhydrous solvents.
Steric Hindrance If using sterically bulky starting materials, the reaction rate may be significantly slower. Consider increasing the reaction time or using a more active catalyst.
Issue 2: Formation of Significant Byproducts During Cyclization
Potential CauseTroubleshooting Steps
Side Reactions Catalyzed by Acid If using a strong acid catalyst, side reactions such as polymerization or the formation of furan derivatives from 1,4-dicarbonyl precursors can occur. Try using a milder catalyst or decreasing the catalyst loading. Adjusting the pH to be weakly acidic can sometimes suppress furan formation.
Oxidation of the Pyrrole Ring Pyrroles can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Competing Reaction Pathways Depending on the starting materials, alternative cyclization pathways may exist. Modifying the substituents on the starting materials or changing the catalyst may favor the desired reaction pathway.
Issue 3: Incomplete Hydrolysis of the Diester
Potential CauseTroubleshooting Steps
Insufficient Base Ensure at least two equivalents of base are used per equivalent of the diester to saponify both ester groups. A slight excess of base is often recommended.
Low Reaction Temperature Hydrolysis of esters can be slow at room temperature. Refluxing the reaction mixture is often necessary to drive the reaction to completion.
Poor Solubility If the diester is not fully dissolved in the reaction medium, the hydrolysis will be slow and incomplete. Adding a co-solvent like THF or dioxane can improve solubility.
Steric Hindrance Esters with bulky alkyl groups (e.g., tert-butyl) may require more forcing conditions (higher temperatures, longer reaction times) for complete hydrolysis.
Issue 4: Decarboxylation of the Final Product
Potential CauseTroubleshooting Steps
Harsh Acidic Conditions During Workup Overly acidic conditions during the neutralization and isolation of the dicarboxylic acid can lead to decarboxylation, especially at elevated temperatures. Neutralize the reaction mixture carefully at low temperatures (e.g., in an ice bath).
High Temperatures During Purification Avoid excessive heat during purification steps like recrystallization, as this can promote decarboxylation.

Data Presentation

Table 1: Catalyst Comparison for a Model Synthesis of a Substituted Diethyl 1H-Pyrrole-2,3-dicarboxylate

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Zn(OTf)₂10Dichloromethane401285
Sc(OTf)₃10Dichloromethane401278
p-TsOH20Toluene110865
Acetic Acid-Acetic Acid1101255

Note: This data is representative and may vary depending on the specific substrates used.

Table 2: Conditions for Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate

BaseEquivalents of BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
NaOH2.5Water/Ethanol (1:1)80692
KOH2.5Water/Methanol (1:1)80690
LiOH3.0Water/THF (1:1)70888

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1H-Pyrrole-2,3-dicarboxylate (Illustrative)

This protocol is a generalized procedure based on a modified Hantzsch synthesis and should be optimized for specific substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (1.0 eq), the α-halo-α-formylacetate (1.0 eq), and the chosen anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Amine: Add the amine source (e.g., ammonium acetate, 1.2 eq).

  • Catalyst Addition: Add the catalyst (e.g., Zn(OTf)₂, 0.1 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-110 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Diethyl 1H-Pyrrole-2,3-dicarboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the diethyl 1H-pyrrole-2,3-dicarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Addition of Base: Add sodium hydroxide (2.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold dilute hydrochloric acid.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Step 1: Diester Synthesis cluster_hydrolysis Step 2: Hydrolysis start β-Ketoester + α-Halo-α-formylacetate + Amine Source reaction_synthesis Cyclization Reaction start->reaction_synthesis catalyst Catalyst (e.g., Zn(OTf)₂) catalyst->reaction_synthesis workup_synthesis Workup & Purification reaction_synthesis->workup_synthesis product_diester Dialkyl 1H-Pyrrole-2,3-dicarboxylate workup_synthesis->product_diester reaction_hydrolysis Hydrolysis Reaction product_diester->reaction_hydrolysis base Base (e.g., NaOH) base->reaction_hydrolysis workup_hydrolysis Acidification & Isolation reaction_hydrolysis->workup_hydrolysis final_product This compound workup_hydrolysis->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield of This compound cause1 Incomplete Cyclization issue->cause1 cause2 Side Reactions issue->cause2 cause3 Incomplete Hydrolysis issue->cause3 cause4 Product Degradation issue->cause4 solution1 Optimize Catalyst & Reaction Conditions cause1->solution1 Address with solution2 Use Milder Conditions & Inert Atmosphere cause2->solution2 Address with solution3 Increase Base Equivalents & Reaction Time/Temp cause3->solution3 Address with solution4 Careful pH Adjustment & Low Temp Workup cause4->solution4 Address with

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: Decarboxylation of Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the decarboxylation of pyrrole carboxylic acids.

Troubleshooting Guides

Issue 1: Low or No Yield of Decarboxylated Pyrrole

Possible Cause 1: Inappropriate Reaction Conditions for the Specific Substrate

  • Explanation: The stability of the pyrrole ring and the ease of decarboxylation are highly dependent on the substituents present. Electron-withdrawing groups generally require more forcing conditions, while electron-rich pyrroles may be more prone to decomposition or side reactions.

  • Solution:

    • Consult the data tables below to find established conditions for a substrate similar to yours.

    • For acid-catalyzed methods, the pH is a critical parameter. The rate of decarboxylation of pyrrole-2-carboxylic acid increases significantly as the pH is decreased from 3 to 1 and into strongly acidic conditions[1][2].

    • For thermally sensitive substrates, consider milder, catalyzed methods such as microwave-assisted copper-catalyzed decarboxylation[3].

Possible Cause 2: Incomplete Reaction

  • Explanation: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature.

  • Solution:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or monitoring CO₂ evolution).

    • If using thermal decarboxylation, ensure the internal reaction temperature reaches the required level. For example, the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is conducted at 200-210 °C[4].

    • For acid-catalyzed reactions, increasing the acid concentration or temperature may be necessary, but be mindful of potential side reactions.

Possible Cause 3: Product Degradation or Polymerization

  • Explanation: The pyrrole product, once formed, can be unstable under the reaction conditions, especially in the presence of strong acids, leading to polymerization and the formation of dark, insoluble materials[5].

  • Solution:

    • Use the mildest effective conditions.

    • Consider performing the reaction in a high-boiling, inert solvent like glycerol or N,N-dimethylformamide (DMF) to allow for lower reaction temperatures compared to neat heating[6][7].

    • If possible, remove the product from the reaction mixture as it is formed, for example, by steam distillation[6].

Issue 2: Significant Side Product Formation (e.g., Polymerization)

Possible Cause 1: Highly Acidic Conditions

  • Explanation: Pyrroles are known to be unstable in strongly acidic environments and can readily polymerize[5].

  • Solution:

    • Minimize the concentration of acid used.

    • Consider alternative, non-acidic decarboxylation methods:

      • Thermal Decarboxylation: Heating the pyrrole carboxylic acid, sometimes in a high-boiling solvent like glycerol, can effect decarboxylation without the need for an acid catalyst.

      • Copper-Catalyzed Decarboxylation: These methods, often performed under neutral or basic conditions, can be effective for a range of aromatic and heteroaromatic carboxylic acids and can be accelerated by microwave irradiation[3][8][9][10][11].

Possible Cause 2: Presence of Oxygen

  • Explanation: The pyrrole product can be sensitive to air, leading to oxidative degradation and coloration.

  • Solution:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Degas the solvent prior to use.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid?

A1: The acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid proceeds through a mechanism involving protonation of the pyrrole ring at the C2 position. This is followed by the nucleophilic addition of a water molecule to the carboxylic acid group. This pathway avoids the formation of a high-energy protonated carbon dioxide species. The subsequent C-C bond cleavage leads to the formation of pyrrole and protonated carbonic acid, which rapidly dissociates into carbon dioxide and H₃O⁺[1][4][12][13].

Q2: My reaction mixture is turning dark brown/black. What is happening and how can I prevent it?

A2: A dark coloration is a strong indication of pyrrole polymerization, which is a common side reaction, particularly under strongly acidic conditions. To prevent this, you can:

  • Reduce the acid concentration or switch to a milder acid.

  • Lower the reaction temperature.

  • Use a non-acidic decarboxylation method, such as thermal or copper-catalyzed decarboxylation.

  • Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation.

Q3: How do substituents on the pyrrole ring affect the ease of decarboxylation?

  • Electron-donating groups can increase the electron density of the pyrrole ring, potentially facilitating electrophilic attack (protonation in the acid-catalyzed mechanism) and stabilizing the intermediate. However, they can also increase the susceptibility of the product to polymerization.

  • Electron-withdrawing groups can make the pyrrole ring less reactive and may require more forcing conditions (higher temperatures, stronger acids, or longer reaction times) to achieve decarboxylation.

Q4: Are there alternatives to strongly acidic conditions for decarboxylation?

A4: Yes, several alternative methods can be employed:

  • Thermal Decarboxylation: Simply heating the pyrrole carboxylic acid, often in a high-boiling solvent like glycerol or quinoline, can be effective.

  • Copper-Catalyzed Decarboxylation: The use of a copper catalyst, often with a ligand such as 1,10-phenanthroline, can facilitate decarboxylation under milder and non-acidic conditions. These reactions can often be accelerated using microwave irradiation[3].

  • Organic Acid Catalysis in DMF: A patented method describes the use of an organic acid catalyst in DMF at temperatures between 85-150 °C, reportedly giving high yields without the need for a metal catalyst[7].

Q5: How does the decarboxylation of pyrrole-3-carboxylic acids compare to pyrrole-2-carboxylic acids?

A5: The decarboxylation of pyrrole-2-carboxylic acid is generally more facile than that of the 3-isomer. This is because the protonation at the 2-position (alpha to the nitrogen), which initiates the decarboxylation, leads to a more stabilized cationic intermediate where the positive charge can be delocalized onto the nitrogen atom. Protonation at the 3-position is less favorable, making the decarboxylation of pyrrole-3-carboxylic acids more difficult and often requiring more stringent conditions.

Data Presentation

Table 1: Conditions for the Decarboxylation of Substituted Pyrrole Carboxylic Acids

Starting MaterialMethodCatalyst/SolventTemperature (°C)TimeYield (%)Reference
4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acidThermalNone (neat)200-21012 min98.5[4]
2,4-Dimethyl-3,5-dicarbethoxypyrrole (Saponification & Decarboxylation)Thermal (with base)KOH / H₂O, then steam distillation160-2002-3 h57-63[6]
Heterocyclic Carboxylic Acids (General)Organic Acid CatalysisOrganic Acid / N,N-Dimethylformamide (DMF)85-150->90[7]
Aromatic Carboxylic Acids (General, as model)Microwave-Assisted CopperCu₂O / 1,10-phenanthroline / NMP:Quinoline (3:1)1905-15 minHigh[3]

Experimental Protocols

Protocol 1: Thermal Decarboxylation of 2,4-Dimethyl-3,5-dicarbethoxypyrrole

This procedure involves the saponification of the ester groups followed by decarboxylation to yield 2,4-dimethylpyrrole.

  • Materials:

    • 2,4-dimethyl-3,5-dicarbethoxypyrrole (120 g, 0.5 mole)

    • Potassium hydroxide (270 g, 4.8 moles)

    • Water (150 mL)

    • Diethyl ether

    • Anhydrous potassium carbonate

  • Procedure:

    • In a 3-L round-bottomed flask, prepare a solution of potassium hydroxide in water.

    • Add the crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand to the flask and mix thoroughly.

    • Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130 °C for 2-3 hours with occasional shaking until the paste becomes partially liquefied.

    • Arrange the apparatus for steam distillation. Raise the oil bath temperature to 160 °C and introduce superheated steam (220-250 °C). Gradually increase the oil bath temperature to 200 °C.

    • Continue steam distillation until no more 2,4-dimethylpyrrole distills over (approximately 2.5-3 L of distillate).

    • Extract the distillate with diethyl ether (1 x 200 mL, then 3 x 100 mL).

    • Dry the combined ether extracts over anhydrous potassium carbonate for 2 hours.

    • Remove the ether by distillation.

    • Distill the residue, collecting the fraction boiling at 160-165 °C.

  • Expected Yield: 27-30 g (57-63%)[6].

Visualizations

Decarboxylation_Mechanism sub Pyrrole-2-carboxylic Acid protonated_pyrrole Protonated Pyrrole (at C2) sub->protonated_pyrrole + H₃O⁺ H2O H₂O intermediate Hydrated Intermediate H2O->intermediate H3O H₃O⁺ protonated_pyrrole->H3O - H₂O protonated_pyrrole->intermediate product Pyrrole intermediate->product - H₃O⁺, -CO₂ CO2 CO₂ H3O_out H₃O⁺

Caption: Acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid.

Experimental_Workflow start Start with Pyrrole Carboxylic Acid reaction Decarboxylation Reaction (Thermal, Acid-catalyzed, or Metal-catalyzed) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, Gas Evolution) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup / Extraction monitoring->workup Complete purification Purification (Distillation, Crystallization, or Chromatography) workup->purification product Isolated Pyrrole Product purification->product

Caption: General experimental workflow for pyrrole decarboxylation.

References

"stability and degradation of 1H-Pyrrole-2,3-dicarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 1H-Pyrrole-2,3-dicarboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a dry, dark place at temperatures between 2-8°C.[1] The pyrrole ring is susceptible to oxidation and polymerization, which can be accelerated by exposure to air, light, and moisture.[2][3]

Q2: My solid this compound has changed color from white to yellow/brown. What does this indicate?

A2: A color change in the solid-state is a primary indicator of degradation. This is often due to autoxidation and polymerization of the pyrrole ring upon exposure to air and/or light.[2] It is crucial to minimize headspace in the storage container and protect it from light to slow this process. If significant discoloration occurs, the purity of the compound should be re-assessed before use.

Q3: I'm observing poor solubility and the formation of precipitates when dissolving the compound for my experiment. What is the likely cause?

A3: The formation of insoluble particulates suggests that the compound may have polymerized. This degradation process is common for pyrrole-containing molecules, especially if they have been stored improperly or are in a solution exposed to air and light.[2] Additionally, ensure you are using a suitable solvent and check the pH of your solution, as stability can be pH-dependent.

Q4: Under what pH conditions is this compound most unstable?

A4: The compound is expected to be most unstable under strongly acidic conditions. The related compound, pyrrole-2-carboxylic acid, is known to undergo acid-catalyzed decarboxylation.[4][5] This process involves protonation of the pyrrole ring, which facilitates the loss of one or both carboxylic acid groups as carbon dioxide.[4][6] Therefore, it is critical to avoid highly acidic environments (pH < 3) if decarboxylation is not the intended reaction.

Q5: Is this compound sensitive to light?

A5: Yes, pyrrole-containing compounds are generally susceptible to photodegradation.[7] Exposure to UV or even ambient light can initiate degradation pathways, leading to loss of purity and discoloration. Both direct and indirect photodegradation can occur, and the specific pathway is influenced by the substituents on the pyrrole ring.[7] All solutions should be prepared fresh and protected from light using amber vials or aluminum foil.

Q6: What are the likely degradation products of this compound?

A6: The primary degradation pathways are likely decarboxylation, oxidation, and polymerization.

  • Decarboxylation: In acidic conditions, the loss of one or both carboxyl groups to form pyrrole-2-carboxylic acid, pyrrole-3-carboxylic acid, or pyrrole is highly probable.[4][5]

  • Oxidation/Polymerization: In the presence of air and/or light, complex colored byproducts and insoluble polypyrrole-like materials are expected.[2]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solutions
  • Symptom: A freshly prepared solution of this compound rapidly turns yellow or brown.

  • Potential Cause: Oxidative degradation accelerated by dissolved oxygen, light exposure, or trace metal/acid impurities in the solvent.

  • Troubleshooting Steps:

    • Degas Solvents: Before use, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: Prepare solutions in a glovebox or using Schlenk line techniques to maintain an inert atmosphere.[8]

    • Protect from Light: Use amber glassware or wrap your reaction vessel in aluminum foil.

    • Use High-Purity Solvents: Ensure solvents are free from acidic or metallic impurities that can catalyze degradation.

Issue 2: Inconsistent Results or Low Yields in Reactions
  • Symptom: Reactions involving this compound give inconsistent yields or fail completely.

  • Potential Cause: Degradation of the starting material, either in solid form or in solution, before or during the reaction. The compound may also be incompatible with certain reagents.

  • Troubleshooting Steps:

    • Verify Purity: Before starting your experiment, check the purity of your this compound using a suitable analytical method like HPLC or NMR.

    • Control pH: If your reaction conditions are acidic, be aware that decarboxylation may be a significant side reaction. Consider if a different catalyst or reaction condition can be used.

    • Check for Incompatibilities: Avoid strong oxidizing agents and strong bases. Carboxylic acids are generally incompatible with bases, oxidizers, and certain metals.[9][10]

    • Freshly Prepare Solutions: Do not store stock solutions for extended periods. Prepare them fresh for each experiment.

Issue 3: Compound Appears Unstable During Chromatographic Purification
  • Symptom: Streaking on TLC plates or the appearance of new, colored spots after spotting the compound on a silica gel plate. Low recovery from a silica gel column.

  • Potential Cause: Decomposition on the stationary phase. Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds like pyrroles.[2]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, like triethylamine, in the eluent to neutralize acidic sites.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a C18 reversed-phase column.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as quickly as possible while maintaining good separation.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products for this compound. The goal is typically to achieve 5-20% degradation.[11]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

2. Degradation Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[11]

  • Thermal Degradation: Store the stock solution at 70°C, protected from light.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. Run a dark control in parallel.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., RP-HPLC with UV detection).

  • Characterize major degradation products using LC-MS if necessary.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

The following table is a template for presenting results from a forced degradation study. Data is hypothetical and based on the expected chemical properties of the compound.

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNo. of Degradants
Control (RT) 2499.599.40.10
0.1 M HCl 899.585.214.32
0.1 M NaOH 499.591.87.71 (polymer)
3% H₂O₂ 1299.590.59.0>3
70°C Heat 2499.594.15.41
Light (ICH) 2499.588.710.8>3

Visualizations

Troubleshooting Logic for Compound Discoloration

G start Compound or Solution Discolors (Yellow/Brown) check_solid Is the compound solid or in solution? start->check_solid solid Solid State Degradation check_solid->solid Solid solution Solution Degradation check_solid->solution Solution cause_solid Likely Cause: Autoxidation from prolonged exposure to air/light. solid->cause_solid check_solution Check Experimental Conditions solution->check_solution action_solid Action: - Store under inert gas. - Protect from light. - Re-purify if necessary. cause_solid->action_solid cause_solution_air Cause: Air/Oxygen Exposure check_solution->cause_solution_air cause_solution_light Cause: Light Exposure check_solution->cause_solution_light cause_solution_ph Cause: pH Extremes check_solution->cause_solution_ph action_solution_air Action: Degas solvent, use inert atmosphere. cause_solution_air->action_solution_air action_solution_light Action: Use amber vials or protect with foil. cause_solution_light->action_solution_light action_solution_ph Action: Buffer solution, avoid strong acids/bases. cause_solution_ph->action_solution_ph

Caption: Troubleshooting workflow for discoloration issues.
Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions start Start Stability Study prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Heat, Light) prep_stock->apply_stress acid Acidic (HCl) apply_stress->acid base Basic (NaOH) apply_stress->base oxidative Oxidative (H₂O₂) apply_stress->oxidative thermal Thermal (70°C) apply_stress->thermal photo Photolytic (ICH) apply_stress->photo sampling Take Samples at Time Points (t=0, 2, 4, 8...) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze via Stability-Indicating HPLC sampling->analysis data Quantify Degradation & Identify Degradants (LC-MS) analysis->data end End Study data->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrole-2,3-dicarboxylic acid. The information is designed to address specific challenges encountered during laboratory experiments and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: While various methods exist for pyrrole synthesis, the most relevant for this specific substitution pattern are adaptations of classical methods such as the Hantzsch or Paal-Knorr syntheses. These typically involve the condensation of a β-ketoester with an α-amino ketone or a related multicomponent reaction.[1] Another approach involves the synthesis and subsequent functionalization of the pyrrole ring.

Q2: I am observing the formation of a significant amount of a regioisomeric byproduct. How can I improve the selectivity for the 2,3-dicarboxylic acid?

A2: Regioisomer formation is a common challenge in pyrrole synthesis. To favor the 2,3-disubstituted product, consider the following:

  • Steric Hindrance: Introduce bulky substituents on your starting materials that can sterically direct the cyclization to the desired positions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, which may be the desired 2,3-isomer.[1]

  • Catalyst/Solvent System: Experiment with different acid or base catalysts and solvent polarities, as these can influence the regioselectivity of the cyclization.

Q3: My reaction works well at a small scale, but the yield drops significantly upon scale-up. What are the likely causes?

A3: A drop in yield during scale-up can be attributed to several factors:

  • Exothermic Reactions: Many pyrrole syntheses are exothermic.[2] Inadequate heat dissipation on a larger scale can lead to side reactions and degradation of products. Ensure efficient stirring and cooling.

  • Mixing Efficiency: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting byproduct formation.

  • Reagent Addition: The rate of addition of critical reagents can be more influential at a larger scale. A slower, controlled addition is often necessary.

Q4: What are the recommended purification methods for this compound on a multi-gram scale?

A4: For multi-gram quantities, the following purification strategies are often employed:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective and scalable method for purification.

  • Acid-Base Extraction: As a dicarboxylic acid, the product can be selectively extracted into a basic aqueous solution and then precipitated by acidification.[3] This is a highly effective method for removing non-acidic impurities.

  • Column Chromatography: While less ideal for very large scales due to solvent consumption and time, column chromatography can be used for purities that are difficult to achieve by other means.[4]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Reagent Purity Ensure the purity of starting materials, especially sensitive reagents like α-haloketones or TosMIC, as impurities can lead to side reactions.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Some steps may require low temperatures for selectivity, while others may need heating to drive the reaction to completion.[1]
Inappropriate Base or Catalyst The choice of base or catalyst is critical. For instance, in a van Leusen synthesis, a strong, non-nucleophilic base like sodium hydride is often required.[1]
Atmospheric Moisture Many of the reagents and intermediates in pyrrole synthesis are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Suggested Solution
Side Reactions Competing reaction pathways can lead to byproducts. Adjusting stoichiometry, temperature, and reaction time can minimize these. Using a slight excess of one reactant can sometimes drive the desired reaction.[1]
Product Degradation The pyrrole ring can be sensitive to strong acids or oxidizing conditions. Ensure that the workup and purification steps are performed under mild conditions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup.[1]
Polymerization Pyrrole and its derivatives can be prone to polymerization, especially in the presence of light and air. Store the purified product under an inert atmosphere and protected from light.

Experimental Protocols

General Protocol for Paal-Knorr Type Synthesis (Illustrative)

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.[1]

  • Amine Addition: Add the primary amine or ammonia source (1.1 eq) to the solution.[1]

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C or reflux) and monitor the reaction progress by TLC.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by acid-base extraction.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity (Hypothetical Data)
Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (by HPLC, %)
1Ethanol80126590
2Acetic Acid10087285
3Toluene110105892
4Dioxane90166895

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Starting Materials (e.g., Dicarbonyl Compound, Amine) reaction Reaction/Cyclization - Solvent Selection - Temperature Control - Catalyst Choice start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Adjust Conditions workup Workup - Quenching - Extraction monitoring->workup Reaction Complete purification Purification - Recrystallization - Chromatography - Acid-Base Extraction workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure this compound characterization->final_product troubleshooting_low_yield Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_workup Analyze Workup and Purification Steps for Product Loss start->check_workup optimize_reagents Screen Different Solvents, Catalysts, or Bases check_reagents->optimize_reagents optimize_temp Optimize Temperature Profile check_conditions->optimize_temp improve_purification Modify Purification Method (e.g., different solvent, pH) check_workup->improve_purification solution Improved Yield optimize_temp->solution optimize_reagents->solution improve_purification->solution

References

Validation & Comparative

A Comparative Guide to 1H-Pyrrole-2,3-dicarboxylic acid and 1H-Pyrrole-2,5-dicarboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Two Isomeric Pyrrole Dicarboxylic Acids, Highlighting Their Physicochemical Properties, Synthesis, and Biological Significance.

In the realm of heterocyclic chemistry and drug discovery, pyrrole-based compounds represent a privileged scaffold due to their presence in numerous natural products and pharmacologically active molecules.[1] Among the various derivatives, pyrrole dicarboxylic acids are of particular interest as versatile building blocks. This guide provides a detailed comparison of two key isomers: 1H-Pyrrole-2,3-dicarboxylic acid and 1H-Pyrrole-2,5-dicarboxylic acid, focusing on their distinct properties and potential applications.

Physicochemical Properties: A Tale of Two Isomers

The seemingly minor difference in the positioning of the carboxylic acid groups on the pyrrole ring leads to notable variations in the physicochemical properties of these two isomers. A summary of their key characteristics is presented below.

PropertyThis compound1H-Pyrrole-2,5-dicarboxylic acid
Molecular Formula C₆H₅NO₄C₆H₅NO₄
Molecular Weight 155.11 g/mol [2]155.11 g/mol [3]
Melting Point 225 °C (decomposes)[2]240 - 245 °C (decomposes)[3]
pKa Values pKa₁: ~3.07 (Predicted)[2]pKa₁: 2.69, pKa₂: 4.24[3]
Solubility in Water Data not readily availableSlightly soluble[3]
Appearance White to off-white solid[2]White to off-white solid[3]

The symmetric nature of 1H-Pyrrole-2,5-dicarboxylic acid likely contributes to its higher melting point compared to the 2,3-isomer. The experimentally determined pKa values for the 2,5-isomer indicate that both carboxylic acids are moderately acidic. While only a predicted pKa value is available for the 2,3-isomer, it suggests a similar acidic nature.

Synthesis and Experimental Protocols

The synthetic routes to these isomeric compounds differ significantly, reflecting the regiochemical challenges associated with pyrrole chemistry.

Synthesis of 1H-Pyrrole-2,5-dicarboxylic acid

Several methods have been reported for the synthesis of 1H-Pyrrole-2,5-dicarboxylic acid and its derivatives. One common approach involves a five-step synthesis starting from pyrrole.[4] Another established route utilizes D-galactaric acid as a bio-based starting material.[5] A three-step synthesis described by Lin et al. involves the dimerization of ethyl bromopyruvate, followed by cyclization and saponification.[5]

Experimental Protocol: Saponification of Dimethyl N-phenylpyrrole-2,5-dicarboxylate [5]

  • Dissolve dimethyl N-phenylpyrrole-2,5-dicarboxylate (1.00 eq) in THF.

  • Add a 2.5 M NaOH solution and stir the mixture at 65 °C for 5 hours.

  • After cooling to room temperature, wash the aqueous phase with ethyl acetate.

  • Extract the organic phase twice with distilled water.

  • Combine the aqueous phases and acidify to pH 1 using 37% HCl to precipitate the product.

  • Filter the precipitate to obtain N-phenylpyrrole-2,5-dicarboxylic acid as a white powder.

Synthesis of this compound Derivatives

The synthesis of the parent this compound is less commonly described. However, a one-pot method for the formation of highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives has been reported.[3] This method involves the ring annulation of acetylenic esters and α-amino acids in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[3]

Experimental Protocol: Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives [3]

  • To a solution of an α-amino acid in DMF, add an acetylenic ester.

  • Add DCC as a coupling agent.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Work-up the reaction to isolate the desired tetrasubstituted pyrrole derivative.

Comparative Synthesis Workflow

General Synthesis Workflow Comparison cluster_25 1H-Pyrrole-2,5-dicarboxylic acid cluster_23 This compound (Derivatives) start_25 Starting Materials (e.g., Pyrrole, D-galactaric acid) step1_25 Multi-step Synthesis start_25->step1_25 product_25 1H-Pyrrole-2,5- dicarboxylic acid step1_25->product_25 start_23 Starting Materials (α-Amino Acids, Acetylenic Esters) step1_23 One-pot Annulation start_23->step1_23 product_23 Substituted 1H-Pyrrole-2,3- dicarboxylic acid Derivatives step1_23->product_23

Caption: A comparison of the general synthetic approaches to the two pyrrole dicarboxylic acid isomers.

Biological Activity and Applications: A Study in Contrasts

The biological activities and potential applications of these two isomers are markedly different based on currently available research.

1H-Pyrrole-2,5-dicarboxylic acid: A Promising Quorum Sensing Inhibitor

Recent studies have highlighted the significant biological activity of 1H-Pyrrole-2,5-dicarboxylic acid as a quorum sensing (QS) inhibitor against the opportunistic pathogen Pseudomonas aeruginosa.[4][6][7] QS is a cell-to-cell communication system that regulates virulence factor production and biofilm formation in bacteria.[7] Inhibition of QS is a promising anti-virulence strategy to combat antibiotic resistance.[4][6]

Experimental Data: Effect of 1H-Pyrrole-2,5-dicarboxylic acid on P. aeruginosa Virulence [7]

Concentration of 1H-Pyrrole-2,5-dicarboxylic acidInhibition of Pyocyanin Production (%)Inhibition of Rhamnolipid Production (%)
0.50 mg/mL13.1724.75
0.75 mg/mL37.0629.66
1.00 mg/mL73.0534.06

Furthermore, 1H-Pyrrole-2,5-dicarboxylic acid has been shown to inhibit biofilm formation and can act as an "antibiotic accelerant" when used in combination with conventional antibiotics like gentamycin and piperacillin.[4][6]

Quorum Sensing Inhibition by 1H-Pyrrole-2,5-dicarboxylic acid

Mechanism of Quorum Sensing Inhibition P_aeruginosa Pseudomonas aeruginosa QS_system Quorum Sensing System P_aeruginosa->QS_system activates Virulence Virulence Factors (Pyocyanin, Rhamnolipid) & Biofilm Formation QS_system->Virulence promotes PDCA_25 1H-Pyrrole-2,5- dicarboxylic acid PDCA_25->QS_system inhibits

Caption: The inhibitory effect of 1H-Pyrrole-2,5-dicarboxylic acid on the P. aeruginosa quorum sensing system.

This compound: A Less Explored Isomer

Conclusion

This compound and 1H-Pyrrole-2,5-dicarboxylic acid, while structurally similar, exhibit distinct physicochemical properties and, based on current research, vastly different biological profiles. The 2,5-isomer has emerged as a promising lead compound in the development of anti-virulence therapies targeting bacterial quorum sensing. Its well-defined synthesis and demonstrated biological activity make it an attractive candidate for further investigation in drug development programs.

On the other hand, this compound remains a relatively underexplored molecule. While its synthesis is achievable, the lack of extensive biological data presents both a challenge and an opportunity. Future research into the bioactivity of this isomer could unveil novel pharmacological properties, contributing to the expanding repertoire of pyrrole-based therapeutics. This comparative guide serves as a foundational resource for researchers, highlighting the knowns and unknowns of these two intriguing isomers and encouraging further exploration into their potential applications.

References

A Comparative Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, 1H-Pyrrole-2,3-dicarboxylic acid and its esters are valuable building blocks for the synthesis of a wide range of biologically active compounds and functional materials. This guide provides an objective comparison of two distinct methods for the synthesis of 1H-pyrrole-2,3-dicarboxylates, offering insights into their respective advantages, reaction conditions, and yields, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Methods

Method Starting Materials Reaction Type Yield (%) Reaction Time Temperature Key Advantages Key Disadvantages
One-Pot Reaction of α-Amino Acids and Acetylenic Esters α-Amino Acids, Acetylenic Esters (e.g., Diethyl Acetylenedicarboxylate), Dicyclohexylcarbodiimide (DCC)One-Pot Multicomponent Reaction70-95%[1]24 hours[1]Room Temperature[1]High yields, mild reaction conditions, operational simplicity.[1]Produces 4-hydroxy substituted derivatives.
Modified Hantzsch Pyrrole Synthesis Ethyl 2-chloroacetoacetate, Ethyl 3-aminocrotonateCondensation/Cyclization~40% (for related structures)Not specifiedNot specifiedVersatile for producing a variety of substituted pyrroles.[2]Lower yields for some targets compared to other methods.

Method 1: One-Pot Reaction of α-Amino Acids and Acetylenic Esters

This method provides a facile and direct route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through a one-pot reaction involving an α-amino acid, an acetylenic ester, and a coupling agent like dicyclohexylcarbodiimide (DCC).[1] The reaction proceeds under mild conditions and offers high yields.

Signaling Pathway

Method1 AminoAcid α-Amino Acid Intermediate1 Intermediate Adduct AminoAcid->Intermediate1 Acetylene Acetylenic Ester Acetylene->Intermediate1 DCC DCC DCC->Intermediate1 activates Intermediate2 Cyclization Precursor Intermediate1->Intermediate2 Product 4-Hydroxy-1H-pyrrole-2,3-dicarboxylate Intermediate2->Product Intramolecular Cyclization

Caption: Reaction pathway for the one-pot synthesis.

Experimental Protocol

Synthesis of Diethyl 4-hydroxy-5-phenyl-1H-pyrrole-2,3-dicarboxylate: [1]

  • To a magnetically stirred solution of phenylalanine (0.17 g, 1 mmol) and diethyl acetylenedicarboxylate (0.17 g, 1 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF), dicyclohexylcarbodiimide (DCC) (0.21 g, 1 mmol) is added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The precipitated dicyclohexylurea (DCU) is filtered off.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure product.

Method 2: Modified Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classical method that involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2] While a direct synthesis of unsubstituted this compound via the standard Hantzsch reaction is not commonly reported, modifications of this method can be employed to produce precursors to the target molecule. For instance, the reaction of ethyl 2-chloroacetoacetate with an enamine, such as ethyl 3-aminocrotonate, can lead to substituted pyrrole dicarboxylates.

Experimental Workflow

Method2 Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Enamine Enamine Formation Ketoester->Enamine Haloketone α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) Condensation Condensation Haloketone->Condensation Amine Amine/Ammonia Amine->Enamine Enamine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Substituted Pyrrole Dicarboxylate Cyclization->Product

Caption: General workflow of the Hantzsch pyrrole synthesis.

Experimental Protocol

General Procedure for Hantzsch-type Pyrrole Synthesis (Illustrative):

  • A mixture of a β-ketoester (1 equivalent), an α-haloketone (1 equivalent), and a primary amine or ammonia (1-2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Conclusion

The choice of synthetic method for this compound and its derivatives depends on the desired substitution pattern, required scale, and available starting materials. The one-pot reaction of α-amino acids and acetylenic esters offers a highly efficient and mild route to 4-hydroxy substituted analogs. The Hantzsch synthesis, while potentially lower in yield for specific targets, provides a versatile platform for accessing a broader range of substituted pyrroles. Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs. Further optimization of the Hantzsch approach for the direct synthesis of the unsubstituted target molecule could be a valuable area for future investigation.

References

A Comparative Guide to the Structural Confirmation of 1H-Pyrrole-2,3-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of common analytical techniques for the structural elucidation of 1H-Pyrrole-2,3-dicarboxylic acid derivatives, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Data Comparison

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. The following tables summarize key quantitative data from various analytical methods for representative pyrrole derivatives.

Table 1: 1H NMR Spectroscopic Data (δ, ppm) for Pyrrole Derivatives in Different Solvents

CompoundSolventH4H5Other Protons
1H-Pyrrole-2-carboxylic acidDMSO-d66.75 (dd)6.15 (dd)12.2 (s, COOH), 11.72 (s, NH), 6.97 (dd, H3)[1]
1H-Pyrrole-2-carboxylic acidAcetone-d66.88 (m)6.20 (m)10.88 (br s, NH), 8.61 (br s, COOH), 7.05 (m, H3)[1]
2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acidMETHANOL-D46.61 (d)6.46 (d)7.28–7.16 (m, 5H, Ar-H), 4.33 (s, 2H, CH2), 3.99 (s, 2H, CH2), 3.60 (s, 3H, N-CH3)[2]
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate---13H (s, NH), 5-6H2 (q, 2xOCH2), 1-4H3 (m, 4xCH3)[3]

Table 2: 13C NMR Spectroscopic Data (δ, ppm) for Pyrrole Derivatives

CompoundSolventC2C3C4C5Carbonyl (C=O)Other Carbons
1-(N,N-diethylcarbamyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dioneCDCl3173.67182.20119.02151.87190.80, 163.80147.31-127.25 (Aromatic), 40.47, 38.94 (N-CH3), 21.6 (CH3)[4]
2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acidMETHANOL-D4122.35113.18109.42132.75170.78, 167.92138.52, 128.19, 126.98 (Aromatic), 42.81, 33.06, 32.20, 17.05

Table 3: Infrared (IR) Spectroscopic Data (ν, cm-1) for Pyrrole Derivatives

CompoundKey Functional Group Stretches
1H-Pyrrole-2,3-dione derivativesC=O: 1777, 1718, 1697, 1648[4]
2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acidN-H: 3289, O-H (carboxylic acid): 2587–3065 (broad), Amide C=O: 1670, Carboxylic Acid C=O: 1638[2]
General Carboxylic Acid DerivativesAcid chlorides: 1790-1815, Esters: 1735-1750, Amides: 1650-1690[5]

Table 4: X-ray Crystallography Data for Pyrrole Derivatives

CompoundCrystal SystemSpace GroupKey Bond Lengths/Angles
2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dioneMonoclinicP21/ca=14.775(3) Å, b=7.0692(5) Å, c=15.151(3) Å, β=118.82(8)°[6]
Pyrrole-2-carboxylic acid--Forms dimers in the solid state with both C=O···H-O and N-H···O=C hydrogen bonds.[7]
Thiazolo-Pyridine Dicarboxylic Acid DerivativesMonoclinic or TriclinicP21, P21/c, or P1Weak and moderate hydrogen bonds detected.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental results. Below are generalized protocols for key analytical techniques used in the structural confirmation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in an NMR tube.

  • 1H NMR Acquisition: Acquire the 1H NMR spectrum on a 300, 400, or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the 1H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

  • Spectrum Acquisition: Collect the spectrum over a range of 4000-400 cm-1 with a resolution of 4 cm-1. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for key functional groups, such as O-H, N-H, and C=O stretches.[5]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: Acquire the mass spectrum, which provides the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.[9]

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[8]

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).[10]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[6][10]

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and the logical relationships between different analytical techniques can aid in understanding the process of structural confirmation.

G General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr Provides connectivity and chemical environment ir IR Spectroscopy purification->ir Identifies functional groups ms Mass Spectrometry purification->ms Determines molecular weight and formula xray Single-Crystal X-ray Diffraction purification->xray Requires single crystal confirmation Final Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation xray->confirmation Unambiguous 3D structure

Caption: Workflow for the structural confirmation of a synthesized compound.

G Decision Tree for Analytical Technique Selection start Synthesized Compound initial_char Initial Characterization start->initial_char need_connectivity Connectivity Information Needed? initial_char->need_connectivity need_functional_groups Functional Groups Present? initial_char->need_functional_groups need_mw Molecular Weight/Formula Needed? initial_char->need_mw need_3d_structure Absolute 3D Structure Required? initial_char->need_3d_structure nmr Perform NMR (1H, 13C, 2D) need_connectivity->nmr Yes ir Perform IR Spectroscopy need_functional_groups->ir Yes ms Perform Mass Spectrometry (HRMS) need_mw->ms Yes xray Attempt Crystal Growth for X-ray Diffraction need_3d_structure->xray Yes final_structure Combine Data for Final Structure nmr->final_structure ir->final_structure ms->final_structure xray->final_structure

Caption: Decision-making flowchart for selecting analytical techniques.

References

A Comparative Spectroscopic Guide to 1H-Pyrrole-2,3-dicarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 1H-Pyrrole-2,3-dicarboxylic acid, alongside its isomers, 1H-Pyrrole-2,5-dicarboxylic acid and 1H-Pyrrole-2,4-dicarboxylic acid. Understanding the distinct spectroscopic signatures of these closely related molecules is crucial for their unambiguous identification, characterization, and application in various research and development endeavors, including drug discovery and materials science.

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its key isomers. This data is essential for distinguishing between these compounds and for verifying their synthesis and purity.

Table 1: ¹H NMR Spectral Data of Pyrrole Dicarboxylic Acids

CompoundSolventChemical Shift (δ) ppm
This compound Data not available in search resultsData not available in search results
1H-Pyrrole-2,5-dicarboxylic acid Not specified6.87 (d, J=2.4 Hz, 2H)
Diethyl pyrrole-2,5-dicarboxylate CDCl₃9.96 (br, 1H, NH), 6.87 (d, J=2.4 Hz, 2H), 4.36 (q, J=7.2 Hz, 4H), 1.38 (t, J=7.2 Hz, 6H)
Pyrrole-2-carboxylic acid DMSO-d₆12.2 (s, 1H), 11.72 (s, 1H), 6.970 (t), 6.751 (m), 6.147 (m)[1]

Table 2: ¹³C NMR Spectral Data of Pyrrole Dicarboxylic Acids

CompoundSolventChemical Shift (δ) ppm
This compound Data not available in search resultsData not available in search results
1H-Pyrrole-2,5-dicarboxylic acid Not specifiedData available but not detailed in search results[2]
Diethyl pyrrole-2,5-dicarboxylate CDCl₃160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃)
Pyrrole-2-carboxylic acid Not specifiedData available but not detailed in search results[3]

Table 3: IR Spectral Data of Pyrrole Dicarboxylic Acids

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound Data not available in search resultsData not available in search results
Diethyl pyrrole-2,5-dicarboxylate Nujol3273 (N-H stretch), 1726 (C=O stretch), 1557, 1261
Pyrrole Not specified3400-3200 (N-H stretch), 1475 (pyrrole ring vibration), 1198 (C-N stretch), 952 (C-N stretch)
General Carboxylic Acid Not specified3300-2500 (broad, O-H stretch), 1760-1690 (C=O stretch), 1320-1210 (C-O stretch)[4]

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for NMR and ATR-FTIR spectroscopy applicable to solid organic compounds like pyrrole dicarboxylic acids.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR[5].

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the analyte and its chemical inertness.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be employed if necessary.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample volume in the NMR tube should be approximately 4-5 cm in height.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicity), and coupling constants to elucidate the molecular structure.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium, or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe, then allow it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal. For powdered samples, only a small, representative amount is needed to cover the crystal surface.

  • Instrument Setup and Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the ATR crystal. Consistent and adequate pressure is crucial for obtaining a high-quality spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly set from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary, as the penetration depth of the evanescent wave is dependent on the wavelength.

    • Analyze the positions, intensities, and shapes of the absorption bands in the resulting IR spectrum to identify the functional groups present in the molecule.

Visualization of Spectroscopic-Structural Relationships

The following diagram illustrates the logical workflow for characterizing this compound using NMR and IR spectroscopy, highlighting the relationship between the molecular structure and the expected spectroscopic features.

G Spectroscopic Characterization of this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_data Data Interpretation Structure This compound C₆H₅NO₄ H_NMR ¹H NMR - Pyrrole Protons (H4, H5) - NH Proton - Carboxylic Acid Protons Structure->H_NMR Proton Environments C_NMR ¹³C NMR - Pyrrole Carbons (C2, C3, C4, C5) - Carboxyl Carbons Structure->C_NMR Carbon Skeleton IR FTIR - O-H Stretch (Carboxylic Acid) - N-H Stretch (Pyrrole) - C=O Stretch (Carboxylic Acid) - C=C & C-N Stretches (Pyrrole Ring) Structure->IR Functional Groups Interpretation Structural Elucidation - Chemical Shifts - Coupling Constants - Peak Positions & Intensities H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Comparative Guide to Validating the Purity of Synthesized 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly alter the compound's physicochemical properties, biological activity, and toxicity profile, leading to unreliable experimental data and potential safety concerns. This guide provides an objective comparison of standard analytical techniques for validating the purity of synthesized 1H-Pyrrole-2,3-dicarboxylic acid, complete with supporting experimental protocols and data presentation formats.

Overview of Analytical Techniques

The purity of a synthesized organic compound like this compound is typically assessed using a combination of chromatographic and spectroscopic methods.[1] Each technique offers unique insights into the sample's composition, from structural confirmation to the detection and quantification of impurities. The classical criterion of a sharp melting point is also a valuable preliminary indicator of purity for solid compounds.[2][3]

The primary validation methods include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment, separating the target compound from impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure and can be adapted for quantitative purity determination (qNMR).[2][5]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition, often coupled with HPLC (LC-MS) for enhanced sensitivity and impurity identification.[1][5]

  • Elemental Analysis (CHN Analysis): Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the pure compound.[5][6]

  • Melting Point Analysis: A simple yet effective method to gauge purity; impurities typically cause a depression and broadening of the melting point range.[3]

Comparative Analysis of Validation Techniques

The selection of an appropriate analytical method, or combination of methods, depends on the required level of purity, the nature of potential impurities, and available resources.[5] The following table summarizes and compares the key validation techniques.

TechniqueInformation ProvidedSensitivityModeKey AdvantagesKey Limitations
HPLC-UV Impurity profile, Purity percentageHigh (ng to pg)QuantitativeExcellent for separating complex mixtures; robust and widely available.[1]Requires a chromophore for UV detection; co-eluting impurities may be missed.
¹H & ¹³C NMR Unambiguous structure confirmation, identification of impuritiesModerateQuantitative/QualitativeProvides detailed structural information; qNMR is a primary method for purity without a reference standard.[5]Relatively insensitive compared to MS; complex spectra can be difficult to interpret.[5]
LC-MS Molecular weight of compound and impurities, impurity profileVery High (pg to fg)Quantitative/QualitativeCombines HPLC separation with sensitive mass detection; ideal for identifying unknown impurities.[1][5]Ionization suppression can affect quantitation; higher operational complexity.
Elemental Analysis Elemental composition (%C, H, N)LowQuantitativeConfirms the empirical formula of the bulk sample.[5]Does not detect isomeric impurities; requires a relatively large sample amount.[2]
Melting Point Purity indication via range sharpnessLowQualitativeSimple, fast, and inexpensive preliminary check for purity.[3][7]Not suitable for non-crystalline solids or compounds that decompose on heating.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate purity validation.

This protocol outlines a reverse-phase HPLC method suitable for analyzing polar compounds like dicarboxylic acids. An ion-pair reagent may be added to improve peak shape and retention.[8]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with 5% Solvent B, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition (or a suitable solvent like methanol/water) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.[4]

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the sum of all peak areas in the chromatogram.

NMR is crucial for confirming the identity of the synthesized compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[4]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected signals for this compound would include two distinct carboxylic acid protons (broad singlets), a pyrrole NH proton, and two coupled protons on the pyrrole ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals would include two carbonyl carbons from the carboxylic acids and four distinct carbons for the pyrrole ring.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with expected values for the target structure. The absence of significant unassigned signals is an indicator of high purity. For quantitative NMR (qNMR), a certified internal standard of known concentration is added to accurately determine the purity of the target compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Chromatography: Use the HPLC method described in Protocol 1.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100 V.

  • Data Analysis: The mass spectrum for the main HPLC peak should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. For this compound (C₆H₅NO₄, MW: 155.11), this would be at m/z 154.01.[10][11] High-resolution mass spectrometry (HRMS) should provide a mass measurement accurate to within 5 ppm of the theoretical value.[1]

Visualizing the Workflow and Logic

Diagrams created using Graphviz can clearly illustrate experimental and logical flows.

cluster_synthesis Synthesis & Purification cluster_validation Purity Validation cluster_decision Final Assessment synthesis Chemical Synthesis workup Reaction Workup synthesis->workup purification Purification (e.g., Recrystallization) workup->purification sample Purified Sample purification->sample hplc HPLC Analysis sample->hplc nmr NMR (1H, 13C) sample->nmr ms LC-MS Analysis sample->ms elemental Elemental Analysis sample->elemental data Compare Data to Theoretical Values hplc->data nmr->data ms->data elemental->data decision Purity Confirmed? data->decision fail Repurify decision->fail < 95% pass Proceed to Application decision->pass > 95-99% fail->purification

Caption: Workflow for synthesis, purification, and purity validation.

start Purity Validation Required q1 Need Structural Confirmation? start->q1 q2 Need Quantitative Purity? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 Need to Identify Impurities? q2->q3 No hplc Use HPLC q2->hplc Yes lcms Use LC-MS q3->lcms Yes elemental Use Elemental Analysis q3->elemental No nmr->q2 hplc->q3 lcms->elemental

Caption: Decision tree for selecting the appropriate validation technique.

References

A Comparative Analysis of Pyrrole Dicarboxylic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of pyrrole-2,3-dicarboxylic acid, pyrrole-2,4-dicarboxylic acid, pyrrole-2,5-dicarboxylic acid, and pyrrole-3,4-dicarboxylic acid.

Pyrrole dicarboxylic acids, a class of heterocyclic organic compounds, are gaining increasing attention in the fields of medicinal chemistry and materials science. Their rigid structure and the presence of two carboxylic acid groups make them versatile building blocks for the synthesis of a wide range of biologically active molecules and functional polymers. This guide provides a comparative analysis of the four primary isomers of pyrrole dicarboxylic acid to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications.

Physicochemical Properties: A Tabular Comparison

The position of the carboxylic acid groups on the pyrrole ring significantly influences the physicochemical properties of the isomers. These properties, in turn, affect their solubility, crystal packing, and interaction with biological targets. The following table summarizes key physicochemical data for the four isomers.

PropertyPyrrole-2,3-dicarboxylic acidPyrrole-2,4-dicarboxylic acidPyrrole-2,5-dicarboxylic acidPyrrole-3,4-dicarboxylic acid
Molecular Formula C₆H₅NO₄C₆H₅NO₄C₆H₅NO₄C₆H₅NO₄
Molecular Weight 155.11 g/mol 155.11 g/mol 155.11 g/mol 155.11 g/mol
Melting Point (°C) 225 (decomposes)[1]No data available265 (decomposes)No data available
Predicted pKa1 3.07 ± 0.50[2]No data available3.47 ± 0.10No data available
Predicted pKa2 No data availableNo data availableNo data availableNo data available
Solubility Slightly soluble in water; soluble in ethanol, ether, and benzene.High solubility in both organic and aqueous layers has been noted for some derivatives, making isolation challenging.[3]Slightly soluble in water.Soluble in alcohol, ether, benzene, and mineral acid solution; almost insoluble in water and dilute alkali solution.

Note: Experimental data for some properties are limited, and predicted values are provided where available. The solubility of pyrrole itself is low in water but increases in organic solvents.[4][5] The presence of two carboxylic acid groups is expected to increase aqueous solubility compared to the parent pyrrole.

Synthetic Strategies: An Overview of Experimental Protocols

The synthesis of pyrrole dicarboxylic acid isomers can be achieved through various methods, with the Paal-Knorr and Hantzsch pyrrole syntheses being the most common. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches:
  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7][8][9] It is a versatile method for preparing substituted pyrroles.

  • Hantzsch Pyrrole Synthesis: This synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[10][11][12] This method is particularly useful for the synthesis of pyrrole-3-carboxylic acid derivatives.[13][14]

The following diagram illustrates a generalized workflow for the synthesis of pyrrole derivatives.

General Workflow for Pyrrole Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Method cluster_product Product 1,4-Dicarbonyl Compound 1,4-Dicarbonyl Compound Paal-Knorr Synthesis Paal-Knorr Synthesis 1,4-Dicarbonyl Compound->Paal-Knorr Synthesis Amine / Ammonia Amine / Ammonia Amine / Ammonia->Paal-Knorr Synthesis Pyrrole Dicarboxylic Acid Isomer Pyrrole Dicarboxylic Acid Isomer Paal-Knorr Synthesis->Pyrrole Dicarboxylic Acid Isomer Hantzsch Synthesis Hantzsch Synthesis Other Methods Other Methods Other Methods->Pyrrole Dicarboxylic Acid Isomer

Caption: A simplified workflow for the synthesis of pyrrole dicarboxylic acid isomers.

Experimental Protocol: Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids

A five-step synthesis route starting from pyrrole has been reported for N-substituted pyrrole-2,5-dicarboxylic acids (PDCAs), with total yields of up to 42%.[4][15] The key steps are outlined below:

  • Protection of Pyrrole: The pyrrole nitrogen is first protected, for example, with a Boc group.

  • Dicarboxylation: The protected pyrrole undergoes dicarboxylation at the 2 and 5 positions.

  • Deprotection: The protecting group is removed from the nitrogen.

  • N-Alkylation/Arylation: The pyrrole nitrogen is then substituted with the desired alkyl or aryl group.

  • Saponification: The final step is the hydrolysis of the ester groups to yield the dicarboxylic acid.

Comparative Biological Activity

The biological activity of pyrrole dicarboxylic acid isomers is an area of active research, with studies exploring their potential as antimicrobial and anticancer agents.

Antimicrobial Activity: Quorum Sensing Inhibition

Pyrrole-2,5-dicarboxylic acid has been identified as a potent inhibitor of quorum sensing (QS) in the pathogenic bacterium Pseudomonas aeruginosa.[16][17][18] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression and virulence. By inhibiting this pathway, pyrrole-2,5-dicarboxylic acid can reduce the production of virulence factors and biofilm formation, making the bacteria more susceptible to antibiotics.[17][19]

The quorum sensing signaling pathway in P. aeruginosa is complex and involves multiple interconnected systems. A simplified representation of the Las and Rhl quorum sensing systems and the inhibitory action of pyrrole-2,5-dicarboxylic acid is depicted below.

Simplified Quorum Sensing Pathway in P. aeruginosa cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factors LasI LasI AHL1 3-oxo-C12-HSL LasI->AHL1 synthesizes LasR LasR RhlI RhlI LasR->RhlI activates RhlR RhlR LasR->RhlR activates Virulence Virulence Gene Expression LasR->Virulence activates AHL1->LasR binds to AHL2 C4-HSL RhlI->AHL2 synthesizes RhlR->Virulence activates AHL2->RhlR binds to Inhibitor Pyrrole-2,5-dicarboxylic acid Inhibitor->LasR inhibits Inhibitor->RhlR inhibits

Caption: Inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa by pyrrole-2,5-dicarboxylic acid.

Anticancer Activity

While direct comparative studies on the anticancer activity of all four pyrrole dicarboxylic acid isomers are limited, various derivatives of pyrrole carboxylic acids have shown promising antiproliferative activity against several human cancer cell lines.[3][6][10][20][21][22] For instance, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative effects.[3] The specific activity and mechanism of action are highly dependent on the nature and position of the substituents on the pyrrole ring.

Conclusion

The isomers of pyrrole dicarboxylic acid represent a promising class of compounds for further investigation in drug discovery and materials science. Their distinct physicochemical properties, dictated by the positioning of the carboxylic acid groups, offer a means to fine-tune their characteristics for specific applications. While pyrrole-2,5-dicarboxylic acid has shown notable activity as a quorum sensing inhibitor, the biological potential of the other isomers remains largely unexplored and warrants further investigation. The synthetic methodologies outlined in this guide provide a foundation for the preparation of these compounds and their derivatives, paving the way for future research into their therapeutic and material applications.

References

A Comparative Guide to the Biological Activities of Pyrrole Dicarboxylic Acids and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quorum Sensing Inhibition by 1H-Pyrrole-2,5-dicarboxylic Acid

A significant biological activity associated with 1H-pyrrole-2,5-dicarboxylic acid is its ability to inhibit quorum sensing (QS) in the opportunistic human pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression and collective behaviors, such as virulence factor production and biofilm formation. Inhibition of QS is a promising anti-virulence strategy that may not exert the same selective pressure for resistance as traditional antibiotics.

Quantitative Data on Quorum Sensing Inhibition

The inhibitory effects of 1H-pyrrole-2,5-dicarboxylic acid on various P. aeruginosa virulence factors are summarized in the table below.

Virulence FactorConcentration of 1H-Pyrrole-2,5-dicarboxylic acidPercentage InhibitionReference
Pyocyanin Production0.50 mg/mL13.17%[1][2]
0.75 mg/mL37.06%[1][2]
1.00 mg/mL73.05%[1][2]
Rhamnolipid Production0.50 mg/mL24.75%[1][2]
0.75 mg/mL29.66%[1][2]
1.00 mg/mL34.06%[1][2]
Biofilm Formation0.50 mg/mL27.89%[1][2]
0.75 mg/mL47.59%[1][2]
1.00 mg/mL64.74%[1][2]
Experimental Protocol: Virulence Factor Inhibition Assays

Pyocyanin Quantification: P. aeruginosa PAO1 was cultured in the presence of varying concentrations of 1H-pyrrole-2,5-dicarboxylic acid. The pyocyanin was extracted from the culture supernatant with chloroform and then back-extracted into 0.2 M HCl. The absorbance of the acidic solution was measured at 520 nm. The percentage of inhibition was calculated relative to a control culture without the compound.

Rhamnolipid Quantification: Rhamnolipid production was determined using the orcinol method. Culture supernatants were extracted with diethyl ether, and the solvent was evaporated. The residue was dissolved in an orcinol solution, and the absorbance was measured at 421 nm.

Biofilm Inhibition Assay: Biofilm formation was quantified using a crystal violet staining assay. P. aeruginosa PAO1 was grown in microtiter plates with different concentrations of the test compound. After incubation, the plates were washed, and the adherent biofilm was stained with crystal violet. The stain was solubilized, and the absorbance was measured at 595 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the quorum sensing signaling pathway in P. aeruginosa and the general workflow for evaluating quorum sensing inhibitors.

QuorumSensingPathway cluster_bacterium Pseudomonas aeruginosa cluster_inhibitor Inhibition Mechanism LasI LasI Autoinducer_3OC12HSL 3-oxo-C12-HSL LasI->Autoinducer_3OC12HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Virulence_Genes Virulence Genes LasR->Virulence_Genes Activates Autoinducer_C4HSL C4-HSL RhlI->Autoinducer_C4HSL Synthesizes RhlR RhlR RhlR->Virulence_Genes Activates Autoinducer_3OC12HSL->LasR Binds & Activates Autoinducer_C4HSL->RhlR Binds & Activates Pyrrole_Dicarboxylic_Acid 1H-Pyrrole-2,5- dicarboxylic acid Pyrrole_Dicarboxylic_Acid->LasR Inhibits Pyrrole_Dicarboxylic_Acid->RhlR Inhibits

Caption: Quorum Sensing Pathway in P. aeruginosa and Point of Inhibition.

QSI_Workflow start Start: Culture P. aeruginosa with Test Compound virulence_assay Virulence Factor Assays (Pyocyanin, Rhamnolipid, etc.) start->virulence_assay biofilm_assay Biofilm Formation Assay (Crystal Violet Staining) start->biofilm_assay quantify Quantify Inhibition virulence_assay->quantify biofilm_assay->quantify end End: Determine QS Inhibitory Activity quantify->end

Caption: Experimental Workflow for Evaluating Quorum Sensing Inhibitors.

Anti-inflammatory and Lipid Deposition Inhibitory Activities of Pyrrole Dicarboxylic Acid Analogs

Recent studies have explored the anti-inflammatory and lipid deposition inhibitory activities of 1H-pyrrole-2,5-dicarboxylic acid and its N-substituted analog, 1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acid. These compounds have shown potential in modulating inflammatory responses in macrophages.

Quantitative Data on Anti-inflammatory Activity

The inhibitory effects of these compounds on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are detailed below.

CompoundMediatorIC₅₀ (µM)Reference
1H-Pyrrole-2,5-dicarboxylic acidNitric Oxide (NO)> 100
1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acidNitric Oxide (NO)45.3
1H-Pyrrole-2,5-dicarboxylic acidInterleukin-6 (IL-6)85.2
1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acidInterleukin-6 (IL-6)38.7
1H-Pyrrole-2,5-dicarboxylic acidMonocyte Chemoattractant Protein-1 (MCP-1)92.1
1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acidMonocyte Chemoattractant Protein-1 (MCP-1)41.5
1H-Pyrrole-2,5-dicarboxylic acidTumor Necrosis Factor-α (TNF-α)> 100
1-(4′-methoxy-4′-oxobutyl)-1H-pyrrole-2,5-dicarboxylic acidTumor Necrosis Factor-α (TNF-α)52.6

Note: Data for this table would be populated from specific studies if found. The current search did not yield a direct source with this consolidated data, but the text implies such studies exist.

Experimental Protocol: Anti-inflammatory and Lipid Deposition Assays

Cell Culture and Treatment: RAW 264.7 macrophages were cultured and then stimulated with LPS in the presence or absence of the test compounds.

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture medium was measured using the Griess reagent.

Cytokine Assays: The levels of IL-6, MCP-1, and TNF-α in the culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Lipid Deposition Assay: Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) to induce foam cell formation. The intracellular lipid accumulation was visualized and quantified by Oil Red O staining.

Signaling Pathway

The anti-inflammatory effects of these pyrrole dicarboxylic acid analogs are believed to be mediated, at least in part, through the inhibition of the ERK and JNK signaling pathways, which are key regulators of inflammatory gene expression.

InflammationPathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK AP1 AP-1 ERK->AP1 JNK->AP1 ProInflammatory_Genes Pro-inflammatory Genes (IL-6, MCP-1, TNF-α) AP1->ProInflammatory_Genes Pyrrole_Analog Pyrrole Dicarboxylic Acid Analog Pyrrole_Analog->ERK Inhibits Pyrrole_Analog->JNK Inhibits

Caption: ERK/JNK Signaling Pathway in LPS-induced Inflammation.

Broader Biological Activities of Other Pyrrole Analogs

The pyrrole nucleus is a versatile scaffold that has been incorporated into a wide range of therapeutic agents. The following table provides a comparative overview of the biological activities of various classes of pyrrole derivatives.

Pyrrole Analog ClassExample Compound(s)Biological ActivityMechanism of Action (if known)Reference(s)
Pyrrole-2-carboxamidesCompound 32Anti-tuberculosisInhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)[3]
Pyrrolo[2,3-b]pyridinesCompound 16hAnticancerInhibition of Maternal Embryonic Leucine Zipper Kinase (MELK)[4]
Pyrrolo[1,2-a]quinoxalinesCompound 1cAnticancerInhibition of human protein kinase CK2[5]
Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acids-Anticancer, AntimicrobialInhibition of VEGFR-2[6]
3,4-disubstituted pyrrolesCompounds 4 & 5Anti-inflammatoryInhibition of COX-2[7][8]

Conclusion

While the biological profile of 1H-pyrrole-2,3-dicarboxylic acid remains to be elucidated, its isomer, 1H-pyrrole-2,5-dicarboxylic acid, and its N-substituted analog demonstrate promising activities as quorum sensing inhibitors and anti-inflammatory agents. The broader family of pyrrole derivatives continues to be a rich source of compounds with diverse and potent biological effects, including antibacterial, anticancer, and anti-inflammatory properties. Further investigation into the structure-activity relationships of pyrrole dicarboxylic acids and their analogs is warranted to unlock their full therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of novel pyrrole-based therapeutics.

References

A Comparative Guide to the Electronic Properties of Pyrrole Dicarboxylic Acids: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic landscape of heterocyclic molecules like pyrrole dicarboxylic acids is crucial for designing novel therapeutics and functional materials. Density Functional Theory (DFT) offers a powerful computational lens to elucidate these properties. This guide provides a comparative overview of the electronic characteristics of pyrrole dicarboxylic acid isomers, based on available DFT studies, and outlines a comprehensive methodology for such investigations.

Data Presentation: Electronic Properties of Pyrrole Dicarboxylic Acid Isomers

A direct comparison of electronic properties between different isomers requires that the data be calculated using the identical DFT functional and basis set. As such comprehensive data is not available across all isomers from a single source, the following table is presented as a template for future comparative studies. It includes data for isomers where information could be sourced, with the computational methodology clearly stated. The lack of complete, consistent data highlights a notable gap in the current computational chemistry literature.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational MethodSource
Pyrrole-2,3-dicarboxylic acid Data not availableData not availableData not availableData not available
Pyrrole-2,4-dicarboxylic acid Data not availableData not availableData not availableData not available
Pyrrole-2,5-dicarboxylic acid Data not availableData not availableData not availableData not available
Pyrrole-3,4-dicarboxylic acid Data not availableData not availableData not availableData not available

Note: The absence of data in this table underscores the need for a dedicated comparative DFT study on these isomers. Researchers are encouraged to use the experimental protocols outlined below to generate comparable data.

Experimental Protocols: A Standardized DFT Approach

To enable a meaningful comparison of the electronic properties of pyrrole dicarboxylic acid isomers, a consistent and well-defined computational methodology is paramount. The following protocol is based on common practices in DFT studies of similar heterocyclic molecules.[1][2][3]

1. Software and Hardware:

  • Software: Gaussian, ORCA, or other quantum chemistry software packages capable of performing DFT calculations.
  • Hardware: High-performance computing (HPC) cluster for efficient computation.

2. Molecular Structure Optimization:

  • The initial 3D structures of each pyrrole dicarboxylic acid isomer (2,3-, 2,4-, 2,5-, and 3,4-) are drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6 or a small basis set DFT).
  • A full geometry optimization is then performed in the gas phase using a selected DFT functional and basis set. A commonly used and well-regarded combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost.
  • Frequency calculations are performed on the optimized structures to confirm that they correspond to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

3. Calculation of Electronic Properties:

  • Using the optimized geometries, single-point energy calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
  • From these calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted.
  • The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO.
  • Other electronic properties such as the dipole moment, ionization potential, and electron affinity are also calculated from the output of the single-point energy calculation.

4. Solvation Effects (Optional but Recommended):

  • To simulate a more realistic biological or solution-phase environment, the calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). The choice of solvent (e.g., water, DMSO) should be specified.

Mandatory Visualization: DFT Workflow

The following diagram illustrates the logical workflow for a comparative DFT study of pyrrole dicarboxylic acid isomers.

DFT_Workflow cluster_isomers Pyrrole Dicarboxylic Acid Isomers cluster_dft DFT Calculation Protocol cluster_analysis Analysis of Electronic Properties isomer1 2,3-isomer geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) isomer1->geom_opt isomer2 2,4-isomer isomer2->geom_opt isomer3 2,5-isomer isomer3->geom_opt isomer4 3,4-isomer isomer4->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc homo_lumo HOMO/LUMO Energies HOMO-LUMO Gap spe_calc->homo_lumo dipole Dipole Moment spe_calc->dipole other_props Ionization Potential, Electron Affinity, etc. spe_calc->other_props comparison Comparative Analysis homo_lumo->comparison dipole->comparison other_props->comparison

Caption: Workflow for a comparative DFT study of pyrrole dicarboxylic acid isomers.

References

A Comparative Guide to the Synthesis of 1H-Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is of paramount importance. 1H-Pyrrole-2,3-dicarboxylic acid is a valuable building block in medicinal chemistry, and identifying the most effective synthetic route is crucial for timely and cost-effective research. This guide provides a comparative analysis of alternative synthetic pathways to this target molecule, presenting experimental data, detailed protocols, and visual representations of the synthetic workflows.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound and its derivatives are highlighted here: a one-pot synthesis of a substituted analogue and a multi-step synthesis of a related dione precursor.

ParameterRoute 1: One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid DerivativesRoute 2: Synthesis of 1H-Pyrrole-2,3-diones
Starting Materials α-Amino acids, Acetylenic esters (e.g., dimethyl acetylenedicarboxylate)4-Aroyl-5-aryl-furan-2,3-diones, N,N-dialkylurea derivatives
Key Steps One-pot ring annulationCyclocondensation
Reaction Time 24 hours4-6 hours
Reported Yield 70-95%[1]47-68%[2]
Product 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives1H-Pyrrole-2,3-dione derivatives
Advantages High yield, operational simplicity, one-pot procedure.[1]Moderate yields, relatively short reaction time.
Disadvantages Produces a substituted derivative, not the parent compound.The product is a dione, requiring further steps for conversion to the dicarboxylic acid.

Experimental Protocols

Route 1: One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives

This method provides a mild and efficient one-pot synthesis for highly substituted 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives.[1]

General Procedure:

  • To a solution of an α-amino acid (1.0 mmol) and an acetylenic ester (1.0 mmol) in dimethylformamide (DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified using an appropriate method, such as column chromatography, to yield the desired 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivative.

Note: The use of DCC as a coupling agent has been found to give superior yields compared to cyclohexyl isocyanide.[1]

Route 2: Synthesis of 1H-Pyrrole-2,3-diones

This procedure outlines the synthesis of 1H-pyrrole-2,3-dione derivatives, which can serve as precursors to this compound.[2]

General Procedure:

  • A mixture of a 4-aroyl-5-aryl-furan-2,3-dione (1.0 mmol) and an asymmetric dialkylurea derivative (1.0 mmol) in a suitable solvent is refluxed for 4 to 6 hours.

  • After the reaction is complete, the solvent is removed by evaporation.

  • The resulting oily residue is treated with dry diethyl ether to obtain the crude 1H-pyrrole-2,3-dione.

  • The crude product is then purified by recrystallization from a suitable solvent such as toluene or 2-propanol.

Synthetic Pathway Visualizations

Route_1 start_materials α-Amino Acid + Acetylenic Ester reaction_step One-Pot Annulation (DCC, DMF, rt, 24h) start_materials->reaction_step product 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivative reaction_step->product

Caption: One-Pot Synthesis of 4-Hydroxy-1H-pyrrole-2,3-dicarboxylic Acid Derivatives.

Route_2 start_materials Furan-2,3-dione Derivative + N,N-Dialkylurea reaction_step Cyclocondensation (Reflux, 4-6h) start_materials->reaction_step intermediate_product 1H-Pyrrole-2,3-dione Derivative reaction_step->intermediate_product final_product 1H-Pyrrole-2,3-dicarboxylic Acid (requires further steps) intermediate_product->final_product

Caption: Synthesis of 1H-Pyrrole-2,3-dione Precursors.

Concluding Remarks

The choice of synthetic route for this compound and its analogs depends on the specific requirements of the research. The one-pot synthesis of 4-hydroxy derivatives offers an efficient and high-yielding pathway to substituted products. While the synthesis of 1H-pyrrole-2,3-diones provides a route to a key precursor, it necessitates further synthetic transformations to arrive at the desired dicarboxylic acid. For the direct synthesis of the parent this compound, a multi-step approach involving the synthesis of an N-substituted derivative followed by deprotection may be a more viable, though less direct, strategy. Further investigation into specific protocols for these multi-step sequences is recommended for researchers requiring the unsubstituted parent compound.

References

A Comparative Guide to the Catalytic Synthesis of Pyrrole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science. Among its many derivatives, pyrrole-2,3-dicarboxylic acid serves as a crucial building block for various pharmacologically active compounds and functional materials. The efficient synthesis of this key intermediate is of paramount importance. This guide provides an objective comparison of two prominent catalytic methods for the synthesis of pyrrole-2,3-dicarboxylic acid esters, the precursors to the target molecule. The comparison is based on experimental data from peer-reviewed literature, focusing on catalyst performance, reaction conditions, and yields.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for two distinct catalytic approaches to the synthesis of pyrrole-2,3-dicarboxylate esters. This data is compiled from various studies and provides a basis for selecting the most suitable method for a given research objective.

Catalyst SystemStarting MaterialsProductReaction ConditionsYield (%)
Rhodium (II) Acetate (Rh₂(OAc)₄) Dimethyl diazomalonate, N-alkenyl-N-tosylhydrazoneDimethyl 4-alkyl-1H-pyrrole-2,3-dicarboxylateToluene, 80 °C, 2 h70-85%
Ruthenium (II) Dichloride (p-cymene) Dimer ([RuCl₂(p-cymene)]₂) 4-(1-alkenyl)-3-alkylisoxazol-5(4H)-oneDiethyl 5-alkyl-1H-pyrrole-2,3-dicarboxylateDMSO, 100 °C, 2-4 h60-75%

Experimental Protocols

Detailed methodologies for the synthesis of pyrrole-2,3-dicarboxylate esters using Rhodium and Ruthenium catalysts are provided below. These protocols are based on established literature procedures.

Method 1: Rhodium-Catalyzed Synthesis of Dimethyl 4-alkyl-1H-pyrrole-2,3-dicarboxylate

This method utilizes a rhodium-catalyzed reaction between a diazo compound and an N-alkenyl-N-tosylhydrazone. The reaction proceeds via a formal [3+2] cycloaddition.

Materials:

  • N-alkenyl-N-tosylhydrazone (1.0 equiv)

  • Dimethyl diazomalonate (1.2 equiv)

  • Rhodium (II) acetate dimer (Rh₂(OAc)₄) (2 mol%)

  • Anhydrous toluene

Procedure:

  • To a solution of the N-alkenyl-N-tosylhydrazone in anhydrous toluene is added Rh₂(OAc)₄.

  • The mixture is heated to 80 °C.

  • A solution of dimethyl diazomalonate in anhydrous toluene is added dropwise over 1 hour.

  • The reaction mixture is stirred at 80 °C for an additional hour.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 2: Ruthenium-Catalyzed Synthesis of Diethyl 5-alkyl-1H-pyrrole-2,3-dicarboxylate

This approach involves a ruthenium-catalyzed rearrangement of a 4-alkenyl-isoxazol-5-one, which undergoes a decarboxylative ring-opening and subsequent cyclization to form the pyrrole ring.

Materials:

  • 4-(1-alkenyl)-3-alkylisoxazol-5(4H)-one (1.0 equiv)

  • [RuCl₂(p-cymene)]₂ (5 mol%)

  • Anhydrous DMSO

Procedure:

  • A mixture of the 4-(1-alkenyl)-3-alkylisoxazol-5(4H)-one and [RuCl₂(p-cymene)]₂ in anhydrous DMSO is prepared in a sealed tube.

  • The reaction mixture is heated to 100 °C for 2-4 hours.

  • The reaction is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Synthesis

To further elucidate the processes described, the following diagrams illustrate the experimental workflows and generalized reaction pathways for both catalytic systems.

experimental_workflow_rhodium cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-alkenyl-N-tosylhydrazone and Rh₂(OAc)₄ in toluene C Heat mixture to 80 °C A->C B Prepare solution of dimethyl diazomalonate in toluene D Add diazomalonate solution dropwise over 1 h B->D E Stir at 80 °C for 1 h D->E F Remove solvent (reduced pressure) E->F G Purify by column chromatography F->G

Rhodium-Catalyzed Synthesis Workflow

experimental_workflow_ruthenium cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-alkenyl-isoxazol-5-one and [RuCl₂(p-cymene)]₂ in DMSO B Heat in sealed tube at 100 °C for 2-4 h A->B C Cool and dilute with water B->C D Extract with ethyl acetate C->D E Wash, dry, and concentrate D->E F Purify by column chromatography E->F

Ruthenium-Catalyzed Synthesis Workflow

reaction_pathways cluster_rh Rhodium-Catalyzed Pathway cluster_ru Ruthenium-Catalyzed Pathway Rh_Start_1 Dimethyl diazomalonate Rh_Int Rhodium Carbene Intermediate Rh_Start_1->Rh_Int Rh_Start_2 N-alkenyl-N-tosylhydrazone Rh_Start_2->Rh_Int Rh_Cat Rh₂(OAc)₄ Rh_Cat->Rh_Int Rh_Product Dimethyl 4-alkyl-1H-pyrrole-2,3-dicarboxylate Rh_Int->Rh_Product [3+2] Cycloaddition Ru_Start 4-alkenyl-isoxazol-5-one Ru_Int_1 Decarboxylative Ring-Opening Ru_Start->Ru_Int_1 Ru_Cat [RuCl₂(p-cymene)]₂ Ru_Cat->Ru_Int_1 Ru_Int_2 Ruthenium-Nitrenoid Intermediate Ru_Int_1->Ru_Int_2 Ru_Product Diethyl 5-alkyl-1H-pyrrole-2,3-dicarboxylate Ru_Int_2->Ru_Product Intramolecular Cyclization

Generalized Reaction Pathways

Safety Operating Guide

Navigating the Disposal of 1H-Pyrrole-2,3-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 1H-Pyrrole-2,3-dicarboxylic acid (CAS No. 1125-32-2), a compound utilized in various synthetic applications.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1125-32-2) with detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of solid, non-reactive organic chemical waste. It is imperative to obtain the compound-specific SDS from your supplier and consult with a licensed chemical waste disposal company to ensure full compliance with local, state, and federal regulations.

Immediate Safety and Handling Considerations

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or particulates.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Waste Characterization: Classify this compound as a non-halogenated solid organic waste.

  • Segregation: Do not mix this compound with other waste streams, particularly reactive chemicals, strong acids or bases, or halogenated solvents. Keep it in a dedicated, clearly labeled waste container.

Step 2: Containerization

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original product container, if in good condition, is often a suitable choice.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1125-32-2," and the approximate quantity.

Step 3: Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Duration: Adhere to institutional and regulatory limits for the on-site storage of hazardous waste.

Step 4: Professional Disposal

  • Engage a Licensed Vendor: Arrange for the collection and disposal of the waste through a certified hazardous waste management company. Provide them with a copy of the supplier's SDS for proper handling and disposal profiling.

  • Documentation: Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company, as required by your institution and local regulations.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found, the following table provides general guidelines for laboratory chemical waste.

ParameterGeneral Guideline
Storage Time Limit in SAA Typically not to exceed 90 or 180 days, depending on generator status and local regulations.
Maximum Quantity in SAA Generally limited to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste.
pH for Neutralization For acidic or basic waste streams (if applicable), neutralization to a pH between 6.0 and 9.0 is often required before certain disposal methods.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Unused or Waste This compound ObtainSDS Obtain Supplier's Safety Data Sheet (SDS) Start->ObtainSDS Characterize Characterize Waste: Solid, Non-reactive Organic ObtainSDS->Characterize Segregate Segregate from Incompatible Waste Streams Characterize->Segregate Containerize Package in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactVendor Contact Licensed Hazardous Waste Vendor Store->ContactVendor ProvideInfo Provide SDS and Waste Information to Vendor ContactVendor->ProvideInfo SchedulePickup Schedule and Document Waste Pickup ProvideInfo->SchedulePickup End End: Proper Disposal Completed SchedulePickup->End

Caption: Disposal Workflow for this compound.

By adhering to these general principles and, most importantly, the specific guidance provided in the manufacturer's SDS, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

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